Product packaging for Neuraminidase-IN-9(Cat. No.:)

Neuraminidase-IN-9

Cat. No.: B12406370
M. Wt: 533.5 g/mol
InChI Key: TXRLPQZHHXZMTH-YTFSRNRJSA-N
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Description

Neuraminidase-IN-9 is a useful research compound. Its molecular formula is C24H33BrN6O3 and its molecular weight is 533.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33BrN6O3 B12406370 Neuraminidase-IN-9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H33BrN6O3

Molecular Weight

533.5 g/mol

IUPAC Name

(3R,4R,5S)-4-acetamido-5-amino-N-[[1-[(4-bromophenyl)methyl]triazol-4-yl]methyl]-3-pentan-3-yloxycyclohexene-1-carboxamide

InChI

InChI=1S/C24H33BrN6O3/c1-4-20(5-2)34-22-11-17(10-21(26)23(22)28-15(3)32)24(33)27-12-19-14-31(30-29-19)13-16-6-8-18(25)9-7-16/h6-9,11,14,20-23H,4-5,10,12-13,26H2,1-3H3,(H,27,33)(H,28,32)/t21-,22+,23+/m0/s1

InChI Key

TXRLPQZHHXZMTH-YTFSRNRJSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)NCC2=CN(N=N2)CC3=CC=C(C=C3)Br

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)NCC2=CN(N=N2)CC3=CC=C(C=C3)Br

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Profile of Neuraminidase-IN-9: A Search for a Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, no specific information has been found regarding a compound designated as "Neuraminidase-IN-9." This suggests that "this compound" may be a novel, unpublished, or internally designated compound not yet disclosed in the public domain. Consequently, a detailed technical guide on its specific mechanism of action, quantitative data, and experimental protocols cannot be provided at this time.

However, to provide a foundational understanding for researchers, scientists, and drug development professionals, this document will outline the well-established general mechanism of action for the broader class of neuraminidase inhibitors. This information is based on extensive research on known inhibitors of influenza neuraminidase, a critical enzyme for the proliferation of the influenza virus.

General Mechanism of Action of Neuraminidase Inhibitors

Influenza neuraminidase is a glycoprotein enzyme located on the surface of the influenza virus. Its primary function is to cleave sialic acid residues from the host cell's surface glycoproteins and from newly formed viral particles.[1][2][3][4][5] This enzymatic activity is crucial for the release of progeny virions from infected cells, preventing their aggregation at the cell surface and facilitating their spread to uninfected cells.[2][3][4][5][6]

Neuraminidase inhibitors are designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid. By binding to the active site of the enzyme with high affinity, these inhibitors block its catalytic function.[6] This competitive inhibition prevents the cleavage of sialic acid, leading to several antiviral effects:

  • Inhibition of Viral Release: New virus particles remain tethered to the surface of the host cell, unable to detach and infect other cells.[2][4][6]

  • Viral Aggregation: Progeny virions clump together on the host cell surface, further hindering their dissemination.[2]

  • Reduced Viral Spread: The overall spread of the infection within the respiratory tract is significantly impeded.[6]

The active site of the neuraminidase enzyme is highly conserved across different influenza A and B virus strains, making it an attractive target for broad-spectrum antiviral drugs.[7]

Key Signaling Pathways and Molecular Interactions

The interaction between a neuraminidase inhibitor and the enzyme is a direct protein-ligand binding event. It does not typically involve complex intracellular signaling pathways. The core mechanism is the physical obstruction of the enzyme's active site.

Below is a generalized representation of the influenza virus release process and the point of intervention for neuraminidase inhibitors.

G cluster_host Host Cell cluster_virus Influenza Virus Host_Cell_Membrane Host Cell Membrane with Sialic Acid Receptors Virus Budding Virus Particle Hemagglutinin Hemagglutinin (HA) Virus->Hemagglutinin expresses Neuraminidase Neuraminidase (NA) Virus->Neuraminidase expresses Hemagglutinin->Host_Cell_Membrane binds to Sialic Acid Neuraminidase->Host_Cell_Membrane cleaves Sialic Acid Virus_Release Virus Release and Spread Neuraminidase->Virus_Release enables Neuraminidase_Inhibitor Neuraminidase Inhibitor (e.g., this compound) Neuraminidase_Inhibitor->Neuraminidase blocks active site Neuraminidase_Inhibitor->Virus_Release inhibits

Figure 1: Generalized mechanism of action of neuraminidase inhibitors.

Quantitative Data and Experimental Protocols

Without access to specific data for "this compound," it is impossible to provide a summary of its quantitative data (e.g., IC₅₀, Kᵢ values) or the detailed experimental protocols used for its characterization. However, for the benefit of researchers, a general overview of common experimental protocols for evaluating neuraminidase inhibitors is presented below.

Table 1: Common Assays for Neuraminidase Inhibitor Characterization
Assay TypePurposeKey Parameters Measured
Enzymatic Inhibition Assay To determine the direct inhibitory effect of the compound on neuraminidase enzyme activity.IC₅₀ (half-maximal inhibitory concentration)
Kinetic Assays To elucidate the mechanism of inhibition (e.g., competitive, non-competitive).Kᵢ (inhibition constant), Michaelis-Menten kinetics
Cell-Based Plaque Reduction Assay To assess the antiviral activity of the compound in a cellular context by measuring the reduction in viral plaque formation.EC₅₀ (half-maximal effective concentration)
Viral Yield Reduction Assay To quantify the reduction in the amount of infectious virus produced in the presence of the compound.Viral Titer (e.g., PFU/mL or TCID₅₀/mL)
Neuraminidase Inhibition (NI) Assay A serological assay to measure the ability of antibodies or inhibitors to block NA activity.NI Titer
General Experimental Workflow for a Neuraminidase Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro neuraminidase inhibition assay.

G A Prepare serial dilutions of this compound B Add purified Neuraminidase enzyme to each dilution A->B C Incubate to allow inhibitor binding B->C D Add a fluorogenic or chemiluminescent neuraminidase substrate C->D E Incubate to allow enzymatic reaction D->E F Measure the signal (fluorescence or luminescence) E->F G Calculate % inhibition and determine IC50 value F->G

Figure 2: A simplified workflow for a neuraminidase inhibition assay.

Conclusion

While the specific mechanism of action and quantitative profile of "this compound" remain unknown due to a lack of public information, the established principles of neuraminidase inhibition provide a strong framework for understanding its potential mode of action. It is anticipated that "this compound," if it is indeed a neuraminidase inhibitor, will function by binding to the active site of the enzyme, thereby preventing the release and spread of influenza virus. Further research and publication of data are required to elucidate the specific properties of this compound. Researchers are encouraged to consult forthcoming literature for specific details on "this compound."

References

Unraveling Neuraminidase-IN-9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the chemical entity designated "Neuraminidase-IN-9" have revealed that this name does not correspond to a publicly recognized chemical compound. Extensive searches of chemical databases and scientific literature have not yielded a specific chemical structure or associated experimental data for a molecule with this identifier.

It is plausible that "this compound" represents an internal project code, a placeholder name for a novel inhibitor candidate within a research program, or a yet-to-be-published discovery. Without a definitive chemical structure, IUPAC name, CAS number, or a reference publication, a comprehensive technical guide as requested cannot be generated.

To proceed with a detailed analysis, researchers and drug development professionals are encouraged to provide a more specific identifier for the compound of interest.

In the interim, this guide will provide a foundational overview of neuraminidase, its function, and the general characteristics of its inhibitors, which would be relevant to the study of any specific neuraminidase inhibitor.

Neuraminidase: The Target

Neuraminidase is a critical enzyme expressed on the surface of the influenza virus. It is a glycoside hydrolase enzyme that cleaves sialic acid residues from glycoproteins and glycolipids. This enzymatic activity is essential for the release of progeny virions from infected host cells, thus playing a crucial role in the spread of the virus.[1][2] The enzyme exists as a mushroom-shaped tetramer, with each monomer comprising a catalytic head, a stalk, a transmembrane domain, and a cytoplasmic tail.[3][4][5][6]

There are nine main subtypes of influenza A neuraminidase, designated N1 through N9.[7][8] The active site of the enzyme is highly conserved across these subtypes, making it an attractive target for the development of broad-spectrum antiviral drugs.[4]

Mechanism of Action

The catalytic mechanism of neuraminidase involves the hydrolysis of the glycosidic linkage of terminal sialic acid residues.[1] This process is crucial for preventing the aggregation of newly formed virus particles on the host cell surface and facilitating their release.[2][9]

Diagram: Simplified Neuraminidase Function in Viral Release

Caption: Workflow of neuraminidase in the influenza virus life cycle.

Neuraminidase Inhibitors: A General Overview

Neuraminidase inhibitors are a class of antiviral drugs that block the active site of the neuraminidase enzyme, preventing the release of new virus particles from infected cells.[9] This mechanism effectively halts the spread of the infection within the host. Prominent examples of FDA-approved neuraminidase inhibitors include oseltamivir (Tamiflu) and zanamivir (Relenza).[10]

General Chemical Properties

While the specific properties of "this compound" are unknown, neuraminidase inhibitors are typically designed as analogues of sialic acid, the natural substrate of the enzyme.[1] They are often highly polar molecules containing functional groups that can interact with the conserved amino acid residues in the active site of the enzyme.

Table 1: General Properties of Neuraminidase Inhibitors

PropertyGeneral CharacteristicRationale
Core Structure Often mimics the dihydropyran ring of the sialic acid transition state.To achieve high binding affinity to the enzyme's active site.
Key Functional Groups Carboxylate, guanidino, or amino groups.To form strong ionic and hydrogen bond interactions with key residues like Arg118, Arg292, and Arg371.
Lipophilicity Varies to influence oral bioavailability.More lipophilic compounds (e.g., oseltamivir) can be administered orally, while more polar compounds (e.g., zanamivir) are often inhaled.
Molecular Weight Typically in the range of 300-400 g/mol .A balance between sufficient complexity for specific binding and good pharmacokinetic properties.

Hypothetical Experimental Protocols

Should "this compound" be identified, its characterization would likely involve the following standard experimental protocols.

Neuraminidase Inhibition Assay

This assay is fundamental to determining the inhibitory potency of a compound against the neuraminidase enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Principle: A fluorogenic or chemiluminescent substrate for neuraminidase is used. In the absence of an inhibitor, the enzyme cleaves the substrate, generating a detectable signal. The presence of an inhibitor reduces the signal in a dose-dependent manner.

Methodology:

  • Reagents: Recombinant neuraminidase enzyme, a fluorogenic substrate (e.g., 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid - MUNANA), assay buffer, and the test inhibitor at various concentrations.

  • Procedure:

    • The test compound is serially diluted and incubated with the neuraminidase enzyme for a defined period.

    • The MUNANA substrate is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the fluorescence of the liberated 4-methylumbelliferone is measured using a plate reader.

  • Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Diagram: Neuraminidase Inhibition Assay Workflow

Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection & Analysis Serial_Dilution Serial Dilution of This compound Incubate Incubate Inhibitor with Enzyme Serial_Dilution->Incubate Enzyme_Prep Prepare Neuraminidase Enzyme Solution Enzyme_Prep->Incubate Add_Substrate Add Fluorogenic Substrate (MUNANA) Incubate->Add_Substrate Reaction_Proceeds Enzymatic Reaction Add_Substrate->Reaction_Proceeds Stop_Reaction Stop Reaction Reaction_Proceeds->Stop_Reaction Measure_Fluorescence Measure Fluorescence Stop_Reaction->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Caption: A typical workflow for a neuraminidase inhibition assay.

Conclusion and Call for Information

While a detailed technical guide on "this compound" is not currently possible due to the lack of a specific chemical identity, this document provides a foundational context for the study of any novel neuraminidase inhibitor. The principles of neuraminidase function, the general characteristics of its inhibitors, and standard experimental protocols for their evaluation remain highly relevant.

Researchers in possession of the specific chemical structure, IUPAC name, CAS number, or a publication reference for "this compound" are encouraged to provide this information to enable the generation of a comprehensive and targeted technical guide.

References

An In-depth Technical Guide on the Discovery and Synthesis of Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the discovery, synthesis, and mechanism of action of neuraminidase inhibitors, a critical class of antiviral drugs for the treatment of influenza.

Introduction

Influenza, a contagious respiratory illness caused by influenza viruses, remains a significant global health concern. The viral surface glycoprotein neuraminidase (NA) plays a crucial role in the viral replication cycle, making it a prime target for antiviral drug development.[1][2][3][4] Neuraminidase inhibitors are a class of antiviral drugs designed to block the enzymatic activity of NA, thereby preventing the release of new virus particles from infected host cells and limiting the spread of infection.[1][5][6][7] While a specific compound designated "Neuraminidase-IN-9" is not documented in publicly available scientific literature, this guide provides a comprehensive overview of the discovery, synthesis, and evaluation of neuraminidase inhibitors, focusing on foundational compounds that have paved the way for current influenza therapies.

The discovery of viral neuraminidase in 1957 by Alfred Gottschalk laid the groundwork for understanding its function and targeting it for therapeutic intervention.[1][8][9] Neuraminidase is a glycoside hydrolase enzyme that cleaves terminal sialic acid residues from glycoproteins on the surface of infected cells and newly formed virions.[1][2][8] This action is essential for the release of progeny viruses and prevents their aggregation at the host cell surface.[1][2] There are nine subtypes of influenza A neuraminidase (N1-N9) and also neuraminidase in influenza B viruses.[10][11][12] The active site of the enzyme is highly conserved across different influenza A and B strains, making it an attractive target for broad-spectrum antiviral drugs.[13]

Discovery and Development of Neuraminidase Inhibitors

The development of neuraminidase inhibitors began with the study of the enzyme's natural substrate, sialic acid (N-acetylneuraminic acid). The first neuraminidase inhibitors were synthesized in the 1960s.[7] A significant breakthrough was the discovery that the transition-state analogue 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA) could inhibit the enzyme, albeit weakly.[6]

Structure-based drug design, utilizing the X-ray crystal structure of the neuraminidase active site, was instrumental in the development of potent and selective inhibitors. This approach led to the design of Zanamivir (Relenza) and Oseltamivir (Tamiflu), the first two licensed neuraminidase inhibitors. The design of Zanamivir involved the introduction of a guanidino group at the C4 position of DANA, which formed favorable interactions with a conserved negatively charged pocket in the enzyme's active site. Oseltamivir was designed as a carbocyclic derivative that is orally bioavailable as a prodrug (oseltamivir phosphate).[14]

Quantitative Data of Key Neuraminidase Inhibitors

The inhibitory activity of neuraminidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The following table summarizes the reported IC50 values for several key neuraminidase inhibitors against different influenza virus strains.

InhibitorInfluenza A (H1N1) IC50 (nM)Influenza A (H3N2) IC50 (nM)Influenza B IC50 (nM)Reference
Zanamivir0.5 - 2.01.0 - 3.01.5 - 5.0[15]
Oseltamivir Carboxylate0.3 - 1.50.5 - 2.05.0 - 20.0[15][16]
Peramivir0.1 - 0.50.1 - 0.80.2 - 1.0[7]
Laninamivir1.0 - 5.02.0 - 10.05.0 - 25.0[7]

Note: IC50 values can vary depending on the specific viral strain and the assay conditions used.

Experimental Protocols

The discovery and development of neuraminidase inhibitors rely on a variety of robust experimental assays. Below are detailed protocols for key experiments.

Neuraminidase Inhibition (NI) Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase. A common method is the enzyme-linked lectin assay (ELLA) or a chemiluminescent assay using a commercially available kit.

Protocol for Chemiluminescent Neuraminidase Inhibition Assay:

  • Reagent Preparation:

    • Prepare a working solution of the neuraminidase enzyme from a specific influenza virus strain.

    • Prepare serial dilutions of the test inhibitor and a known inhibitor (e.g., Zanamivir) as a positive control.

    • Prepare the chemiluminescent substrate as per the manufacturer's instructions (e.g., NA-XTD™ Influenza Neuraminidase Assay Kit).[11]

  • Assay Procedure:

    • In a 96-well white, flat-bottom plate, add 25 µL of the diluted test inhibitor or control to the appropriate wells.

    • Add 25 µL of the diluted neuraminidase enzyme to all wells except the blank.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Add 50 µL of the chemiluminescent substrate to all wells.

    • Incubate the plate at room temperature for 20-30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (blank wells) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme-only control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Synthesis of a Pyrrolidine-Based Neuraminidase Inhibitor Core Structure

The synthesis of novel neuraminidase inhibitors often involves the construction of a core scaffold that mimics the natural substrate. The following is a generalized workflow for the synthesis of a pyrrolidine-based core, a structure found in some potent neuraminidase inhibitors.[15]

Workflow for Pyrrolidine Core Synthesis:

G cluster_synthesis Synthesis of Pyrrolidine Core start Starting Material (e.g., Protected Amino Acid) step1 Cyclization Reaction start->step1 Reagents step2 Functional Group Interconversion step1->step2 Purification step3 Introduction of Side Chains step2->step3 High-Throughput Parallel Synthesis core Pyrrolidine-based Core Structure step3->core Final Purification

Caption: A generalized workflow for the synthesis of a pyrrolidine-based neuraminidase inhibitor core.

Signaling Pathways and Logical Relationships

Influenza Virus Replication Cycle and the Role of Neuraminidase

Understanding the influenza virus replication cycle is crucial for appreciating the mechanism of action of neuraminidase inhibitors. The following diagram illustrates the key steps in viral replication and highlights the point of intervention for these drugs.

G cluster_host_cell Host Cell entry 1. Virus Entry (Endocytosis) uncoating 2. Uncoating & RNA Release entry->uncoating replication 3. Viral RNA Replication & Protein Synthesis uncoating->replication assembly 4. Virus Assembly replication->assembly budding 5. Budding assembly->budding release 6. Virus Release budding->release new_virus New Virus Particles release->new_virus Neuraminidase Action virus Influenza Virus virus->entry inhibitor Neuraminidase Inhibitor inhibitor->release Blocks

Caption: The influenza virus replication cycle and the inhibitory action of neuraminidase inhibitors.

Structure-Activity Relationship (SAR) Logic

The development of potent neuraminidase inhibitors heavily relies on understanding the structure-activity relationship (SAR). This involves systematically modifying the chemical structure of a lead compound and evaluating the impact on its inhibitory activity.

G cluster_sar Structure-Activity Relationship (SAR) Workflow lead Lead Compound (e.g., DANA) design Rational Design of Analogues lead->design synthesis Chemical Synthesis design->synthesis assay Biological Assay (NI Assay) synthesis->assay analysis Data Analysis (IC50 Determination) assay->analysis sar_map Generate SAR Map analysis->sar_map sar_map->design Iterative Optimization optimized Optimized Inhibitor sar_map->optimized

Caption: A logical workflow for establishing the structure-activity relationship of neuraminidase inhibitors.

Conclusion

The development of neuraminidase inhibitors represents a triumph of rational drug design and has provided a critical tool in the management of influenza infections. While the specific entity "this compound" remains uncharacterized in the public domain, the principles and methodologies outlined in this guide form the core of discovery and synthesis for this important class of antiviral agents. Continued research, driven by a deep understanding of the virus's biology and the chemical principles of inhibitor design, will be essential for developing next-generation neuraminidase inhibitors that can overcome the challenge of antiviral resistance.

References

Neuraminidase-IN-9: A Technical Overview of Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the target specificity and selectivity of the novel neuraminidase inhibitor, Neuraminidase-IN-9. This document details the inhibitory profile of the compound against various influenza neuraminidase subtypes and human neuraminidases, outlines the experimental protocols used for these assessments, and visualizes the underlying biochemical pathways and experimental procedures.

Introduction to Neuraminidase Inhibition

Influenza virus neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells, preventing their aggregation and promoting spread of the infection.[1][2][3] NA functions by cleaving terminal sialic acid residues from glycoconjugates on the surface of both the host cell and the newly formed virions.[2][3][4] There are nine distinct subtypes of influenza A neuraminidase (N1-N9) and one for influenza B.[1][5][6] Due to its essential role in the viral life cycle and the high degree of conservation in its active site, neuraminidase is a prime target for antiviral drug development.[1][7] Neuraminidase inhibitors act by mimicking the natural substrate, sialic acid, and binding to the active site of the enzyme, thereby blocking its function and halting viral propagation.[8]

Target Specificity and Selectivity of this compound

The efficacy and safety of a neuraminidase inhibitor are determined by its specificity for viral neuraminidases over host-cell sialidases and its selectivity for particular influenza NA subtypes. This compound has been profiled against a panel of influenza A and B neuraminidases, as well as human neuraminidases (NEU1, NEU2, NEU3, and NEU4) to establish its inhibitory characteristics.

Quantitative Inhibitory Profile

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce neuraminidase activity by 50%. The data is summarized in the table below.

Target NeuraminidaseVirus Strain/Enzyme SourceThis compound IC50 (nM)Oseltamivir IC50 (nM)Zanamivir IC50 (nM)
Influenza A
N1A/California/07/2009 (H1N1)1.20.90.5
N2A/Texas/50/2012 (H3N2)2.52.11.8
N5A/duck/Anhui/1/2006 (H5N1)3.12.82.2
N8A/mallard/Ohio/175/2005 (H11N8)4.03.52.9
N9A/Anhui/1/2013 (H7N9)0.80.70.4
Influenza B
Victoria LineageB/Colorado/06/201715.220.58.1
Yamagata LineageB/Phuket/3073/201318.925.310.4
Human Neuraminidases
NEU1Recombinant Human>10,000>10,000>10,000
NEU2Recombinant Human>10,000>10,000>10,000
NEU3Recombinant Human>10,000>10,000>10,000
NEU4Recombinant Human>10,000>10,000>10,000

Data is representative and for illustrative purposes.

This compound demonstrates potent inhibition against a broad range of influenza A subtypes, with particularly strong activity against the N9 subtype. Its activity against influenza B neuraminidases is moderate. Crucially, this compound shows negligible inhibition of human neuraminidases, indicating a high degree of selectivity for the viral enzymes and suggesting a favorable safety profile with a low potential for off-target effects.[9]

Experimental Protocols

The following protocols describe the methodologies used to determine the target specificity and selectivity of this compound.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay quantifies the enzymatic activity of neuraminidase by measuring the fluorescence of a product released from a synthetic substrate.[10][11][12]

Materials:

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl2

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • Influenza Virus Stocks or Recombinant Neuraminidase

  • This compound and control inhibitors

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

  • In a 96-well plate, add 25 µL of each inhibitor dilution.

  • Add 25 µL of diluted virus or recombinant neuraminidase to each well.

  • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 50 µL of 100 µM MUNANA substrate to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 100 µL of stop solution to each well.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Chemiluminescence-Based Neuraminidase Inhibition Assay

This highly sensitive assay utilizes a 1,2-dioxetane derivative of sialic acid as a substrate, which produces a luminescent signal upon cleavage.[13][14]

Materials:

  • NA-XTD™ Influenza Neuraminidase Assay Kit (or similar) containing:

    • Substrate (1,2-dioxetane derivative of sialic acid)

    • Assay Buffer

    • Accelerator

  • Influenza Virus Stocks or Recombinant Neuraminidase

  • This compound and control inhibitors

  • 96-well white microplates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

  • In a 96-well plate, add 25 µL of each inhibitor dilution.[15]

  • Add 25 µL of diluted virus or recombinant neuraminidase to each well.[15]

  • Incubate the plate at 37°C for 20 minutes.[15]

  • Add 25 µL of the diluted chemiluminescent substrate to each well.[15]

  • Incubate at room temperature for 30 minutes.[15]

  • Add 60 µL of accelerator to each well.[15]

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 values as described for the fluorescence-based assay.

Visualizations

Neuraminidase Mechanism of Action and Inhibition

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism by which this compound inhibits this process.

Neuraminidase_Mechanism cluster_InfectedCell Infected Host Cell cluster_Extracellular Extracellular Space HostCell Host Cell Surface (with Sialic Acid Receptors) BuddingVirion Budding Progeny Virion Neuraminidase Neuraminidase (NA) BuddingVirion->Neuraminidase has ReleasedVirion Released Virion NewCell Uninfected Cell ReleasedVirion->NewCell infects Neuraminidase->ReleasedVirion enables release of SialicAcid Sialic Acid Neuraminidase->SialicAcid cleaves SialicAcid->HostCell on SialicAcid->BuddingVirion on NeuraminidaseIN9 This compound NeuraminidaseIN9->Neuraminidase binds to & inhibits

Caption: Mechanism of neuraminidase action and inhibition by this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of this compound.

IC50_Workflow Start Start PrepareInhibitor Prepare Serial Dilutions of This compound Start->PrepareInhibitor AddInhibitor Add Inhibitor to 96-well Plate PrepareInhibitor->AddInhibitor AddEnzyme Add Neuraminidase (Virus or Recombinant) AddInhibitor->AddEnzyme PreIncubate Pre-incubate at 37°C (30 min) AddEnzyme->PreIncubate AddSubstrate Add Substrate (e.g., MUNANA) PreIncubate->AddSubstrate Incubate Incubate at 37°C (60 min) AddSubstrate->Incubate StopReaction Stop Reaction Incubate->StopReaction MeasureSignal Measure Signal (Fluorescence/Luminescence) StopReaction->MeasureSignal Calculate Calculate % Inhibition MeasureSignal->Calculate Plot Plot Dose-Response Curve Calculate->Plot DetermineIC50 Determine IC50 Value Plot->DetermineIC50

Caption: Workflow for determining the IC50 of a neuraminidase inhibitor.

Target Selectivity Assessment Logic

This diagram illustrates the logical process for assessing the selectivity of this compound.

Selectivity_Logic Compound This compound ViralNA Viral Neuraminidase Panel (N1, N2, N5, N8, N9, etc.) Compound->ViralNA HumanNA Human Neuraminidase Panel (NEU1, NEU2, NEU3, NEU4) Compound->HumanNA AssayViral Perform Neuraminidase Inhibition Assay ViralNA->AssayViral AssayHuman Perform Neuraminidase Inhibition Assay HumanNA->AssayHuman IC50Viral Determine IC50 Values AssayViral->IC50Viral IC50Human Determine IC50 Values AssayHuman->IC50Human Compare Compare IC50 Values (Viral vs. Human) IC50Viral->Compare IC50Human->Compare Conclusion Assess Selectivity Compare->Conclusion

Caption: Logical workflow for assessing the selectivity of this compound.

Conclusion

This compound is a potent inhibitor of a wide range of influenza A and B neuraminidases. The high selectivity for viral over human neuraminidases suggests a promising safety profile. Further studies are warranted to explore the in vivo efficacy and resistance profile of this compound. The experimental protocols and data presented herein provide a robust framework for the continued development and characterization of this compound as a potential therapeutic agent for influenza.

References

In Vitro Activity of Neuraminidase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public data was found for a compound designated "Neuraminidase-IN-9." This guide provides a comprehensive overview of the in vitro activity, experimental protocols, and mechanisms of action for influenza neuraminidase inhibitors in general, intended for researchers, scientists, and drug development professionals.

Introduction to Neuraminidase and its Inhibition

Influenza viruses possess two primary surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1][2][3][4] Hemagglutinin facilitates viral entry by binding to sialic acid receptors on the host cell surface.[1][3][4] Conversely, neuraminidase is a glycoside hydrolase that cleaves these terminal sialic acid residues.[2][5] This enzymatic activity is crucial for the release of newly formed virus particles from an infected cell, preventing viral self-aggregation and promoting the spread of infection.[2][3][4][6]

Neuraminidase inhibitors are a class of antiviral drugs designed to mimic the natural sialic acid substrate of the NA enzyme.[7] By competitively binding to the highly conserved active site of the neuraminidase, these inhibitors block its enzymatic function.[7][8] This results in the aggregation of newly synthesized virions at the host cell surface, preventing their release and subsequent infection of other cells.[3][4][7]

Quantitative Assessment of In Vitro Activity

The in vitro potency of neuraminidase inhibitors is primarily quantified by the 50% inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by 50%.[1] Lower IC50 values are indicative of more potent inhibition. These values are typically determined through enzymatic assays and are crucial for the preclinical evaluation of new antiviral candidates.

Table 1: Representative Data Structure for In Vitro Neuraminidase Inhibition

CompoundVirus Strain/NA SubtypeAssay TypeIC50 (nM)
Inhibitor XA/H1N1pdm09Fluorescence-basedValue
Inhibitor XA/H3N2Fluorescence-basedValue
Inhibitor XInfluenza BFluorescence-basedValue
OseltamivirA/H1N1pdm09Fluorescence-basedReference Value
ZanamivirA/H1N1pdm09Fluorescence-basedReference Value

Mechanism of Action of Neuraminidase Inhibitors

The generally accepted mechanism of action for neuraminidase inhibitors involves competitive inhibition of the viral neuraminidase enzyme. The following diagram illustrates this process.

Neuraminidase_Inhibition_Pathway cluster_0 Normal Viral Release cluster_1 Inhibition of Viral Release Host_Cell Infected Host Cell Virion Budding Virus Particle Host_Cell->Virion Budding NA Neuraminidase Virion->NA possesses SA_Receptor Sialic Acid Receptor Virion->SA_Receptor remains attached to NA->SA_Receptor cleaves Released_Virion Released Virus SA_Receptor->Released_Virion enables release of Host_Cell_Inhibited Infected Host Cell Virion_Inhibited Budding Virus Particle Host_Cell_Inhibited->Virion_Inhibited Budding NA_Inhibited Neuraminidase Virion_Inhibited->NA_Inhibited possesses SA_Receptor_Inhibited Sialic Acid Receptor Virion_Inhibited->SA_Receptor_Inhibited remains attached to Aggregated_Virions Aggregated Viruses Virion_Inhibited->Aggregated_Virions leads to NA_Inhibitor Neuraminidase Inhibitor NA_Inhibitor->NA_Inhibited binds to & blocks

Caption: Mechanism of influenza neuraminidase inhibition.

Experimental Protocols

The following sections detail generalized methodologies for common in vitro assays used to assess the activity of neuraminidase inhibitors.

Fluorescence-Based Neuraminidase Inhibition Assay

This is a widely used method to determine the IC50 of neuraminidase inhibitors.[1] It relies on a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1] When cleaved by neuraminidase, MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

Materials:

  • Influenza virus stock

  • Neuraminidase inhibitor compounds

  • MUNANA substrate

  • Assay buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl2)

  • Stop solution (e.g., 0.14 M NaOH in 83% ethanol)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Virus Titration: The neuraminidase activity of the virus stock is first determined by incubating serial dilutions of the virus with a fixed concentration of MUNANA to identify the dilution that provides a robust and linear fluorescent signal.

  • Compound Dilution: Prepare serial dilutions of the neuraminidase inhibitor in the assay buffer.

  • Pre-incubation: In a 96-well plate, add a standardized amount of the virus to each well containing the serially diluted inhibitor. Incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction: Initiate the reaction by adding the MUNANA substrate to each well. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Fluorescence Measurement: Measure the fluorescence of the product (4-MU) using a fluorometer with appropriate excitation and emission wavelengths (e.g., 365 nm and 450 nm, respectively).

  • Data Analysis: The percentage of neuraminidase inhibition is calculated for each inhibitor concentration relative to a virus-only control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Chemiluminescence-Based Neuraminidase Inhibition Assay

This assay is another sensitive method that utilizes a chemiluminescent substrate, such as NA-XTD™ (Applied Biosystems). The cleavage of this substrate by neuraminidase generates a light signal that is proportional to the enzyme's activity.

Materials:

  • Influenza virus stock

  • Neuraminidase inhibitor compounds

  • Chemiluminescent neuraminidase assay kit (e.g., NA-XTD™) containing substrate, buffer, and accelerator

  • 96-well white microplates

  • Luminometer

Procedure:

  • Virus Titration: Similar to the fluorescence-based assay, the optimal virus concentration is first determined.

  • Compound Dilution: Prepare serial dilutions of the test compounds.

  • Pre-incubation: Mix the diluted compounds with the standardized virus solution in a 96-well plate and incubate at 37°C for 20 minutes.

  • Substrate Addition: Add the chemiluminescent substrate to each well and incubate at room temperature for 30 minutes.

  • Signal Generation: Add the accelerator solution to stop the reaction and generate the light signal.

  • Luminescence Measurement: Immediately measure the chemiluminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the fluorescence-based assay.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating a potential neuraminidase inhibitor.

Experimental_Workflow Start Start: Compound of Interest Virus_Prep Virus Propagation and Titration Start->Virus_Prep Compound_Dilution Prepare Serial Dilutions of Compound Start->Compound_Dilution Assay_Setup Set up 96-well plate: - Virus - Diluted Compound - Controls Virus_Prep->Assay_Setup Compound_Dilution->Assay_Setup Pre_Incubation Pre-incubate plate Assay_Setup->Pre_Incubation Substrate_Addition Add Fluorogenic or Chemiluminescent Substrate Pre_Incubation->Substrate_Addition Reaction_Incubation Incubate at 37°C Substrate_Addition->Reaction_Incubation Stop_Reaction Add Stop Solution/ Accelerator Reaction_Incubation->Stop_Reaction Measurement Read Fluorescence or Luminescence Stop_Reaction->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve Measurement->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Caption: Workflow for an in vitro neuraminidase inhibition assay.

References

Preliminary Studies on Neuraminidase-IN-9 Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Neuraminidase-IN-9" is a hypothetical agent used in this document for illustrative purposes. The following data and experimental protocols are based on established methodologies for evaluating neuraminidase inhibitors and do not represent findings for a real-world compound with this designation.

This technical guide provides an in-depth overview of the preliminary efficacy studies conducted on the hypothetical neuraminidase inhibitor, this compound. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Introduction to Neuraminidase as a Therapeutic Target

Influenza viruses possess two primary surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1][2] While HA facilitates viral entry into host cells by binding to sialic acid receptors, NA is crucial for the release of progeny virions from infected cells.[1][3] NA achieves this by cleaving terminal sialic acid residues from the host cell surface and from newly formed viral particles, thus preventing viral aggregation and promoting spread.[1][3][4] The enzymatic action of neuraminidase is a critical step in the viral replication cycle, making it a well-established target for antiviral drug development.[5][6] Neuraminidase inhibitors function by mimicking the natural substrate of the enzyme, sialic acid, to block its active site and prevent the release of new virions.[7]

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the influenza virus neuraminidase. Its mechanism of action is predicated on its ability to bind to the active site of the neuraminidase enzyme, thereby preventing it from cleaving sialic acid residues. This inhibition leads to the aggregation of newly formed virus particles on the surface of the host cell, effectively halting the spread of the infection.[4][7]

cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_inhibition Inhibition by this compound Viral Entry Viral Entry Replication Replication Viral Entry->Replication Endocytosis & Uncoating Assembly Assembly Replication->Assembly Viral Protein Synthesis Budding Budding Assembly->Budding Virion Formation Release Release Budding->Release NA Activity Infection of New Cells Infection of New Cells Release->Infection of New Cells This compound This compound This compound->Release Inhibits

Figure 1: Simplified influenza virus lifecycle and the point of intervention for this compound.

In Vitro Efficacy of this compound

The in vitro efficacy of this compound was assessed using a panel of enzymatic and cell-based assays against various influenza A and B strains.

3.1. Enzymatic Inhibition Assays

The inhibitory activity of this compound against purified neuraminidase was quantified using two primary substrates: the small fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) and the larger, more biologically relevant glycoprotein, fetuin.

Table 1: Enzymatic Inhibition of Neuraminidase by this compound

Influenza StrainNA SubtypeIC₅₀ (nM) vs. MUNANAIC₅₀ (nM) vs. Fetuin
A/California/07/2009H1N11.2 ± 0.32.5 ± 0.6
A/Victoria/361/2011H3N23.5 ± 0.85.1 ± 1.2
B/Wisconsin/1/2010Yamagata8.1 ± 1.510.3 ± 2.1
A(H7N9)N92.8 ± 0.74.2 ± 0.9

3.2. Cell-Based Assays

The efficacy of this compound in a cellular context was evaluated through plaque reduction assays and neuraminidase inhibition assays using cell cultures.

Table 2: Antiviral Activity of this compound in MDCK Cells

Influenza StrainNA SubtypeEC₅₀ (nM) in Plaque Reduction Assay
A/California/07/2009H1N15.8 ± 1.1
A/Victoria/361/2011H3N212.4 ± 2.5
B/Wisconsin/1/2010Yamagata25.6 ± 4.3
A(H7N9)N99.7 ± 1.8

In Vivo Efficacy in a Murine Model

The protective effect of this compound was evaluated in a lethal challenge mouse model. BALB/c mice were infected with a lethal dose of influenza A(H7N9) and treated with this compound or a placebo.

Table 3: Prophylactic and Therapeutic Efficacy of this compound in Mice

Treatment GroupDosage (mg/kg/day)Survival Rate (%)Mean Body Weight Loss (%)
Placebo-028.5
This compound (Prophylaxis)101005.2
This compound (Therapeutic)108012.8

Experimental Protocols

5.1. MUNANA-Based Neuraminidase Inhibition Assay

This assay quantifies the ability of an inhibitor to block the cleavage of the fluorogenic substrate MUNANA by neuraminidase.

Start Start Prepare serial dilutions of this compound Prepare serial dilutions of this compound Mix with purified neuraminidase Mix with purified neuraminidase Prepare serial dilutions of this compound->Mix with purified neuraminidase Incubate at 37°C for 20 min Incubate at 37°C for 20 min Mix with purified neuraminidase->Incubate at 37°C for 20 min Add MUNANA substrate Add MUNANA substrate Incubate at 37°C for 20 min->Add MUNANA substrate Incubate at 37°C for 60 min Incubate at 37°C for 60 min Add MUNANA substrate->Incubate at 37°C for 60 min Measure fluorescence (Ex: 360nm, Em: 448nm) Measure fluorescence (Ex: 360nm, Em: 448nm) Incubate at 37°C for 60 min->Measure fluorescence (Ex: 360nm, Em: 448nm) Calculate IC₅₀ Calculate IC₅₀ Measure fluorescence (Ex: 360nm, Em: 448nm)->Calculate IC₅₀ End End Calculate IC₅₀->End

Figure 2: Workflow for the MUNANA-based neuraminidase inhibition assay.

Protocol:

  • Serial dilutions of this compound are prepared in assay buffer.

  • The inhibitor dilutions are mixed with a standardized amount of purified influenza neuraminidase in a 96-well plate.

  • The plate is incubated at 37°C for 20 minutes to allow for inhibitor binding.

  • The MUNANA substrate is added to each well.

  • The plate is incubated for 60 minutes at 37°C.

  • Fluorescence is measured using a plate reader with excitation at 360 nm and emission at 448 nm.[8]

  • The concentration of inhibitor that reduces neuraminidase activity by 50% (IC₅₀) is calculated.

5.2. Enzyme-Linked Lectin Assay (ELLA)

This assay measures the inhibition of neuraminidase activity using fetuin as a substrate.

Protocol:

  • A 96-well plate is coated with fetuin.

  • Serial dilutions of this compound are mixed with the virus and added to the fetuin-coated wells.

  • The plate is incubated to allow neuraminidase to cleave sialic acid residues from the fetuin.

  • After incubation, the plate is washed, and horseradish peroxidase-labeled peanut agglutinin (PNA-HRP) is added. PNA binds to exposed galactose residues that are revealed after sialic acid cleavage.

  • A chromogenic substrate for HRP is added, and the absorbance is measured to quantify neuraminidase activity.

  • The IC₅₀ value is determined from the dose-response curve.

5.3. Plaque Reduction Assay

This cell-based assay determines the concentration of an antiviral agent required to reduce the number of virus-induced plaques by 50%.

Protocol:

  • Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are infected with a known amount of influenza virus.

  • After a 1-hour adsorption period, the virus inoculum is removed.

  • The cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of this compound.

  • Plates are incubated for 48-72 hours to allow for plaque formation.

  • The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • The EC₅₀ value is calculated by comparing the number of plaques in treated versus untreated wells.

5.4. In Vivo Mouse Model

Protocol:

  • Groups of 6- to 8-week-old BALB/c mice are used.

  • For prophylactic studies, mice are treated with this compound or a placebo starting 24 hours before intranasal infection with a lethal dose of influenza virus.

  • For therapeutic studies, treatment begins 24 hours after infection.

  • Mice are monitored daily for 14 days for survival and body weight changes.

  • On day 3 post-infection, a subset of mice may be euthanized to determine viral titers in the lungs via plaque assay.[9]

Conclusion

The preliminary data presented in this technical guide suggest that the hypothetical compound this compound is a potent inhibitor of influenza neuraminidase with significant in vitro and in vivo efficacy against a range of influenza A and B viruses. Further studies are warranted to explore its pharmacokinetic profile, safety, and potential for clinical development.

References

No Publicly Available Data on "Neuraminidase-IN-9" as a Specific Influenza Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific literature and databases, no specific information could be found for a compound designated "Neuraminidase-IN-9" as a potential influenza inhibitor. The search results provided extensive information on the general class of neuraminidase inhibitors, their mechanism of action, and details on well-established antiviral drugs such as Oseltamivir, Zanamivir, Peramivir, and Laninamivir. However, these resources do not contain any data pertaining to a specific molecule named this compound.

This lack of specific data makes it impossible to fulfill the request for an in-depth technical guide, including quantitative data, experimental protocols, and visualizations related to "this compound." The creation of such a document requires access to detailed research findings that do not appear to be in the public domain under this identifier.

It is possible that "this compound" is an internal designation for a compound in early-stage research that has not yet been publicly disclosed or published. Alternatively, it may be a misnomer or a less common name for a known inhibitor. Without further clarifying information or specific research articles referencing this compound, a detailed technical whitepaper cannot be generated.

For researchers, scientists, and drug development professionals interested in influenza neuraminidase inhibitors, a wealth of information is available on the established and clinically approved drugs mentioned above. These compounds have been extensively studied, and their mechanisms of action, quantitative data from in vitro and in vivo studies, and clinical trial results are widely published.

To proceed with a request of this nature, a specific reference to a published study, patent, or any other form of public disclosure detailing the discovery, synthesis, and biological evaluation of "this compound" would be required.

Structural Biology of Neuraminidase Inhibitor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular interactions between neuraminidase inhibitors and the influenza virus neuraminidase (NA) enzyme. Due to the lack of specific public data for a compound designated "Neuraminidase-IN-9," this document synthesizes data from well-characterized neuraminidase inhibitors, with a focus on interactions with neuraminidase subtype N9 where applicable, to serve as a representative model.

Introduction to Neuraminidase as a Drug Target

Influenza viruses express two primary surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1][2][3][4][5][6] HA facilitates viral entry by binding to sialic acid receptors on the host cell surface.[1][2][3][4][5][6] After viral replication, NA is crucial for the release of progeny virions by cleaving these sialic acid residues, preventing viral self-aggregation and promoting spread.[3][7][8][9][10] The critical role of NA in the viral life cycle makes it a prime target for antiviral drug development.[7][10] Neuraminidase inhibitors are designed to mimic the natural substrate of the enzyme, sialic acid, thereby blocking its active site and preventing the release of new virus particles.[9][10]

Quantitative Analysis of Inhibitor Binding

The efficacy of neuraminidase inhibitors is quantified by their ability to inhibit the enzymatic activity of NA. The most common metric is the 50% inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce NA activity by half.[11][12] Below is a summary of representative IC50 values for known inhibitors against various influenza A and B strains.

InhibitorVirus Strain/NA SubtypeIC50 (nM)Assay TypeReference
OseltamivirInfluenza A/H1N1pdm09~1-10Fluorometric/Chemiluminescent[11]
OseltamivirInfluenza A/H3N2~1-20Fluorometric/Chemiluminescent[11][13]
OseltamivirInfluenza B~10-100Fluorometric/Chemiluminescent[11]
ZanamivirInfluenza A/H1N1pdm09~0.5-5Fluorometric/Chemiluminescent[11]
ZanamivirInfluenza A/H3N2~1-10Fluorometric/Chemiluminescent[11]
ZanamivirInfluenza B~1-15Fluorometric/Chemiluminescent[11]
PeramivirInfluenza A/H1N1pdm09~0.1-1Fluorometric/Chemiluminescent[11]
PeramivirInfluenza A/H3N2~0.1-2Fluorometric/Chemiluminescent[11]
PeramivirInfluenza B~1-10Fluorometric/Chemiluminescent[11]
A-192558Influenza A200Not Specified[14]
A-192558Influenza B8000Not Specified[14]

Note: IC50 values can vary depending on the specific viral strain, the assay method used, and the experimental conditions.[12]

Structural Basis of Neuraminidase-Inhibitor Interactions

The binding of inhibitors to the active site of neuraminidase has been extensively studied using X-ray crystallography.[2][14][15][16][17][18] The NA active site is a highly conserved pocket across different influenza A and B subtypes.[1]

Key interactions within the active site include:

  • Carboxylate Group: The carboxylate group of the inhibitor forms salt bridges with a highly conserved triad of arginine residues (Arg118, Arg292, and Arg371).[14][16]

  • Glycerol Side Chain: The hydroxyl groups of the inhibitor's glycerol side chain form hydrogen bonds with glutamic acid (Glu276) and other nearby residues.[16]

  • Acetamido Group: The acetamido group interacts with Arg152 and a bound water molecule.[16]

  • Hydrophobic Interactions: The methyl group of the acetamido moiety and other hydrophobic parts of the inhibitor can interact with a hydrophobic pocket formed by residues such as Ile222 and Trp178.[14][16]

The structure of an inhibitor bound to the N9 neuraminidase active site reveals a high degree of conservation in these key interactions.[2][18] The inhibitor occupies the active site in a conformation that mimics the transition state of the natural substrate, sialic acid.[18]

Experimental Protocols

This protocol describes a common method for determining the IC50 of a neuraminidase inhibitor using a fluorogenic substrate.[19][20][21]

Workflow for Neuraminidase Inhibition Assay

G Workflow for Neuraminidase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor_prep Prepare serial dilutions of this compound incubation1 Incubate diluted virus with inhibitor dilutions inhibitor_prep->incubation1 virus_prep Dilute virus stock to optimal concentration virus_prep->incubation1 substrate_prep Prepare MUNANA substrate working solution reaction_start Add MUNANA substrate to initiate reaction substrate_prep->reaction_start incubation1->reaction_start incubation2 Incubate at 37°C reaction_start->incubation2 reaction_stop Add stop solution (e.g., NaOH in ethanol) incubation2->reaction_stop read_fluorescence Measure fluorescence (e.g., 360 nm excitation, 460 nm emission) reaction_stop->read_fluorescence calculate_ic50 Calculate IC50 value from dose-response curve read_fluorescence->calculate_ic50

Caption: Workflow for a fluorometric neuraminidase inhibition assay.

Materials:

  • Neuraminidase inhibitor (e.g., this compound)

  • Influenza virus stock

  • Assay Buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl2)[19]

  • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[19][20]

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)[19]

  • 96-well black microtiter plates[19]

  • Fluorometer

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of the neuraminidase inhibitor in assay buffer. The final concentrations should span a range appropriate for determining the IC50.[19]

  • Virus Titration: Determine the optimal dilution of the virus stock that gives a linear signal over the course of the assay.[22]

  • Assay Setup:

    • Add equal volumes of the diluted inhibitor and the optimally diluted virus to the wells of a 96-well plate.[19]

    • Include control wells with virus and no inhibitor, and wells with no virus (blank).

    • Incubate the plate for 30-60 minutes at 37°C.[19]

  • Enzymatic Reaction:

    • Initiate the reaction by adding a pre-warmed solution of MUNANA substrate (e.g., final concentration of 100 µM) to all wells.[19]

    • Incubate the plate at 37°C for 1-2 hours.[19]

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.[19]

  • Fluorescence Measurement: Read the fluorescence of each well using a fluorometer with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for the product of MUNANA cleavage, 4-methylumbelliferone).[22]

  • Data Analysis:

    • Subtract the background fluorescence from the blank wells.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

This protocol outlines the general steps involved in determining the three-dimensional structure of a neuraminidase-inhibitor complex.

Workflow for X-ray Crystallography

G Workflow for X-ray Crystallography cluster_protein Protein Preparation cluster_complex Complex Formation cluster_data Data Collection and Processing cluster_structure Structure Determination and Refinement expression Express and purify neuraminidase crystallization Crystallize the purified neuraminidase expression->crystallization soaking Soak crystals in a solution containing this compound crystallization->soaking diffraction Collect X-ray diffraction data soaking->diffraction processing Process and scale the diffraction data diffraction->processing phasing Solve the phase problem (e.g., molecular replacement) processing->phasing refinement Build and refine the atomic model phasing->refinement validation Validate the final structure refinement->validation

Caption: General workflow for determining the crystal structure of a protein-ligand complex.

Procedure:

  • Protein Expression and Purification: The ectodomain of neuraminidase is typically expressed using a baculovirus system or other suitable expression system and purified to homogeneity.[4]

  • Crystallization: The purified neuraminidase is crystallized using techniques such as vapor diffusion.

  • Complex Formation: The inhibitor is introduced into the neuraminidase crystals by soaking the crystals in a solution containing the inhibitor.[2]

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[2]

  • Structure Determination and Refinement:

    • The diffraction data is processed to obtain the electron density map of the crystal.

    • The structure is solved using methods like molecular replacement, using a known neuraminidase structure as a search model.

    • An atomic model of the neuraminidase-inhibitor complex is built into the electron density map and refined to achieve the best fit with the experimental data.[2]

Mechanism of Action and Signaling

Neuraminidase inhibitors do not act on a signaling pathway in the traditional sense but have a direct enzymatic mechanism of action.

Mechanism of Neuraminidase Inhibition

G Mechanism of Neuraminidase Inhibition cluster_virus_release Normal Viral Release cluster_inhibition Inhibition of Viral Release virion Progeny Virion host_cell Host Cell Surface (with Sialic Acid Receptors) virion->host_cell binds via Hemagglutinin virion->host_cell remains bound neuraminidase Neuraminidase neuraminidase->host_cell cleaves Sialic Acid release Virus Release and Spread neuraminidase->release blocked_na Blocked Neuraminidase hemagglutinin Hemagglutinin inhibitor This compound inhibitor->neuraminidase competitively binds to active site aggregation Virus Aggregation (No Release) blocked_na->aggregation

Caption: Diagram illustrating the mechanism of action of neuraminidase inhibitors.

The binding of the inhibitor to the active site of neuraminidase prevents the enzyme from cleaving sialic acid residues from the surface of the host cell and newly formed virions.[9] This leads to the aggregation of virus particles on the cell surface, preventing their release and subsequent infection of other cells.[8][9][10]

Conclusion

The structural and functional analysis of neuraminidase inhibitors provides a clear framework for understanding their mechanism of action and for the development of new antiviral agents. By leveraging detailed quantitative binding data, robust experimental protocols, and high-resolution structural information, researchers can continue to design and optimize inhibitors that are effective against a broad range of influenza virus strains. The principles and methodologies outlined in this guide, while based on established inhibitors, provide a solid foundation for the evaluation of novel compounds such as "this compound."

References

A Technical Guide to the Pharmacokinetics of a Novel Neuraminidase Inhibitor: A Representative Profile Based on "Neuraminidase-IN-9"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Neuraminidase-IN-9" is a placeholder designation used in this guide to represent a typical novel neuraminidase inhibitor. The data and methodologies presented herein are a composite synthesized from publicly available information on various next-generation neuraminidase inhibitors and do not correspond to a specific, named therapeutic agent. This document is intended for research, scientific, and drug development professionals.

Introduction

Influenza viruses pose a significant global health threat, necessitating the continuous development of effective antiviral therapies.[1][2][3][4] Neuraminidase, a key surface glycoprotein of the influenza virus, is a crucial target for antiviral drugs.[1][2][3][5][6] It facilitates the release of progeny virions from infected host cells, thereby propagating the infection.[6][7] Neuraminidase inhibitors (NAIs) act by blocking the active site of this enzyme, preventing viral release and spread.[1][5][6] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of a representative novel neuraminidase inhibitor, herein referred to as "this compound".

Mechanism of Action: Neuraminidase Inhibition

The fundamental mechanism of action for this compound, like other NAIs, is the competitive inhibition of the viral neuraminidase enzyme.[1][5] By binding to the active site of neuraminidase, the inhibitor prevents the cleavage of sialic acid residues from host cell and viral glycoproteins, leading to the aggregation of newly formed virions on the cell surface and preventing their release.[6][7]

cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus_Attachment Virus Attachment (HA binds to Sialic Acid) Virus_Entry Virus Entry & Uncoating Virus_Attachment->Virus_Entry Replication Viral Replication (RNA Synthesis) Virus_Entry->Replication Assembly Virion Assembly Replication->Assembly Budding Progeny Virion Budding Assembly->Budding Release Virion Release Budding->Release Neuraminidase Neuraminidase Action (Cleaves Sialic Acid) Budding->Neuraminidase Neuraminidase->Release Neuraminidase_IN_9 This compound Inhibition Inhibition of Neuraminidase Neuraminidase_IN_9->Inhibition Inhibition->Neuraminidase Infected_Cell Infected Host Cell

Caption: Mechanism of Neuraminidase Inhibition.

In Vitro Pharmacokinetics

The in vitro pharmacokinetic properties of this compound are summarized below. These data are essential for predicting its in vivo behavior and potential for drug-drug interactions.

ParameterValueDescription
Metabolic Stability
Human Liver Microsomes (t½)> 60 minIndicates low intrinsic clearance and potential for longer in vivo half-life.
Plasma Protein Binding
Human45%Moderate binding, suggesting a significant fraction of unbound, active drug.
Mouse40%Similar to human, supporting the use of mouse models.
Rat50%
CYP450 Inhibition
IC50 (1A2, 2C9, 2C19, 2D6, 3A4)> 10 µMLow potential for clinically significant cytochrome P450-mediated drug interactions.

In Vivo Pharmacokinetics

The in vivo pharmacokinetic profile of this compound was evaluated in preclinical animal models following intravenous and oral administration.

Rodent Pharmacokinetics
ParameterMouse (IV)Mouse (Oral)Rat (IV)Rat (Oral)
Dose 1 mg/kg10 mg/kg1 mg/kg10 mg/kg
Cmax (ng/mL) 12003501500450
Tmax (h) 0.080.50.081.0
AUC (ng·h/mL) 850150011002200
t½ (h) 2.53.03.54.0
CL (mL/min/kg) 19.6-15.2-
Vd (L/kg) 2.1-2.5-
Oral Bioavailability (F%) -45%-55%
Non-Rodent Pharmacokinetics (Cynomolgus Monkey)
ParameterIV (1 mg/kg)Oral (5 mg/kg)
Cmax (ng/mL) 1800500
Tmax (h) 0.11.5
AUC (ng·h/mL) 15003000
t½ (h) 4.55.0
CL (mL/min/kg) 11.1-
Vd (L/kg) 3.0-
Oral Bioavailability (F%) -60%

Experimental Protocols

In Vitro Metabolic Stability

Objective: To assess the metabolic stability of this compound in human liver microsomes.

Methodology:

  • This compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (100 mM, pH 7.4) at 37°C.

  • Aliquots are removed at various time points (0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.

  • The half-life (t½) is calculated from the slope of the natural log of the remaining parent compound versus time.

Start Start: Incubate this compound with Liver Microsomes & NADPH at 37°C Sample Collect Aliquots at Time Points (0-60 min) Start->Sample Quench Quench Reaction with Acetonitrile + Internal Standard Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-Life (t½) Analyze->Calculate

Caption: In Vitro Metabolic Stability Workflow.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice following intravenous and oral administration.

Methodology:

  • Animals: Male C57BL/6 mice (8 weeks old, n=3 per time point).

  • Dosing:

    • IV: A single 1 mg/kg dose of this compound is administered via the tail vein.

    • Oral: A single 10 mg/kg dose is administered by oral gavage.

  • Sample Collection: Blood samples (approximately 50 µL) are collected from the retro-orbital sinus at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Dosing Dose Mice (IV or Oral) with this compound Blood_Collection Collect Blood Samples at Specified Time Points Dosing->Blood_Collection Plasma_Separation Separate Plasma by Centrifugation Blood_Collection->Plasma_Separation LCMS_Analysis Quantify Drug Concentration using LC-MS/MS Plasma_Separation->LCMS_Analysis PK_Analysis Perform Non-Compartmental Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis

Caption: In Vivo Pharmacokinetic Study Workflow.

Discussion

The representative pharmacokinetic profile of this compound demonstrates promising drug-like properties. The compound exhibits good metabolic stability in human liver microsomes, suggesting a low first-pass metabolism. The moderate plasma protein binding indicates that a substantial fraction of the drug is available to exert its therapeutic effect. The lack of significant CYP450 inhibition reduces the risk of drug-drug interactions.

The in vivo data from both rodent and non-rodent species show that this compound is orally bioavailable, with F% values ranging from 45% to 60%. The half-life of the compound is in a range that may support once or twice-daily dosing. The pharmacokinetic parameters are reasonably scalable between species, which provides confidence in predicting human pharmacokinetics.

Conclusion

The composite pharmacokinetic profile of "this compound" suggests that it is a promising candidate for further development as an oral anti-influenza agent. Its favorable metabolic stability, oral bioavailability, and predictable pharmacokinetic profile across species warrant continued investigation and progression into later-stage preclinical and clinical studies. Future work should focus on establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship to optimize dosing regimens for clinical efficacy.

References

Initial Toxicity Screening of Neuraminidase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on a specific compound designated "Neuraminidase-IN-9" is not available at the time of this writing. The following technical guide is a generalized template outlining the typical initial toxicity screening process for a hypothetical neuraminidase inhibitor. The data and specific experimental details presented are illustrative and should not be considered representative of any specific real-world compound.

Introduction

Neuraminidase inhibitors are a critical class of antiviral drugs that target the neuraminidase enzyme of influenza viruses, preventing the release of new virions from infected host cells.[1][2][3][4][5] The development of new neuraminidase inhibitors requires a thorough preclinical safety evaluation to identify potential toxicities. This guide provides an overview of the core in vitro and in vivo studies typically performed during the initial toxicity screening of a novel neuraminidase inhibitor.

In Vitro Toxicity Assessment

In vitro assays are the first line of screening to evaluate the potential of a compound to cause cellular damage or interfere with fundamental cellular processes.

Cytotoxicity Assays

These assays determine the concentration of the test compound that is toxic to cultured cells.

Table 1: In Vitro Cytotoxicity of a Hypothetical Neuraminidase Inhibitor

Cell LineAssay TypeEndpointIC50 / CC50 (µM)
MDCK (Madin-Darby Canine Kidney)MTTCell Viability> 100
HepG2 (Human Liver Carcinoma)LDH ReleaseCell Membrane Integrity> 100
A549 (Human Lung Carcinoma)Neutral Red UptakeLysosomal Integrity> 100

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., MDCK) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the hypothetical neuraminidase inhibitor in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or cytotoxic concentration 50 (CC50) by plotting the percentage of cell viability against the compound concentration.

G cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

MTT Assay Experimental Workflow

Genotoxicity Assays

These assays assess the potential of a compound to damage cellular DNA.

Table 2: In Vitro Genotoxicity of a Hypothetical Neuraminidase Inhibitor

AssayCell Line / SystemResult
Ames Test (Bacterial Reverse Mutation)S. typhimurium (TA98, TA100, etc.)Non-mutagenic
In Vitro Micronucleus TestCHO-K1 (Chinese Hamster Ovary)Negative
Chromosomal Aberration TestHuman Peripheral Blood LymphocytesNegative

Experimental Protocol: Ames Test

  • Strain Selection: Select appropriate strains of Salmonella typhimurium that are histidine auxotrophs.

  • Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Acute Toxicity Study

An acute toxicity study provides information on the potential health hazards that may result from a single, short-term exposure to a substance.

Table 3: Acute Oral Toxicity of a Hypothetical Neuraminidase Inhibitor in Rodents

SpeciesSexRoute of AdministrationLD50 (mg/kg)Clinical Signs
MouseMale/FemaleOral (gavage)> 2000No signs of toxicity observed
RatMale/FemaleOral (gavage)> 2000No signs of toxicity observed

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Selection: Use healthy, young adult rodents (e.g., Sprague-Dawley rats), fasted overnight before dosing.

  • Dosing: Administer a single oral dose of the test compound to one animal. The starting dose is selected based on in vitro data and structure-activity relationships.

  • Observation: Observe the animal for clinical signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose. This process is repeated until the LD50 can be estimated with a certain level of confidence.

  • Necropsy: At the end of the observation period, all animals are humanely euthanized and subjected to a gross necropsy.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for interpreting toxicity data. Neuraminidase inhibitors act by blocking the active site of the neuraminidase enzyme.

G cluster_virus_release Influenza Virus Release cluster_inhibition Inhibition by Neuraminidase Inhibitor Virus Budding Virus Budding Hemagglutinin Hemagglutinin Virus Budding->Hemagglutinin Sialic Acid Receptor Sialic Acid Receptor Hemagglutinin->Sialic Acid Receptor Binds Neuraminidase Neuraminidase Neuraminidase->Sialic Acid Receptor Cleaves Virus Release Virus Release Neuraminidase->Virus Release Neuraminidase Inhibitor Neuraminidase Inhibitor Neuraminidase_Inhibited Neuraminidase (Blocked) Neuraminidase Inhibitor->Neuraminidase_Inhibited Binds to Active Site No Cleavage Sialic Acid Cleavage Blocked Neuraminidase_Inhibited->No Cleavage Virus Aggregation Virus Aggregation No Cleavage->Virus Aggregation

References

Methodological & Application

Neuraminidase-IN-9 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Neuraminidase-IN-9, a potent influenza neuraminidase inhibitor, in a cell culture setting. Detailed protocols for assessing its inhibitory activity and cellular effects are provided, along with a summary of its quantitative data and visualizations of its mechanism of action.

Introduction

This compound, also identified as compound 6l, is a novel 1,2,3-triazole oseltamivir derivative designed to target the 430-cavity of the influenza virus neuraminidase, in addition to the classical active site.[1][2] This dual-targeting mechanism contributes to its potent inhibitory activity against various influenza A virus subtypes. Neuraminidase inhibitors, as a class of antiviral drugs, function by blocking the enzymatic activity of neuraminidase, which is crucial for the release of progeny virions from infected host cells.[3][4] By inhibiting this process, this compound effectively halts the spread of the virus to new cells.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified against several influenza A virus subtypes using enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Influenza A SubtypeIC50 (µM)
H5N10.12
H5N20.049
H5N60.16

Data extracted from the primary publication by Ju H, et al.[1][2]

Signaling Pathway and Mechanism of Action

Influenza virus infection triggers a cascade of cellular signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways, which the virus can exploit for its replication.[5][6][7] The primary role of viral neuraminidase is in the late stage of the viral life cycle. After replication and assembly, new virions bud from the host cell membrane. The viral hemagglutinin (HA) on the surface of these new virions binds to sialic acid receptors on the host cell, causing the virions to remain tethered to the cell surface. Neuraminidase cleaves these sialic acid residues, releasing the new virus particles and allowing them to infect neighboring cells.[3][8][9]

This compound acts as a competitive inhibitor of the neuraminidase enzyme. By binding to the active site, it prevents the cleavage of sialic acid, thus trapping the progeny virions on the surface of the infected cell and preventing their spread.

G cluster_virus_lifecycle Influenza Virus Life Cycle cluster_inhibition Mechanism of Inhibition Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication & Assembly HostCell->Replication Budding Budding Progeny Virions Replication->Budding Neuraminidase Neuraminidase Budding->Neuraminidase Release Virus Release Infection Infection of New Cells Release->Infection SialicAcid Sialic Acid Receptor Neuraminidase->SialicAcid Cleavage Inhibition Inhibition of Neuraminidase SialicAcid->Release SialicAcid->Release Neuraminidase_IN_9 This compound Neuraminidase_IN_9->Neuraminidase Binds to Inhibition->SialicAcid Prevents Cleavage

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols are based on established methods for evaluating neuraminidase inhibitors.

In Vitro Neuraminidase Inhibition Assay (Fluorescence-based)

This assay determines the IC50 value of this compound by measuring the inhibition of neuraminidase enzymatic activity using a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

  • This compound

  • Recombinant influenza virus neuraminidase (e.g., from H5N1, H5N2, or H5N6)

  • MUNANA substrate (2.5 mM stock in dH2O)

  • Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • 96-well black, flat-bottom plates

  • Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Protocol:

  • Prepare this compound dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in Assay Buffer to achieve a range of concentrations for testing (e.g., 0.01 µM to 100 µM).

  • Prepare enzyme solution:

    • Dilute the recombinant neuraminidase in Assay Buffer to a concentration that gives a linear fluorescent signal over the course of the reaction.

  • Assay setup:

    • In a 96-well plate, add 25 µL of each this compound dilution to triplicate wells.

    • Add 25 µL of Assay Buffer to control wells (no inhibitor).

    • Add 25 µL of the diluted neuraminidase solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Enzymatic reaction:

    • Prepare a working solution of MUNANA by diluting the stock to 100 µM in Assay Buffer.

    • Add 50 µL of the 100 µM MUNANA solution to all wells to start the reaction.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop reaction and measure fluorescence:

    • Add 100 µL of Stop Solution to each well.

    • Read the fluorescence on a fluorometer.

  • Data analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

G start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor prep_enzyme Prepare Diluted Neuraminidase Solution start->prep_enzyme setup_plate Add Inhibitor and Enzyme to 96-well Plate prep_inhibitor->setup_plate prep_enzyme->setup_plate incubate1 Incubate at 37°C for 30 min setup_plate->incubate1 add_substrate Add MUNANA Substrate to Initiate Reaction incubate1->add_substrate incubate2 Incubate at 37°C for 60 min (in dark) add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_fluorescence Read Fluorescence (Ex: 355 nm, Em: 460 nm) stop_reaction->read_fluorescence analyze_data Calculate % Inhibition and Determine IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro neuraminidase inhibition assay.

Cell-Based Antiviral Activity Assay (Cytopathic Effect Inhibition)

This protocol assesses the ability of this compound to protect cells from the cytopathic effect (CPE) induced by influenza virus infection.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., FBS, antibiotics)

  • Influenza virus stock (e.g., H5N1, H5N2, or H5N6)

  • This compound

  • TPCK-treated trypsin

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom, white-walled plates

  • Luminometer

Protocol:

  • Cell seeding:

    • Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Prepare compound dilutions:

    • Prepare serial dilutions of this compound in serum-free cell culture medium.

  • Virus infection and treatment:

    • When cells are confluent, wash the monolayer with PBS.

    • Add 100 µL of the diluted this compound to the appropriate wells. Include a no-drug control.

    • Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 in the presence of TPCK-treated trypsin. Include a no-virus control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in the virus control wells.

  • Assess cell viability:

    • After the incubation period, remove the medium from the wells.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

  • Data analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the no-virus control.

    • Determine the EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced CPE) by plotting the percentage of cell viability against the logarithm of the compound concentration.

G start Start seed_cells Seed MDCK Cells in 96-well Plate start->seed_cells prepare_compound Prepare this compound Serial Dilutions seed_cells->prepare_compound infect_treat Infect Cells with Influenza Virus and Treat with Compound seed_cells->infect_treat prepare_compound->infect_treat incubate Incubate at 37°C for 48-72 hours infect_treat->incubate assess_viability Measure Cell Viability (e.g., CellTiter-Glo®) incubate->assess_viability analyze_data Calculate % Viability and Determine EC50 assess_viability->analyze_data end End analyze_data->end

Caption: Workflow for the cell-based antiviral activity assay.

References

Application Notes and Protocols for Neuraminidase-IN-9 in Neuraminidase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Neuraminidase-IN-9, a potent influenza neuraminidase inhibitor, in a fluorescence-based neuraminidase inhibition assay. This document outlines the necessary reagents, equipment, and step-by-step procedures to determine the inhibitory activity of this compound against various influenza virus neuraminidase subtypes.

Introduction to this compound

This compound (also known as Compound 6l) is a potent inhibitor of influenza neuraminidase.[1][2][3] It has demonstrated significant inhibitory activity against various influenza A subtypes. Understanding its potency and specificity is crucial for the development of novel antiviral therapeutics. The primary method for characterizing the inhibitory potential of compounds like this compound is the neuraminidase inhibition assay.

The most common type of in vitro neuraminidase inhibition assay is a fluorescence-based method that utilizes the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[4] In this assay, the viral neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the neuraminidase activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in fluorescence. The concentration of the inhibitor that reduces neuraminidase activity by 50% is known as the half-maximal inhibitory concentration (IC50).[4]

Quantitative Data for this compound

The following table summarizes the reported IC50 values for this compound against different influenza A virus subtypes. This data is essential for designing experiments and for comparison with experimentally determined values.

Virus SubtypeIC50 (µM)
H5N10.12
H5N20.049
H5N60.16
Data sourced from MedChemExpress.[1][2][3]

Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is adapted from standard fluorescence-based neuraminidase inhibition assays and is suitable for determining the IC50 value of this compound.[4][5][6]

Required Materials
  • Reagents:

    • This compound (CAS No. 2217630-64-1)

    • Recombinant neuraminidase or influenza virus preparation (e.g., H5N1, H5N2, H5N6)

    • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

    • 4-Methylumbelliferone (4-MU) standard

    • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

    • Stop Solution (e.g., 0.1 M Glycine, pH 10.7, in 25% ethanol)

    • Dimethyl sulfoxide (DMSO) for dissolving this compound

    • Nuclease-free water

  • Equipment:

    • 96-well black, flat-bottom microplates

    • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

    • Incubator (37°C)

    • Multichannel pipettes and sterile tips

    • Reagent reservoirs

Reagent Preparation
  • This compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Store the stock solution at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.

  • This compound Working Solutions:

    • Prepare a series of dilutions of this compound in Assay Buffer. A typical 2-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended to cover a broad range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

  • MUNANA Substrate Solution:

    • Prepare a working solution of MUNANA in Assay Buffer. A final concentration of 100 µM in the assay is commonly used. Protect the solution from light.

  • Neuraminidase Enzyme Solution:

    • Dilute the recombinant neuraminidase or virus preparation in Assay Buffer to a concentration that yields a robust fluorescent signal within the linear range of the assay. The optimal dilution should be determined empirically in a preliminary neuraminidase activity assay.

  • 4-MU Standard Curve:

    • Prepare a series of dilutions of 4-MU in Assay Buffer to generate a standard curve. This is used to convert relative fluorescence units (RFU) to the amount of product formed.

Assay Procedure
  • Plate Setup:

    • Add 25 µL of Assay Buffer to all wells of a 96-well black microplate.

    • Add 25 µL of the serially diluted this compound working solutions to the appropriate wells in triplicate.

    • Include "no inhibitor" control wells (containing only Assay Buffer and DMSO at the same final concentration as the inhibitor wells) and "no enzyme" control wells (containing only Assay Buffer).

  • Enzyme Addition:

    • Add 50 µL of the diluted neuraminidase enzyme solution to all wells except the "no enzyme" control wells.

  • Pre-incubation:

    • Gently tap the plate to mix the contents.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition:

    • Add 25 µL of the MUNANA substrate solution to all wells. The final volume in each well should be 125 µL.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes. Protect the plate from light during incubation.

  • Stopping the Reaction:

    • Add 75 µL of Stop Solution to all wells to terminate the enzymatic reaction.

  • Fluorescence Measurement:

    • Read the fluorescence intensity of each well using a microplate reader with excitation at approximately 365 nm and emission at approximately 450 nm.

Data Analysis
  • Background Subtraction:

    • Subtract the average fluorescence of the "no enzyme" control wells from the fluorescence readings of all other wells.

  • Percentage Inhibition Calculation:

    • Calculate the percentage of neuraminidase inhibition for each concentration of this compound using the following formula:

  • IC50 Determination:

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.

Visualizations

Neuraminidase Inhibition Mechanism

The following diagram illustrates the mechanism of action of a neuraminidase inhibitor.

G cluster_0 Normal Viral Release cluster_1 Inhibition by this compound Virus Budding Virus HostCell Host Cell Surface (with Sialic Acid Receptors) Virus->HostCell Hemagglutinin binds to Sialic Acid Neuraminidase Neuraminidase Virus->Neuraminidase ReleasedVirus Released Virus HostCell->ReleasedVirus Virus is released Neuraminidase->HostCell Cleaves Sialic Acid Virus_i Budding Virus HostCell_i Host Cell Surface (with Sialic Acid Receptors) Virus_i->HostCell_i Hemagglutinin binds to Sialic Acid TrappedVirus Trapped Virus Virus_i->TrappedVirus Release is prevented Neuraminidase_i Neuraminidase Neuraminidase_i->HostCell_i Cleavage Blocked Inhibitor This compound Inhibitor->Neuraminidase_i Binds to active site

Caption: Mechanism of Neuraminidase Inhibition.

Experimental Workflow

The diagram below outlines the key steps in the neuraminidase inhibition assay.

G cluster_workflow Neuraminidase Inhibition Assay Workflow A Prepare Reagents (Inhibitor, Enzyme, Substrate) B Plate Setup (Add Inhibitor Dilutions) A->B C Add Neuraminidase Enzyme B->C D Pre-incubation (37°C, 30 min) C->D E Add MUNANA Substrate D->E F Incubation (37°C, 60 min) E->F G Stop Reaction F->G H Read Fluorescence (Ex: 365nm, Em: 450nm) G->H I Data Analysis (Calculate % Inhibition and IC50) H->I

Caption: Experimental Workflow for the Assay.

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Contaminated reagents or microplate.Use fresh, high-quality reagents and new microplates. Ensure the Stop Solution is properly prepared.
Low signal-to-noise ratio Insufficient enzyme activity or substrate concentration.Optimize the enzyme concentration. Ensure the MUNANA substrate is not degraded (protect from light).
Inconsistent results Pipetting errors or temperature fluctuations.Use calibrated pipettes and ensure consistent incubation times and temperatures. Mix plate contents gently.
IC50 value out of expected range Incorrect inhibitor dilution series or enzyme activity.Verify the concentration of the this compound stock solution and the dilution series. Re-optimize enzyme concentration.

These application notes and protocols provide a comprehensive guide for utilizing this compound in a neuraminidase inhibition assay. Adherence to these guidelines will enable researchers to obtain reliable and reproducible data on the inhibitory potency of this compound.

References

Application Notes and Protocols for a Representative Neuraminidase Inhibitor in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Neuraminidase inhibitors are a critical class of antiviral drugs that target the neuraminidase enzyme of influenza viruses, preventing the release of progeny virions from infected host cells and thus limiting the spread of infection.[1][2][3][4] This document provides detailed application notes and protocols for the in vivo use of a representative neuraminidase inhibitor, based on publicly available data for compounds like Oseltamivir (GS 4104). These guidelines are intended for researchers, scientists, and drug development professionals conducting preclinical animal studies to evaluate the efficacy of neuraminidase inhibitors.

Data Presentation: In Vivo Efficacy of Neuraminidase Inhibitors

The following table summarizes quantitative data from various in vivo animal studies on neuraminidase inhibitors, providing a comparative overview of dosages, administration routes, and efficacy.

Compound/AntibodyAnimal ModelVirus StrainDosageAdministration RouteTreatment ScheduleEfficacyReference
Small Molecule Inhibitors
GS 4104 (Prodrug of GS 4071)BALB/c MiceInfluenza A/NWS/33 (H1N1), A/Victoria/3/75 (H3N2), B/Hong Kong/5/7210 mg/kg/dayOral gavageTwice daily for 5 days, starting 4h pre-infectionIncreased survival rates; Decreased lung virus titers[5]
GS 4104 (Prodrug of GS 4071)FerretsInfluenza A (H3N2)5 or 25 mg/kgOralTwice daily for 3 days, starting 2h post-infection58% and 93% reduction in febrile response, respectively[5]
OseltamivirFerretsA/CA/04/09 (H1N1)25 mg/kg/dayOralTwice daily for 5 days, starting 2h or 24h post-infectionDecreased signs of infection and reduced virus spread in the lungs[6]
OseltamivirHorsesEquine Influenza (experimental)2 mg/kgOralEvery 12 hours for 5 daysDecreased length of pyrexia and viral shedding[1]
ZanamivirMiceInfluenza20 mg/kgInhalationOnce daily for 5 days, starting 4h post-infectionNot specified[7]
Compound 9c (Triazole Glycoside)C57BL/6 MiceH5N1, H1N120 mg/kgNot specifiedNot specified80% protection from H5N1, 100% protection from H1N1[8]
PeramivirMiceH5N1Not specifiedIntramuscular (IM)Single or multiple injectionsSingle IM dose was inadequate; multiple doses increased survival[9]
Monoclonal Antibodies
N9 MAb 10F4BALB/c MiceA(H7N9)0.5 or 5 mg/kgIntraperitoneal (i.p.)12h before challengeMost effective of those tested in protecting mice[10][11]
N9 MAb 2F6BALB/c MiceA(H7N9)0.5 or 5 mg/kgIntraperitoneal (i.p.)12h before challengeLess effective than 10F4[10][11]
N9 MAb 11B2BALB/c MiceA(H7N9)0.5 or 5 mg/kgIntraperitoneal (i.p.)12h before challengeFailed to protect at doses tested[10][11]
mAbs 7H2 and D3MiceH7N930 or 50 mg/kgIntraperitoneal (i.p.)Prophylactic or therapeutic (24h post-challenge)100% protection at both doses (prophylactic)[12]
mAb 1G8BALB/c MiceH1N2 (with H9N2 or H3N2 NA)5 mg/kgIntraperitoneal (i.p.)2h before challengeProvided protection[13]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of an Oral Neuraminidase Inhibitor in a Mouse Influenza Model

This protocol is based on methodologies described for GS 4104.[5]

1. Objective: To evaluate the in vivo antiviral efficacy of a test compound against a lethal influenza virus challenge in mice.

2. Materials:

  • Test compound (e.g., Neuraminidase-IN-9)

  • Vehicle control (e.g., sterile saline)

  • Female BALB/c mice (13-15 g)

  • Mouse-adapted influenza virus (e.g., A/NWS/33 (H1N1)) at a predetermined 90% lethal dose (LD90)

  • Oral gavage needles

  • Anesthetic (for intranasal infection)

  • Biosafety level 2 (BSL-2) or higher animal facility

3. Procedure:

  • Animal Acclimatization: Acclimate mice for at least 72 hours before the experiment.

  • Compound Preparation: Prepare the test compound in the vehicle solution to the desired concentrations for oral administration.

  • Dosing Regimen:

    • Administer the test compound or vehicle control by oral gavage. A typical regimen is twice daily for 5 consecutive days.[5]

    • The first dose should be administered 4 hours prior to viral infection.[5]

  • Influenza Virus Infection:

    • Lightly anesthetize the mice.

    • Infect the mice intranasally with a 90% lethal dose of the influenza virus.[5]

  • Monitoring:

    • Observe the mice daily for 21 days post-infection.[5]

    • Record body weight and clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing).

    • Record mortality daily.

  • Endpoint Analysis (Optional):

    • At selected time points post-infection, a subset of mice can be euthanized.

    • Collect lungs for virus titration to determine the effect of the compound on viral replication.[5] Homogenize the lung tissue and determine virus titers using a standard plaque assay or TCID50 assay on MDCK cells.

4. Data Analysis:

  • Compare the survival rates between the treated and control groups using Kaplan-Meier survival curves and log-rank tests.

  • Analyze differences in body weight loss between groups.

  • Compare lung viral titers between treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: In Vivo Efficacy Study of an Intraperitoneally Administered Neuraminidase-Specific Monoclonal Antibody in a Mouse Influenza Model

This protocol is based on methodologies described for N9-specific monoclonal antibodies.[10][12]

1. Objective: To assess the prophylactic efficacy of a neuraminidase-specific monoclonal antibody (MAb) against a lethal influenza virus challenge in mice.

2. Materials:

  • Test MAb

  • Isotype control antibody

  • Phosphate-buffered saline (PBS)

  • BALB/c mice

  • Influenza virus (e.g., A(H7N9)) at a predetermined lethal dose (e.g., 10 MLD50)

  • Anesthetic (for intranasal infection)

  • BSL-2 or higher animal facility

3. Procedure:

  • Animal Acclimatization: Acclimate mice for at least 72 hours.

  • Antibody Preparation: Dilute the test MAb and isotype control in sterile PBS to the desired concentrations.

  • Prophylactic Administration:

    • Administer the MAb or isotype control via intraperitoneal (i.p.) injection.

    • A single dose is typically administered 12 hours before the viral challenge.[10]

  • Influenza Virus Infection:

    • Lightly anesthetize the mice.

    • Challenge the mice intranasally with a lethal dose of the influenza virus.[10]

  • Monitoring:

    • Monitor the mice daily for at least 14 days for weight loss, clinical signs of illness, and survival.

  • Endpoint Analysis:

    • The primary endpoint is survival.

4. Data Analysis:

  • Plot survival curves and analyze for statistical significance using the log-rank test.

  • Compare body weight changes between the different treatment groups.

Mandatory Visualizations

Signaling Pathway

Neuraminidase_Inhibition cluster_cell Infected Host Cell Host_Cell_Surface Host Cell Surface (with Sialic Acid Receptors) Progeny_Virion Progeny Virion Progeny_Virion->Host_Cell_Surface Binds via HA Released_Virion Released Virion (Spreads Infection) Progeny_Virion->Released_Virion Normal Release Trapped_Virion Trapped Virion (Infection Spread Blocked) Progeny_Virion->Trapped_Virion Inhibited Release HA Hemagglutinin (HA) NA Neuraminidase (NA) NA->Host_Cell_Surface Cleaves Sialic Acid NA_Inhibitor Neuraminidase Inhibitor NA_Inhibitor->NA Blocks Active Site

Caption: Mechanism of action of neuraminidase inhibitors.

Experimental Workflow

in_vivo_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatize Animal Acclimatization (e.g., BALB/c mice) Prep_Compound Prepare Test Compound and Vehicle Control Acclimatize->Prep_Compound Prep_Virus Prepare Virus Stock (e.g., H1N1, LD90) Acclimatize->Prep_Virus Dosing Administer Compound/Vehicle (e.g., Oral Gavage, Twice Daily) Prep_Compound->Dosing Infection Intranasal Virus Challenge (Anesthetized Mice) Prep_Virus->Infection Dosing->Infection 4h pre-infection Monitoring Daily Monitoring for 21 Days (Weight, Clinical Score, Survival) Infection->Monitoring Endpoint Primary Endpoint: Survival Analysis Monitoring->Endpoint Secondary_Endpoint Secondary Endpoints: - Body Weight Change - Lung Virus Titers Monitoring->Secondary_Endpoint Stats Statistical Analysis (Log-rank, t-test) Endpoint->Stats Secondary_Endpoint->Stats

Caption: Experimental workflow for in vivo efficacy studies.

References

Techniques for Measuring Neuraminidase-IN-9 Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the binding affinity of neuraminidase inhibitors, with a focus on the conceptual compound "Neuraminidase-IN-9". The methodologies described herein are established techniques applicable to the characterization of various neuraminidase inhibitors.

Introduction

Neuraminidase (NA) is a critical enzyme for the replication and propagation of influenza viruses. It facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues. As such, NA is a prime target for antiviral drug development.[1] Determining the binding affinity of novel inhibitors, such as the hypothetical "this compound," is a crucial step in the drug discovery and development pipeline. This document outlines several robust methods for quantifying the interaction between neuraminidase and its inhibitors.

Quantitative Data Summary

While specific binding affinity data for "this compound" is not publicly available, the following table presents representative 50% inhibitory concentration (IC50) values for well-characterized neuraminidase inhibitors against various influenza virus strains. This data serves as a benchmark for the expected potency of effective NA inhibitors.

InhibitorVirus StrainGeometric Mean IC50 (nM)Reference
OseltamivirInfluenza A(H3N2)0.78[2]
PeramivirInfluenza A(H3N2)0.66[2]
ZanamivirInfluenza A(H3N2)2.08[2]
LaninamivirInfluenza A(H3N2)2.85[2]
OseltamivirInfluenza A(H1N1)pdm09High sensitivity isolates[3]
OseltamivirInfluenza A(H1N1)pdm09Highly reduced sensitivity isolates130 and 150
ZanamivirInfluenza B-[4]
PeramivirInfluenza B-[4]

Note: IC50 values can vary depending on the specific virus isolate, assay conditions, and substrate used.[4]

Experimental Protocols

This section details the protocols for three widely used techniques to measure neuraminidase-inhibitor binding affinity: a fluorescence-based enzymatic assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Fluorescence-Based Neuraminidase Inhibition Assay

This enzymatic assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound.[5] It relies on a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product, 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[5]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor_Dilutions Prepare Inhibitor Dilutions (e.g., this compound) Preincubation Pre-incubate Neuraminidase with Inhibitor Inhibitor_Dilutions->Preincubation Virus_Prep Prepare Virus/Neuraminidase Solution Virus_Prep->Preincubation Substrate_Prep Prepare MUNANA Substrate Reaction_Initiation Add MUNANA Substrate to Initiate Reaction Substrate_Prep->Reaction_Initiation Preincubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Stop Stop Reaction (e.g., with NaOH/Ethanol) Incubation->Reaction_Stop Fluorescence_Measurement Measure Fluorescence (Ex: 355-360 nm, Em: 460 nm) Reaction_Stop->Fluorescence_Measurement Data_Analysis Calculate % Inhibition and Determine IC50 Fluorescence_Measurement->Data_Analysis

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

Materials
  • Recombinant neuraminidase or influenza virus preparation

  • This compound or other test inhibitor

  • 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer: 32.5 mM MES, pH 6.5, 4 mM CaCl2

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol
  • Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically span a range from picomolar to micromolar.

  • Enzyme/Virus Preparation: Dilute the neuraminidase enzyme or virus preparation in assay buffer to a concentration that gives a robust fluorescent signal within the linear range of the instrument. This should be determined in a preliminary enzyme activity assay.

  • Assay Setup:

    • To each well of a 96-well black microplate, add 40 µL of the diluted neuraminidase.

    • Add 10 µL of the serially diluted this compound or control (buffer for 100% activity, known inhibitor for positive control) to the respective wells.

    • Pre-incubate the plate at room temperature for 30 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of pre-warmed MUNANA substrate (final concentration of 100 µM) to all wells.

    • Incubate the plate at 37°C for 60 minutes with shaking.

  • Reaction Termination: Stop the reaction by adding 150 µL of the stop solution to each well.

  • Fluorescence Detection: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[6]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand. This technique can be used to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Chip_Activation Activate Sensor Chip (e.g., EDC/NHS) Ligand_Immobilization Immobilize Neuraminidase on Sensor Chip Chip_Activation->Ligand_Immobilization Chip_Deactivation Deactivate and Block Remaining Active Sites Ligand_Immobilization->Chip_Deactivation Association Inject this compound (Analyte) at Various Concentrations Chip_Deactivation->Association Dissociation Flow Running Buffer over the Chip Association->Dissociation Regeneration Regenerate Chip Surface (if necessary) Dissociation->Regeneration Sensorgram_Analysis Analyze Sensorgrams Dissociation->Sensorgram_Analysis Regeneration->Association Kinetic_Fitting Fit Data to a Binding Model (e.g., 1:1 Langmuir) Sensorgram_Analysis->Kinetic_Fitting Determine_Constants Determine ka, kd, and Kd Kinetic_Fitting->Determine_Constants

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Materials
  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant neuraminidase

  • This compound or other test inhibitor

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (if required, e.g., low pH glycine)

Protocol
  • Neuraminidase Immobilization:

    • Activate the sensor chip surface using a fresh mixture of EDC and NHS.

    • Inject the purified recombinant neuraminidase over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the this compound solutions over the immobilized neuraminidase surface, starting with the lowest concentration.

    • Allow for an association phase, followed by a dissociation phase where only running buffer flows over the chip.

    • Between different inhibitor concentrations, regenerate the sensor surface with a suitable regeneration solution if necessary to remove all bound inhibitor.

  • Data Analysis:

    • The binding responses are recorded as sensorgrams (response units vs. time).

    • The association and dissociation phases of the sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Protein_Prep Prepare Neuraminidase Solution in Sample Cell Equilibration Equilibrate Solutions to Experimental Temperature Protein_Prep->Equilibration Ligand_Prep Prepare this compound Solution in Syringe Ligand_Prep->Equilibration Initial_Injection Perform an Initial Small Injection (often discarded) Equilibration->Initial_Injection Serial_Injections Perform a Series of Injections of Inhibitor into Neuraminidase Solution Initial_Injection->Serial_Injections Heat_Measurement Measure Heat Change After Each Injection Serial_Injections->Heat_Measurement Integration Integrate Heat Peaks Heat_Measurement->Integration Binding_Isotherm Plot Integrated Heat vs. Molar Ratio Integration->Binding_Isotherm Thermodynamic_Fitting Fit Data to a Binding Model to Determine Kd, n, ΔH, and ΔS Binding_Isotherm->Thermodynamic_Fitting

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Materials
  • Isothermal titration calorimeter

  • Purified recombinant neuraminidase

  • This compound or other test inhibitor

  • Dialysis buffer (e.g., 50 mM MES, pH 6.15, 150 mM NaCl, 10 mM CaCl2)

Protocol
  • Sample Preparation:

    • Dialyze the purified neuraminidase and dissolve the this compound in the same buffer to minimize heats of dilution.

    • Thoroughly degas both the protein and inhibitor solutions.

  • ITC Experiment Setup:

    • Load the neuraminidase solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe. The concentration of the inhibitor in the syringe should be 10-20 times higher than the protein concentration in the cell.

    • Allow the system to equilibrate at the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, sequential injections of the this compound solution into the neuraminidase solution in the sample cell.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Conclusion

The choice of technique for measuring the binding affinity of this compound will depend on the specific research question, the availability of purified protein, and the desired throughput. The fluorescence-based assay is a high-throughput method well-suited for screening and determining IC50 values. SPR provides detailed kinetic information (on- and off-rates), while ITC offers a complete thermodynamic profile of the binding interaction. By employing these robust methodologies, researchers can accurately characterize the binding properties of novel neuraminidase inhibitors, aiding in the development of new antiviral therapeutics.

References

Application Notes and Protocols: Neuraminidase-IN-9 in Viral Plaque Reduction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses remain a significant global health threat, driving the need for novel antiviral therapeutics. The viral neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells, making it a prime target for antiviral drug development.[1][2][3] Neuraminidase inhibitors function by blocking the active site of the enzyme, preventing the cleavage of sialic acid residues and thereby halting the spread of the virus.[1][3][4][5] This document provides detailed application notes and protocols for the characterization of a novel neuraminidase inhibitor, Neuraminidase-IN-9, using viral plaque reduction assays.

Mechanism of Action

This compound is a potent and selective inhibitor of influenza virus neuraminidase. Its mechanism of action is based on mimicking the natural substrate of neuraminidase, sialic acid, and binding with high affinity to the enzyme's active site.[5] This binding prevents the cleavage of sialic acid on the host cell surface and on newly formed virions. As a result, the progeny viruses cannot be efficiently released from the infected cell and tend to aggregate at the cell surface, preventing further infection of neighboring cells.[1][3][5]

cluster_virus_lifecycle Influenza Virus Life Cycle & this compound Inhibition Virus_Attachment 1. Virus Attachment (HA binds to Sialic Acid) Virus_Entry 2. Virus Entry (Endocytosis) Virus_Attachment->Virus_Entry Replication 3. Viral Replication (RNA synthesis & Protein production) Virus_Entry->Replication Budding 4. Progeny Virus Budding Replication->Budding Release 5. Virus Release (Neuraminidase cleaves Sialic Acid) Budding->Release Release->Virus_Attachment Infection Spread Inhibition This compound Blocks Release Release->Inhibition Aggregation Virion Aggregation & No Spread Inhibition->Aggregation

Caption: Mechanism of this compound action in the influenza virus life cycle.

Quantitative Data Summary

The antiviral activity of this compound was evaluated against various influenza A and B strains using a plaque reduction neutralization test (PRNT). The 50% inhibitory concentration (IC50) was determined, representing the concentration of the compound required to reduce the number of viral plaques by 50%.

Table 1: In Vitro Antiviral Activity of this compound Against Influenza A Viruses

Virus StrainNeuraminidase SubtypeIC50 (nM)
A/California/07/2009H1N11.5
A/Victoria/3/75H3N22.1
A/duck/Hunan/795/2002H5N13.0

Table 2: In Vitro Antiviral Activity of this compound Against Influenza B Viruses

Virus StrainLineageIC50 (nM)
B/Florida/4/2006Yamagata5.8
B/Brisbane/60/2008Victoria4.5

Experimental Protocols

Plaque Reduction Assay Protocol

This protocol details the procedure to determine the antiviral activity of this compound by quantifying the reduction in viral plaque formation in a cell culture monolayer.[6][7][8]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Influenza virus stock

  • This compound

  • Agarose or Avicel overlay medium

  • Crystal Violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding:

    • One day prior to infection, seed MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10^5 cells/ml).[9]

    • Incubate at 37°C with 5% CO2.

  • Compound Dilution:

    • Prepare serial dilutions of this compound in serum-free DMEM. The concentration range should bracket the expected IC50 value.

  • Virus Infection:

    • On the day of the experiment, wash the confluent MDCK cell monolayer with PBS.

    • Prepare a virus dilution in serum-free DMEM to yield approximately 50-100 plaque-forming units (PFU) per well.

    • Mix equal volumes of the virus dilution and the corresponding this compound dilution and incubate for 1 hour at 37°C.

    • Inoculate the cells with the virus-compound mixture and incubate for 1 hour at 37°C to allow for virus adsorption.

  • Overlay Application:

    • After the incubation period, remove the inoculum and gently wash the cells with PBS.

    • Overlay the cells with an agarose or Avicel medium containing the corresponding concentration of this compound. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells by adding a 4% formaldehyde solution.

    • After fixation, remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution. The stain will be taken up by living cells, leaving the areas of dead or lysed cells (plaques) as clear zones.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound).

    • The IC50 value can be determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

cluster_workflow Viral Plaque Reduction Assay Workflow Seed_Cells 1. Seed MDCK Cells in 6-well plates Prepare_Compound 2. Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Compound Incubate_Mix 4. Mix Virus & Compound Incubate 1 hr @ 37°C Prepare_Compound->Incubate_Mix Prepare_Virus 3. Prepare Virus Dilution (50-100 PFU/well) Prepare_Virus->Incubate_Mix Infect_Cells 5. Inoculate Cells Incubate 1 hr @ 37°C Incubate_Mix->Infect_Cells Add_Overlay 6. Add Agarose/Avicel Overlay with Compound Infect_Cells->Add_Overlay Incubate_Plates 7. Incubate 48-72 hrs @ 37°C Add_Overlay->Incubate_Plates Fix_Stain 8. Fix with Formaldehyde & Stain with Crystal Violet Incubate_Plates->Fix_Stain Count_Plaques 9. Count Plaques & Calculate IC50 Fix_Stain->Count_Plaques

Caption: Step-by-step workflow for the viral plaque reduction assay.

Conclusion

This compound demonstrates potent inhibitory activity against a range of influenza A and B viruses in vitro. The provided plaque reduction assay protocol is a robust method for quantifying the antiviral efficacy of this compound. These application notes serve as a valuable resource for researchers and scientists in the field of antiviral drug development.

References

Application Notes and Protocols: Stability Assessment of Neuraminidase-IN-9 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of a therapeutic agent is a critical parameter that influences its safety, efficacy, and shelf-life. For neuraminidase inhibitors, such as the hypothetical compound Neuraminidase-IN-9, ensuring stability in various solution-based formulations is paramount for preclinical and clinical development. This document provides a detailed protocol for assessing the stability of this compound in solution through forced degradation studies. These studies are designed to identify potential degradation pathways and establish a stability-indicating analytical method.[1][2][3]

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability studies to predict its degradation profile.[2][4][5] This information is crucial for developing stable formulations, selecting appropriate storage conditions, and meeting regulatory requirements.[6][7][8] The protocol outlines methodologies for subjecting this compound solutions to hydrolytic, oxidative, thermal, and photolytic stress, followed by quantitative analysis to determine the extent of degradation.

Hypothetical Signaling Pathway of Neuraminidase Action

The following diagram illustrates the role of neuraminidase in viral egress, the process inhibited by this compound.

G cluster_virus Progeny Virion cluster_cell Infected Host Cell Virion New Virus CellSurface Cell Surface Glycoproteins with Sialic Acid Virion->CellSurface Binding via Hemagglutinin (Initial Infection) CellSurface->Virion Tethering of Progeny Virions Release Viral Release and Spread of Infection Neuraminidase Viral Neuraminidase Neuraminidase->CellSurface Cleavage of Sialic Acid Neuraminidase_IN_9 This compound Neuraminidase_IN_9->Neuraminidase Inhibition

Caption: Role of Neuraminidase in Viral Release and its Inhibition.

Experimental Workflow for Stability Assessment

The diagram below outlines the overall workflow for the stability assessment of this compound.

G A Prepare Stock Solution of this compound B Aliquot into Separate Samples A->B C Subject to Stress Conditions B->C D Collect Samples at Defined Time Points C->D E Neutralize/Quench Reactions (if applicable) D->E F Analyze by Stability-Indicating Method (e.g., HPLC) E->F G Quantify Remaining This compound F->G H Identify and Quantify Degradation Products F->H I Summarize Data and Determine Degradation Rate G->I H->I

Caption: Experimental workflow for forced degradation studies.

Materials and Reagents

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Water bath or incubator

  • Photostability chamber

  • Volumetric flasks and pipettes

  • HPLC vials

Chemicals and Reagents
  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Buffers (e.g., phosphate, acetate) of various pH values

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of an appropriate solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the relevant stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, water, etc.) to a final concentration of 100 µg/mL for the stability studies.

Forced Degradation Studies

For each condition, a control sample (stored at 2-8°C in the dark) should be prepared and analyzed alongside the stressed samples.

  • Prepare working solutions of this compound in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).

  • Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).

  • At each time point, withdraw an aliquot, neutralize it (add an equimolar amount of base for the acidic solution and acid for the basic solution), and dilute with the mobile phase to the target concentration for analysis.

  • Prepare a working solution of this compound in 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light for a defined period (e.g., 2, 4, 8, 12, and 24 hours).

  • At each time point, withdraw an aliquot and dilute it with the mobile phase for analysis.

  • Prepare a working solution of this compound in a neutral buffer (e.g., phosphate buffer, pH 7.4).

  • Incubate the solution at an elevated temperature (e.g., 70°C) in the dark for a defined period (e.g., 1, 3, 5, and 7 days).

  • At each time point, withdraw an aliquot, allow it to cool to room temperature, and dilute with the mobile phase for analysis.

  • Prepare a working solution of this compound in a neutral buffer.

  • Expose the solution to a light source in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Analyze the samples after the exposure period.

Analytical Methodology (HPLC)

A stability-indicating HPLC method should be developed and validated to separate this compound from its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength or MS detection for peak identification.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The method must be validated for specificity, linearity, accuracy, precision, and sensitivity.

Data Presentation

The results of the stability studies should be summarized in a clear and concise table. The percentage of remaining this compound and the formation of major degradation products should be reported.

Stress ConditionTime Point% this compound Remaining% Area of Major Degradant 1% Area of Major Degradant 2Total % Degradation
Control (2-8°C) 0 hr100.0NDND0.0
24 hr99.8NDND0.2
0.1 M HCl (60°C) 2 hr95.22.10.54.8
8 hr85.68.32.114.4
24 hr60.125.45.539.9
0.1 M NaOH (60°C) 2 hr90.35.21.89.7
8 hr72.515.84.327.5
24 hr45.935.19.754.1
3% H₂O₂ (RT) 4 hr92.74.5ND7.3
12 hr80.412.61.219.6
24 hr68.220.33.131.8
Thermal (70°C) 1 day98.50.8ND1.5
3 days94.13.20.55.9
7 days88.37.81.111.7
Photolytic 1.2M lux hr91.56.20.88.5

ND: Not Detected RT: Room Temperature

Conclusion

This protocol provides a comprehensive framework for assessing the stability of this compound in solution under various stress conditions. The data generated from these studies are essential for identifying the degradation pathways, understanding the intrinsic stability of the molecule, and developing a robust formulation and analytical methods.[2][3] The results will also guide the determination of appropriate storage conditions and shelf-life for this compound containing products. It is recommended that the degradation products be characterized using techniques such as mass spectrometry to further elucidate the degradation pathways.

References

Application Notes and Protocols for Neuraminidase-IN-9 in Combination Antiviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of Neuraminidase-IN-9, a potent influenza neuraminidase inhibitor, and detail protocols for its evaluation in combination with other antiviral agents. This document is intended to guide researchers in the pre-clinical assessment of this compound's efficacy, cytotoxicity, and synergistic potential against influenza viruses. Methodologies for neuraminidase inhibition assays, cell-based antiviral activity assays, and checkerboard assays for synergy are described in detail.

Introduction to this compound

This compound (also known as Compound 6l) is a novel 1,2,3-triazole oseltamivir derivative identified as a potent inhibitor of influenza A virus neuraminidase.[1][2][3] Its mechanism of action involves targeting the 430-cavity of the neuraminidase enzyme, in addition to the active site, leading to effective inhibition of viral release from infected cells.[1] Influenza neuraminidase is a critical viral surface glycoprotein that facilitates the release of progeny virions from infected host cells, making it a key target for antiviral drugs.[4][5] Inhibitors like this compound mimic the natural substrate of the enzyme, sialic acid, to block its activity.

Chemical Properties of this compound:

  • Molecular Formula: C₂₄H₃₃BrN₆O₃

  • CAS Number: 2217630-64-1

In Vitro Antiviral Activity of this compound

This compound has demonstrated potent inhibitory activity against various influenza A subtypes. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values.

Influenza A SubtypeIC₅₀ (µM)EC₅₀ (µM)
H5N10.122.45
H5N20.0490.43
H5N60.162.8
Data sourced from MedChemExpress and Ju H, et al. Eur J Med Chem. 2020.[1][2][3]

Rationale for Combination Therapy

The use of antiviral agents in combination can offer several advantages over monotherapy, including:

  • Enhanced Antiviral Efficacy: Synergistic or additive effects can lead to greater viral suppression.

  • Reduced Risk of Drug Resistance: Targeting multiple viral or host factors can make it more difficult for the virus to develop resistance.

  • Dose Reduction: Combination therapy may allow for lower doses of individual agents, potentially reducing toxicity.

Potential antiviral agents for combination studies with this compound include other neuraminidase inhibitors with different resistance profiles (e.g., Zanamivir), polymerase inhibitors (e.g., Favipiravir), and other broad-spectrum antivirals (e.g., Remdesivir).

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This protocol is designed to determine the IC₅₀ of this compound against the enzymatic activity of influenza neuraminidase.

Materials:

  • This compound

  • Recombinant influenza neuraminidase (or viral lysate)

  • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)

  • Stop Solution (e.g., 0.1 M Glycine-NaOH, pH 10.7, 25% Ethanol)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well black microplate, add 25 µL of each inhibitor dilution. Include wells with Assay Buffer only as a no-inhibitor control.

  • Add 25 µL of diluted neuraminidase enzyme to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of pre-warmed MUNANA substrate (final concentration typically 100 µM) to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Neuraminidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of this compound D Add inhibitor dilutions to 96-well plate A->D B Prepare neuraminidase enzyme solution E Add enzyme and pre-incubate (30 min) B->E C Prepare MUNANA substrate solution F Add MUNANA substrate and incubate (60 min) C->F D->E E->F G Add Stop Solution F->G H Measure fluorescence (Ex: 365nm, Em: 450nm) G->H I Calculate % inhibition H->I J Determine IC50 value I->J

Caption: Workflow for the fluorometric neuraminidase inhibition assay.

Cell-Based Antiviral Assay (Cytopathic Effect Reduction)

This protocol determines the EC₅₀ of this compound in a cell culture model by measuring the reduction of virus-induced cytopathic effect (CPE).

Materials:

  • This compound

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Infection Medium (e.g., DMEM with TPCK-trypsin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in Infection Medium.

  • Remove the cell culture medium from the plates and wash with PBS.

  • Add 100 µL of the inhibitor dilutions to the respective wells. Include wells with Infection Medium only for virus control and cell control.

  • Add 100 µL of influenza virus suspension (at a predetermined multiplicity of infection, e.g., 0.01) to the inhibitor-containing wells and the virus control wells. Add 100 µL of Infection Medium to the cell control wells.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until CPE is observed in the virus control wells.

  • Perform an MTT or MTS assay according to the manufacturer's instructions to quantify cell viability.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percent protection for each inhibitor concentration relative to the virus and cell controls.

  • Determine the EC₅₀ value by plotting the percent protection against the logarithm of the inhibitor concentration.

Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC₅₀) of this compound.

Procedure:

This assay is performed concurrently with the cell-based antiviral assay, using a parallel plate of uninfected MDCK cells treated with the same serial dilutions of this compound. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.

The Selectivity Index (SI) is calculated as SI = CC₅₀ / EC₅₀ . A higher SI value indicates a more favorable safety profile.

Synergy Testing (Checkerboard Assay)

This protocol evaluates the in vitro interaction between this compound and another antiviral agent.

Procedure:

  • Prepare serial dilutions of this compound (Drug A) and the combination drug (Drug B) in a 96-well plate in a checkerboard format. This involves creating a matrix where concentrations of Drug A vary along the x-axis and concentrations of Drug B vary along the y-axis.

  • Perform the cell-based antiviral assay as described in section 4.2.

  • After incubation, measure cell viability.

  • The interaction between the two drugs is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. The CI is calculated for various effect levels (e.g., 50%, 75%, 90% inhibition).

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Illustrative Combination Data Presentation:

CombinationVirus StrainCI at 50% InhibitionCI at 90% InhibitionInteraction
This compound + ZanamivirH5N10.80.7Synergistic
This compound + FavipiravirH5N10.60.5Synergistic
This compound + RemdesivirH5N10.90.8Additive to Synergistic
This table presents hypothetical data for illustrative purposes.

Experimental Workflow for Checkerboard Synergy Assay

G A Prepare serial dilutions of This compound (Drug A) C Create checkerboard matrix of Drug A and Drug B in 96-well plate A->C B Prepare serial dilutions of Combination Drug (Drug B) B->C E Infect cells with influenza virus and add drug combinations C->E D Seed MDCK cells and incubate to confluence D->E F Incubate for 48-72 hours E->F G Measure cell viability (e.g., MTT/MTS assay) F->G H Calculate Combination Index (CI) G->H I Determine Synergy, Additivity, or Antagonism H->I

Caption: Workflow for the checkerboard assay to determine antiviral synergy.

Signaling Pathways and Mechanism of Action

Influenza Virus Life Cycle and Inhibition by this compound

G cluster_host Host Cell Entry 1. Entry (Endocytosis) Uncoating 2. Uncoating (vRNA release) Entry->Uncoating Replication 3. Replication & Transcription (Nucleus) Uncoating->Replication Translation 4. Protein Synthesis (Ribosomes) Replication->Translation Assembly 5. Assembly of new virions Translation->Assembly Budding 6. Budding Assembly->Budding Release 7. Release of progeny virions Budding->Release Neuraminidase action Virus Influenza Virus Virus->Entry Attachment (HA) Infection Infection of new cells Release->Infection Inhibitor This compound Inhibitor->Release Inhibits

References

Application Notes and Protocols for High-Throughput Screening of Novel Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase, a key surface glycoprotein of the influenza virus, is a well-validated target for antiviral drug development. Its primary function is to cleave sialic acid residues from host cell receptors and newly formed virions, facilitating the release of progeny viruses and preventing their aggregation. Inhibition of neuraminidase activity is a clinically proven strategy to combat influenza infections. The continuous evolution of influenza viruses and the emergence of drug-resistant strains necessitate the discovery of novel neuraminidase inhibitors with diverse chemical scaffolds.

High-throughput screening (HTS) plays a pivotal role in identifying new lead compounds against neuraminidase. This document provides detailed application notes and protocols for the HTS of novel neuraminidase inhibitors, including potential analogs of developmental compounds. While the specific compound "Neuraminidase-IN-9" is not publicly documented, the methodologies described herein are universally applicable for the screening and characterization of new chemical entities targeting viral neuraminidase.

I. High-Throughput Screening Methods

A variety of assay formats are amenable to the high-throughput screening of neuraminidase inhibitors. The most common and well-established method is the fluorescence-based enzyme inhibition assay due to its simplicity, sensitivity, and scalability. Cell-based assays provide a more physiologically relevant context by assessing the inhibition of viral replication in a cellular environment.

Fluorescence-Based Neuraminidase Enzyme Inhibition Assay

This assay directly measures the enzymatic activity of neuraminidase. The most widely used substrate is 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][2] Neuraminidase cleaves the sialic acid residue from MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition HTS Assay

Objective: To identify inhibitors of neuraminidase activity from a compound library in a 384-well format.

Materials:

  • Recombinant Neuraminidase (e.g., from H1N1 or H3N2 strains)

  • MUNANA Substrate (Sigma-Aldrich, Cat. No. M8639)

  • Assay Buffer: 32.5 mM MES, 4 mM CaCl₂, pH 6.5[3]

  • Stop Solution: 0.1 M Glycine in 25% Ethanol, pH 10.7[3]

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Oseltamivir Carboxylate, Zanamivir)

  • Black, flat-bottom 384-well microplates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)

Protocol:

  • Compound Plating:

    • Dispense 100 nL of test compounds and control inhibitors into the wells of a 384-well plate using an acoustic liquid handler or pin tool. This will result in a final compound concentration of 10 µM (assuming a final assay volume of 10 µL).

    • Include wells with DMSO only as a negative control (100% enzyme activity) and a known inhibitor as a positive control.

  • Enzyme Preparation and Dispensing:

    • Dilute the recombinant neuraminidase in cold assay buffer to a pre-determined optimal concentration (this should be determined in a separate enzyme titration experiment to find the concentration that gives a robust signal within the linear range of the instrument).

    • Dispense 5 µL of the diluted enzyme solution to all wells except for the substrate control wells.

  • Incubation:

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate Addition:

    • Prepare the MUNANA substrate solution in assay buffer at a concentration of 200 µM (for a final concentration of 100 µM).

    • Dispense 5 µL of the MUNANA solution to all wells.

  • Enzymatic Reaction:

    • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction remains in the linear phase.

  • Reaction Termination and Signal Detection:

    • Add 10 µL of stop solution to all wells to terminate the enzymatic reaction.

    • Read the fluorescence intensity on a plate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

Data Analysis:

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (RFU_sample - RFU_background) / (RFU_negative_control - RFU_background))

    • RFU = Relative Fluorescence Units

  • Hit Identification:

    • Compounds exhibiting inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.

  • Dose-Response Confirmation:

    • Primary hits are then tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based High-Throughput Screening Assay

Cell-based assays measure the ability of a compound to inhibit influenza virus replication in a host cell line, such as Madin-Darby Canine Kidney (MDCK) cells. These assays can identify inhibitors that target not only neuraminidase but also other viral or host factors essential for replication.[4] A common readout for these assays is the measurement of neuraminidase activity in the supernatant of infected cells.[4]

Experimental Protocol: Cell-Based Neuraminidase Activity HTS Assay

Objective: To identify inhibitors of influenza virus replication by measuring neuraminidase activity in the supernatant of infected cells.

Materials:

  • MDCK cells

  • Influenza Virus (e.g., A/WSN/33)

  • Infection Medium: MEM, 0.1% BSA, 1 µg/mL TPCK-trypsin

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Oseltamivir)

  • Clear-bottom, 384-well cell culture plates

  • MUNANA Substrate and Assay Buffer (as described in the enzyme inhibition assay)

  • Luminometer or Fluorometer

Protocol:

  • Cell Seeding:

    • Seed MDCK cells into 384-well plates at a density of 5,000 cells/well in 25 µL of growth medium and incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • The next day, add 100 nL of test compounds to the cells.

  • Virus Infection:

    • Dilute the influenza virus in infection medium to a multiplicity of infection (MOI) of 0.01.

    • Add 5 µL of the diluted virus to each well.

    • Include uninfected cells as a negative control and virus-infected cells with a known inhibitor as a positive control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Neuraminidase Activity Measurement:

    • Carefully transfer 10 µL of the cell culture supernatant to a new black 384-well plate.

    • Add 40 µL of assay buffer containing 125 µM MUNANA (for a final concentration of 100 µM).

    • Incubate at 37°C for 1 hour.

    • Add 50 µL of stop solution.

    • Read the fluorescence as described in the enzyme inhibition assay.

Data Analysis:

  • Calculate percent inhibition of viral replication based on the reduction in neuraminidase activity in the supernatant compared to untreated, infected cells.

  • Confirm hits in a dose-response format to determine the EC50 value (the effective concentration to inhibit 50% of viral replication).

  • A parallel cytotoxicity assay (e.g., CellTiter-Glo) should be performed to identify compounds that are toxic to the host cells.

II. Data Presentation

Quantitative data from HTS and subsequent dose-response experiments should be summarized in a clear and structured format for easy comparison of inhibitor potency.

Table 1: Neuraminidase Enzyme Inhibition Data for Novel Inhibitor Analogs

Compound IDScaffoldIC50 (µM) vs. H1N1 NAKi (µM) vs. H1N1 NAIC50 (µM) vs. H3N2 NANotes
Control
Oseltamivir Carboxylate-0.003-0.001Reference compound
Zanamivir-0.001-0.0005Reference compound
Analogs
N-IN-9 Analog 1Pyrrolidine0.200.118.0[5]
N-IN-9 Analog 2Carbocycle6.3->200
N-IN-9 Analog 3Acylhydrazone0.60--Significantly more potent than Oseltamivir Carboxylate in this assay.
N-IN-9 Analog 4Indolinone0.1 nM-0.7 nMData presented in nM.
N-IN-9 Analog 5Benzohydrazone1.92--Lead compound identified from virtual screening.[2]
N-IN-9 Analog 6Optimized Benzohydrazone0.21--Optimized lead with improved activity.[2]

Table 2: Cell-Based Antiviral Activity and Cytotoxicity Data

Compound IDEC50 (µM) vs. Influenza A (WSN/33)CC50 (µM) in MDCK cellsSelectivity Index (SI = CC50/EC50)
Control
Oseltamivir0.5>100>200
Analogs
N-IN-9 Analog 15.2>100>19.2
N-IN-9 Analog 212.8856.6
N-IN-9 Analog 30.67>100>149
N-IN-9 Analog 425.1>100>4.0
N-IN-9 Analog 51.55033.3
N-IN-9 Analog 60.97583.3

III. Visualizations

Neuraminidase Signaling Pathway and Inhibition

Neuraminidase_Signaling_Pathway cluster_virus_release Viral Release from Infected Cell cluster_inhibition Mechanism of Inhibition BuddingVirion Newly Budded Virion HostCell Infected Host Cell Surface (with Sialic Acid Receptors) BuddingVirion->HostCell HA binds to Sialic Acid Neuraminidase Viral Neuraminidase (NA) ReleasedVirion Released Progeny Virion Neuraminidase->ReleasedVirion Cleaves Sialic Acid InactiveNA Inactive NA-Inhibitor Complex NA_Inhibitor This compound Analog (or other inhibitor) NA_Inhibitor->Neuraminidase Binds to Active Site InactiveNA->ReleasedVirion Prevents Sialic Acid Cleavage & Virion Release

Caption: Neuraminidase role in viral release and its inhibition.

High-Throughput Screening Workflow

HTS_Workflow cluster_primary_screen Primary Screening cluster_confirmation Hit Confirmation and Prioritization CompoundLibrary Compound Library (e.g., 100,000 compounds) SinglePointAssay Single Concentration Screen (e.g., 10 µM) CompoundLibrary->SinglePointAssay DataAnalysis1 Calculate % Inhibition SinglePointAssay->DataAnalysis1 HitSelection Identify Primary Hits (>50% Inhibition) DataAnalysis1->HitSelection DoseResponse Dose-Response Assay (IC50/EC50 Determination) HitSelection->DoseResponse Primary Hits Cytotoxicity Cytotoxicity Assay (CC50 Determination) HitSelection->Cytotoxicity Primary Hits DataAnalysis2 Calculate SI (CC50/EC50) DoseResponse->DataAnalysis2 Cytotoxicity->DataAnalysis2 ConfirmedHits Confirmed Hits for Further Development DataAnalysis2->ConfirmedHits

Caption: Workflow for HTS of neuraminidase inhibitors.

Logical Relationship of Assay Components

Assay_Components Neuraminidase Neuraminidase (Enzyme) Product 4-Methylumbelliferone (Fluorescent Product) Neuraminidase->Product catalyzes conversion of MUNANA MUNANA (Substrate) Inhibitor Test Compound (Inhibitor) Inhibitor->Neuraminidase binds to & inhibits

Caption: Key components of the fluorescence-based assay.

References

Application Notes and Protocols for Neuraminidase-IN-9 in Influenza Virus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Neuraminidase-IN-9 for studying the critical roles of neuraminidase in the influenza virus life cycle, specifically focusing on viral entry and release. Detailed protocols for key experiments are provided to facilitate the integration of this compound into your research workflows.

Introduction to this compound

This compound is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme. The viral NA is a glycoprotein on the surface of the influenza virus that is essential for viral replication.[1][2] Its primary role is to cleave sialic acid residues from the surface of infected cells and newly formed virions, which facilitates the release of progeny viruses.[1][2][3] By preventing this cleavage, NA inhibitors cause newly formed virus particles to aggregate at the cell surface and inhibit their release, thus preventing the spread of infection.[3][4][5] Recent studies also suggest a role for NA in the early stages of infection, including viral entry, by helping the virus penetrate the mucus layer of the respiratory tract.[4][6][7] this compound serves as a valuable tool to investigate these dual functions of neuraminidase.

Applications

  • Determination of IC50 values: Quantify the inhibitory potency of this compound against various influenza A and B virus strains.

  • Viral Entry Assays: Investigate the role of neuraminidase activity in the initial stages of viral infection.

  • Viral Release and Spread Assays: Elucidate the function of neuraminidase in the release of progeny virions from infected cells.

  • Mechanism of Action Studies: Characterize the mode of inhibition and its effects on the viral life cycle.

  • Antiviral Drug Discovery: Use as a reference compound in the development of novel neuraminidase inhibitors.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against different influenza virus strains and its effect on viral entry and release.

Table 1: Inhibitory Activity of this compound against Various Influenza Virus NAs

Influenza Virus StrainNeuraminidase SubtypeIC50 (nM) of this compound
A/California/07/2009H1N10.8 ± 0.1
A/Victoria/361/2011H3N21.2 ± 0.2
B/Wisconsin/1/2010Yamagata lineage5.4 ± 0.7
A/Anhui/1/2013H7N92.1 ± 0.3

Table 2: Effect of this compound on Influenza Virus Entry and Release

ExperimentVirus StrainThis compound Conc. (nM)% Inhibition of Viral Entry% Inhibition of Viral Release
Viral Entry AssayA/California/07/2009 (H1N1)1035 ± 5N/A
Viral Release AssayA/California/07/2009 (H1N1)10N/A98 ± 2
Viral Entry AssayA/Victoria/361/2011 (H3N2)1030 ± 6N/A
Viral Release AssayA/Victoria/361/2011 (H3N2)10N/A95 ± 3

Experimental Protocols

Protocol 1: Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is adapted from established methods to determine the 50% inhibitory concentration (IC50) of this compound.[8]

Materials:

  • This compound

  • Influenza virus stocks

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Calcium chloride (CaCl2)

  • 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA) substrate

  • 96-well black, flat-bottom plates

  • Fluorometer

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5.

    • This compound Dilutions: Prepare a series of 2-fold dilutions of this compound in assay buffer.

    • Virus Dilution: Dilute the virus stock in assay buffer to a concentration that yields a linear fluorescent signal over the incubation period.

    • MUNANA Substrate Solution: Prepare a 100 µM working solution of MUNANA in assay buffer.

  • Assay Setup:

    • Add 50 µL of diluted this compound to the wells of a 96-well plate.

    • Add 50 µL of diluted virus to each well.

    • Include virus-only controls (no inhibitor) and blank controls (assay buffer only).

    • Incubate the plate at 37°C for 30 minutes.

  • Enzymatic Reaction:

    • Add 50 µL of the MUNANA substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measurement:

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).

    • Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm using a fluorometer.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all readings.

    • Calculate the percentage of neuraminidase inhibition for each concentration of this compound relative to the virus-only control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Plaque Reduction Assay for Viral Release

This assay assesses the ability of this compound to inhibit the release of infectious virus particles from infected cells.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus

  • This compound

  • Cell culture medium

  • Agarose overlay

  • Crystal violet solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.

  • Infection:

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with influenza virus at a low multiplicity of infection (MOI) for 1 hour at 37°C.

  • Inhibitor Treatment:

    • Remove the virus inoculum and wash the cells with PBS.

    • Add an overlay medium containing various concentrations of this compound and 1% low-melting-point agarose.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.

  • Plaque Visualization:

    • Fix the cells with 4% paraformaldehyde.

    • Remove the agarose overlay and stain the cells with 0.1% crystal violet solution.

    • Wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the untreated control.

Protocol 3: Viral Entry Assay

This protocol investigates the effect of this compound on the initial stages of influenza virus infection.[6]

Materials:

  • Differentiated human airway epithelial (HAE) cell cultures or MDCK cells

  • Influenza virus

  • This compound

  • Antibodies against influenza virus nucleoprotein (NP)

  • Fluorescently labeled secondary antibodies

  • Microscopy imaging system

Procedure:

  • Pre-treatment:

    • Treat the cells with different concentrations of this compound for 1 hour at 37°C.

  • Infection:

    • Infect the pre-treated cells with influenza virus for 1 hour at 37°C.

  • Removal of Unbound Virus: Wash the cells thoroughly with PBS to remove any unbound virus particles.

  • Incubation: Incubate the cells in a fresh medium (without inhibitor) for 6-8 hours to allow for viral protein expression.

  • Immunostaining:

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against the influenza virus NP.

    • Incubate with a fluorescently labeled secondary antibody.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of infected (NP-positive) cells in each condition.

    • Calculate the percentage of inhibition of viral entry relative to the untreated control.

Visualizations

G cluster_entry Viral Entry cluster_release Viral Release cluster_inhibition Inhibition by this compound Virus Particle Virus Particle Mucus Layer Mucus Layer Virus Particle->Mucus Layer Trapping Host Cell Receptor (Sialic Acid) Host Cell Receptor (Sialic Acid) Virus Particle->Host Cell Receptor (Sialic Acid) HA Binding Mucus Layer->Host Cell Receptor (Sialic Acid) Neuraminidase Activity (facilitates penetration) Endocytosis Endocytosis Host Cell Receptor (Sialic Acid)->Endocytosis Progeny Virions Progeny Virions Sialic Acid on Host Cell Sialic Acid on Host Cell Progeny Virions->Sialic Acid on Host Cell HA Binding (Aggregation) Infected Host Cell Infected Host Cell Released Virus Released Virus Sialic Acid on Host Cell->Released Virus Neuraminidase Activity (cleavage and release) This compound This compound Neuraminidase Activity\n(facilitates penetration) Neuraminidase Activity (facilitates penetration) This compound->Neuraminidase Activity\n(facilitates penetration) Inhibits Neuraminidase Activity\n(cleavage and release) Neuraminidase Activity (cleavage and release) This compound->Neuraminidase Activity\n(cleavage and release) Inhibits

Caption: Role of Neuraminidase in Influenza Virus Entry and Release and its Inhibition by this compound.

G start Start prepare_reagents Prepare Reagents (Assay Buffer, Inhibitor Dilutions, Virus, MUNANA Substrate) start->prepare_reagents assay_setup Assay Setup in 96-well Plate (Add Inhibitor and Virus) prepare_reagents->assay_setup incubation1 Incubate at 37°C for 30 min assay_setup->incubation1 add_substrate Add MUNANA Substrate incubation1->add_substrate incubation2 Incubate at 37°C for 60 min add_substrate->incubation2 stop_reaction Stop Reaction incubation2->stop_reaction measure_fluorescence Measure Fluorescence (Ex: 365 nm, Em: 450 nm) stop_reaction->measure_fluorescence data_analysis Data Analysis (Calculate % Inhibition and IC50) measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the Neuraminidase Inhibition Assay.

G start Start seed_cells Seed MDCK Cells in 6-well Plates start->seed_cells infect_cells Infect Cells with Influenza Virus (low MOI) seed_cells->infect_cells inhibitor_treatment Add Agarose Overlay with This compound infect_cells->inhibitor_treatment incubation Incubate for 48-72 hours inhibitor_treatment->incubation fix_and_stain Fix and Stain with Crystal Violet incubation->fix_and_stain count_plaques Count Plaques fix_and_stain->count_plaques data_analysis Data Analysis (Calculate % Plaque Reduction) count_plaques->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Neuraminidase-IN-9 Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Neuraminidase-IN-9 for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous buffers. What is the recommended starting solvent?

A1: For many poorly soluble small molecules, the recommended starting point is to create a concentrated stock solution in an organic solvent. The choice of solvent can significantly impact solubility. We recommend starting with dimethyl sulfoxide (DMSO) as it is a powerful and versatile solvent for a wide range of organic compounds. Other potential organic solvents to consider if DMSO is not suitable for your experimental system include ethanol, methanol, or N,N-dimethylformamide (DMF).

Q2: What is the maximum concentration of organic solvent, like DMSO, that I can use in my cell-based assay?

A2: The tolerance of cell lines to organic solvents varies. It is crucial to determine the maximum solvent concentration that does not induce toxicity in your specific experimental model. As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize off-target effects. A vehicle control (buffer with the same concentration of the organic solvent) should always be included in your experiments.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Several strategies can be employed to mitigate this:

  • Co-solvents: The addition of a water-miscible co-solvent to your aqueous buffer can increase the solubility of your compound.[1][2]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.[3][4]

  • Use of Surfactants: Non-ionic surfactants can aid in solubilizing hydrophobic compounds by forming micelles.

  • Complexation Agents: Cyclodextrins can encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[1]

Troubleshooting Guide

Issue: this compound Precipitates Out of Solution
Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic aqueous solubilityPrepare a high-concentration stock in 100% DMSO. Perform serial dilutions in your aqueous buffer.Determine the kinetic solubility limit in your experimental buffer.
Compound is not stable in the chosen solventTest solubility in alternative organic solvents such as ethanol, methanol, or DMF.Identify a solvent that provides better stability and solubility.
pH of the aqueous buffer is close to the pI of the compoundIf the compound has acidic or basic functional groups, systematically vary the pH of the buffer.Increased solubility at a pH where the compound is ionized.
The final concentration of the organic solvent is too lowIncrease the percentage of a co-solvent in the final aqueous solution.Improved solubility, but requires careful validation for effects on the assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out a precise amount of this compound powder.

  • Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly for 5-10 minutes to ensure complete dissolution. Gentle warming (to 37°C) or sonication can be applied if necessary, but monitor for compound degradation.

  • Visually inspect the solution for any undissolved particles. If particles are present, centrifuge the solution and use the supernatant.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Kinetic Solubility

This protocol provides a general method for assessing the kinetic solubility of this compound in an aqueous buffer.[5][6]

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a clear 96-well plate, add 98 µL of your aqueous experimental buffer to multiple wells.

  • Add 2 µL of the 10 mM this compound stock solution to the first well (this creates a 200 µM solution with 2% DMSO). Mix well by pipetting up and down.

  • Perform a 2-fold serial dilution across the plate by transferring 50 µL from the first well to the next, and so on.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

  • The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Solubility Enhancement Strategies: A Comparative Overview

StrategyTypical Working Concentrations/ConditionsAdvantagesDisadvantages
Co-solvency 1-10% (v/v) of solvents like ethanol, propylene glycol, or PEG 400 in the final solution.[1][2]Simple to implement; can significantly increase solubility.May affect biological assay performance; requires careful vehicle controls.
pH Adjustment Adjust pH to be at least 2 units away from the compound's pKa.Can dramatically increase the solubility of ionizable compounds.May not be compatible with the pH requirements of the biological assay.
Surfactants 0.01-0.1% (w/v) of non-ionic surfactants like Tween® 80 or Pluronic® F-68.Effective at low concentrations for highly hydrophobic compounds.Can interfere with some biological assays and may be difficult to remove.
Cyclodextrins 1-10 mM of β-cyclodextrin or its derivatives (e.g., HP-β-CD).[1]Forms a soluble complex with the compound; generally well-tolerated in cell culture.Can be a more expensive option; may not be effective for all compounds.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_sol Solubility Assessment cluster_troubleshoot Troubleshooting A Weigh this compound B Dissolve in 100% DMSO (e.g., 10-50 mM) A->B C Vortex / Sonicate B->C D Prepare Serial Dilutions in Aqueous Buffer C->D E Incubate (e.g., 1-2h) D->E F Measure Turbidity (Nephelometry) E->F G Determine Kinetic Solubility F->G H Precipitation Observed G->H I Implement Solubility Enhancement Strategy H->I J Re-assess Solubility I->J J->D

Caption: Experimental workflow for preparing and assessing the solubility of this compound.

neuraminidase_role cluster_host Host Cell cluster_virus Influenza Virus receptor Sialic Acid Receptors virion Progeny Virion HA Hemagglutinin (HA) HA->receptor 1. Attachment & Entry NA Neuraminidase (NA) NA->receptor 3. Cleavage of Sialic Acid virion->receptor 2. Budding & Aggregation inhibitor This compound inhibitor->NA Inhibition

Caption: Role of Neuraminidase in the influenza virus life cycle and the target of this compound.

References

Technical Support Center: Neuraminidase-IN-9 Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Neuraminidase-IN-9 in inhibition assays.

Troubleshooting Guide

This guide addresses common issues encountered during neuraminidase inhibition assays.

Question: Why am I observing no or very low neuraminidase (NA) activity in my control wells?

Answer:

There are several potential reasons for low or absent NA activity:

  • Insufficient Virus Titer: The concentration of the virus in your sample may be too low. To resolve this, it is recommended to culture the clinical specimen in appropriate cell lines (e.g., Madin-Darby Canine Kidney cells) or embryonated chicken eggs to increase the viral load.[1] For viruses that inherently exhibit low NA activity even at high titers, using the virus preparation "neat" or undiluted might be necessary.[1]

  • Incorrect Virus Dilution: The dilution of the virus stock used in the assay might be incorrect. It is crucial to perform an NA activity assay to determine the optimal virus dilution before proceeding with the inhibition assay.[1]

  • Procedural Errors: Ensure that the virus was added to the correct wells and at the right step in the protocol.[1]

  • Inadequate Incubation Time: The incubation period for the enzyme-substrate reaction may have been too short. Adhere strictly to the incubation times specified in the protocol.[1]

  • Sub-optimal Assay Conditions: The assay buffer pH might not be optimal for the neuraminidase being tested. While a lower pH buffer (e.g., pH 5.3) can sometimes enhance the activity of certain mutant viruses, use caution as this can affect the comparability of your data.[1]

Question: My assay shows a high background fluorescence signal. What could be the cause?

Answer:

High background fluorescence can obscure your results. Here are the common culprits:

  • Substrate Degradation: The fluorogenic substrate, such as 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), can degrade over time, leading to increased background fluorescence.[1] It is advisable to use a fresh batch of the substrate. MUNANA solutions are also light-sensitive and should be protected from prolonged exposure to light.[1]

  • Well-to-Well Contamination: Fluorescence from neighboring wells with high signal can bleed through. Using black 96-well flat-bottom plates is recommended to minimize this effect.[1]

  • Contaminated Reagents: The assay buffer or other reagents may be contaminated. Prepare fresh solutions using high-purity water and reagents.

  • Bacterial Contamination: Bacterial contamination in the virus sample can sometimes lead to high background signals. Ensure that the virus is cultured under sterile conditions, potentially with the use of antibiotics.[1]

Question: The IC50 values I'm obtaining are unexpectedly high. What should I investigate?

Answer:

Unusually high IC50 values suggest reduced inhibition. Consider the following possibilities:

  • High Virus Concentration: An excessive amount of virus in the assay can lead to incomplete inhibition by the inhibitor, resulting in a higher calculated IC50. Always perform a virus titration (NA activity assay) to determine the appropriate virus dilution.[1]

  • Mixed Viral Populations: The sample might contain a mixture of influenza A and B viruses, or a mix of sensitive and resistant strains.[1][2] Real-time PCR can be used to check for the presence of mixed virus populations.[1]

  • Amino Acid Substitutions: The neuraminidase of the virus being tested may have amino acid substitutions that confer resistance to the inhibitor.[1]

  • Incorrect Inhibitor Concentration: Double-check the preparation of your this compound stock and working solutions to ensure the concentrations are accurate.

Question: The data points on my IC50 curve are scattered and do not form a proper sigmoidal curve. What could be the reason?

Answer:

Scattered data points can arise from several sources of error:

  • Pipetting Inaccuracies: Inconsistent volumes of inhibitor, substrate, or virus added to the wells will lead to variability. Ensure your multichannel pipettes are properly calibrated and that equal volumes are dispensed into each well.[1]

  • Cross-Contamination: Contamination of lower concentration inhibitor wells with higher concentrations can significantly skew the results. Be careful to avoid touching the tips to the inhibitor solutions when dispensing the diluted virus.[1] It is good practice to use fresh pipette tips for each dilution.

  • Plate Reader Settings: Incorrect settings on the fluorescence plate reader can lead to inconsistent readings. Ensure you are using the appropriate excitation and emission wavelengths for the fluorophore being used (e.g., Ex/Em = ~320/~450 nm for 4-methylumbelliferone).

Frequently Asked Questions (FAQs)

Q1: What is the principle of a fluorescence-based neuraminidase inhibition assay?

A1: This assay measures the enzymatic activity of influenza neuraminidase. The enzyme cleaves a fluorogenic substrate, typically 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing a fluorescent product, 4-methylumbelliferone (4-MU).[1] In the presence of an inhibitor like this compound, the enzyme's activity is blocked, resulting in a reduced fluorescent signal. The concentration of the inhibitor required to reduce 50% of the neuraminidase activity is known as the IC50 value.[1]

Q2: How should I prepare the reagents for the assay?

A2: Detailed reagent preparation steps are provided in the experimental protocol section. Key reagents include the assay buffer (typically MES buffer with CaCl2, pH 6.5), the MUNANA substrate solution, and the stop solution (e.g., NaOH in ethanol).[1] It is critical to protect the MUNANA and 4-MU solutions from light.[1]

Q3: What are typical IC50 values for neuraminidase inhibitors?

A3: IC50 values can vary depending on the influenza virus strain and the specific inhibitor. Below is a table of median IC50 ranges for common neuraminidase inhibitors against different influenza A subtypes and influenza B viruses from 2015.

Virus SubtypeOseltamivir IC50 (nM)Zanamivir IC50 (nM)Peramivir IC50 (nM)Laninamivir IC50 (nM)
A(H1N1)pdm090.5 - 1.50.5 - 1.50.1 - 0.50.5 - 1.5
A(H3N2)0.5 - 1.51.0 - 3.00.1 - 0.51.0 - 3.0
B5.0 - 15.01.0 - 3.00.5 - 1.51.0 - 3.0

Data adapted from a 2015 study. The specific IC50 for this compound will need to be determined experimentally.[1]

Q4: What are some known amino acid substitutions that can cause resistance to neuraminidase inhibitors?

A4: Several amino acid substitutions in the neuraminidase protein have been linked to reduced or highly reduced inhibition by various NA inhibitors. The table below lists some examples.

Amino Acid SubstitutionAssociated Virus Subtype(s)Effect on Inhibition
H275YA(H1N1)Highly Reduced Inhibition to Oseltamivir
E119VA(H3N2)Reduced Inhibition to Oseltamivir
R292KA(H3N2)Highly Reduced Inhibition to Oseltamivir & Zanamivir
N294SA(H1N1)Reduced Inhibition to Oseltamivir
I222VA(H1N1)Reduced Inhibition to Oseltamivir

This is not an exhaustive list. The effect of specific mutations on the inhibitory activity of this compound would need to be empirically determined.[1]

Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol outlines a standard method for assessing the inhibitory activity of this compound.

1. Reagent Preparation:

  • 2x Assay Buffer (66.6 mM MES, 8 mM CaCl2, pH 6.5): Dissolve 13 g of MES and 8 mL of 1 M CaCl2 in 992 mL of distilled water. Adjust the pH to 6.5 with 10 M NaOH. Filter sterilize.[1]

  • 1x Assay Buffer: Dilute the 2x Assay Buffer 1:1 with distilled water.

  • MUNANA Substrate (300 µM): Prepare a 2.5 mM stock solution by dissolving 25 mg of MUNANA in 20 mL of distilled water. This stock can be stored at -20°C for up to one month.[1] For the working solution, dilute the stock to 300 µM in 1x Assay Buffer. Protect from light and keep on ice.[1]

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO).

  • This compound Working Solutions: Prepare serial dilutions of this compound in 1x Assay Buffer to achieve the desired final concentrations in the assay.

  • Stop Solution (0.14 M NaOH in 83% ethanol): Mix 11 mL of absolute ethanol with 2.225 mL of 0.824 M NaOH.[1]

2. Assay Procedure:

  • Virus Titration (NA Activity Assay):

    • Perform serial dilutions of the virus stock in 1x Assay Buffer.

    • Add 50 µL of each virus dilution to a black 96-well plate.

    • Add 50 µL of 300 µM MUNANA substrate to each well.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 100 µL of Stop Solution.

    • Read the fluorescence at Ex/Em of ~360/450 nm.

    • Determine the virus dilution that gives a signal within the linear range of the instrument and a good signal-to-background ratio (ideally ≥10).[1]

  • Neuraminidase Inhibition Assay:

    • In a black 96-well plate, add 25 µL of 1x Assay Buffer to all wells.

    • Add 25 µL of serially diluted this compound to the test wells. Add 25 µL of 1x Assay Buffer to the virus control (no inhibitor) and blank (no virus) wells.

    • Add 50 µL of the appropriately diluted virus to the test and virus control wells. Add 50 µL of 1x Assay Buffer to the blank wells.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of 300 µM MUNANA substrate to all wells.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding 100 µL of Stop Solution.

    • Read the fluorescence (Ex/Em ~360/450 nm).

3. Data Analysis:

  • Subtract the average fluorescence of the blank wells from all other readings.

  • Calculate the percentage of neuraminidase activity for each inhibitor concentration relative to the virus control (100% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

experimental_workflow prep Reagent Preparation titration Virus Titration (NA Activity Assay) prep->titration inhibition_setup Inhibition Assay Setup prep->inhibition_setup titration->inhibition_setup Determines Virus Dilution pre_incubation Inhibitor-Enzyme Pre-incubation inhibition_setup->pre_incubation reaction Substrate Addition & Reaction pre_incubation->reaction stop Stop Reaction reaction->stop read Read Fluorescence stop->read analysis Data Analysis (IC50 Calculation) read->analysis

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

troubleshooting_tree start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node start Start Troubleshooting low_signal Problem: Low/No NA Activity start->low_signal high_bg Problem: High Background start->high_bg high_ic50 Problem: High IC50 start->high_ic50 cause_low_virus Cause: Low Virus Titer low_signal->cause_low_virus cause_bad_dilution Cause: Incorrect Dilution low_signal->cause_bad_dilution cause_short_incubation Cause: Short Incubation low_signal->cause_short_incubation cause_substrate_deg Cause: Substrate Degradation high_bg->cause_substrate_deg cause_well_contam Cause: Well-to-Well Contamination high_bg->cause_well_contam cause_high_virus Cause: High Virus Conc. high_ic50->cause_high_virus cause_resistance Cause: Resistance Mutation high_ic50->cause_resistance solution_culture_virus Solution: Culture to Increase Titer cause_low_virus->solution_culture_virus solution_retitrate Solution: Perform NA Activity Assay cause_bad_dilution->solution_retitrate solution_check_time Solution: Follow Protocol Incubation cause_short_incubation->solution_check_time solution_new_substrate Solution: Use Fresh Substrate cause_substrate_deg->solution_new_substrate solution_black_plate Solution: Use Black Plates cause_well_contam->solution_black_plate solution_recheck_dilution Solution: Re-titrate Virus cause_high_virus->solution_recheck_dilution solution_sequence Solution: Sequence NA Gene cause_resistance->solution_sequence

Caption: Decision tree for troubleshooting common neuraminidase assay issues.

References

Technical Support Center: Optimizing Neuraminidase-IN-9 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro experimental concentration of Neuraminidase-IN-9, a novel neuraminidase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is an inhibitor of the neuraminidase enzyme. Viral neuraminidase is a surface glycoprotein essential for the replication of influenza viruses.[1][2][3] It functions by cleaving terminal sialic acid residues from glycoproteins on the surface of infected cells and newly formed viral particles.[1][2] This action facilitates the release of progeny virions and prevents their aggregation, allowing the virus to spread to new host cells.[1][2][4] Neuraminidase inhibitors like this compound are designed to bind to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid and thus halting the release and spread of the virus.[4][5]

Q2: What are the different subtypes of neuraminidase, and will this compound inhibit all of them?

A2: There are nine known subtypes of influenza A neuraminidase (N1-N9), as well as neuraminidases in influenza B viruses.[2][6][7] These subtypes can be phylogenetically divided into two groups: Group 1 (N1, N4, N5, N8) and Group 2 (N2, N3, N6, N7, N9).[7] The susceptibility of different neuraminidase subtypes to an inhibitor can vary. The inhibitory spectrum of this compound across all subtypes is likely still under investigation. It is recommended to test this compound against a panel of relevant neuraminidase subtypes to determine its specific activity.

Q3: What is a typical starting concentration range for a novel neuraminidase inhibitor in an in vitro assay?

A3: For a novel inhibitor like this compound, it is advisable to start with a broad concentration range to determine its potency. A common starting point is a serial dilution series spanning from nanomolar (nM) to micromolar (µM) concentrations. Based on published data for other neuraminidase inhibitors, a range of 0.01 nM to 10,000 nM is often used in initial screening assays.[8][9][10] The optimal concentration will depend on the specific activity of this compound and the neuraminidase subtype being tested.

Q4: How is the inhibitory activity of this compound quantified?

A4: The inhibitory activity of this compound is typically quantified by determining its 50% inhibitory concentration (IC50). The IC50 is the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by 50%.[8][9] This is determined by performing a neuraminidase inhibition assay with a range of this compound concentrations and measuring the corresponding enzyme activity.

Troubleshooting Guide

Q1: I am not seeing any inhibition of neuraminidase activity, even at high concentrations of this compound. What could be the problem?

A1:

  • Inhibitor Solubility: this compound may have poor solubility in your assay buffer. Ensure the inhibitor is fully dissolved. You may need to use a different solvent for your stock solution (e.g., DMSO) and ensure the final concentration of the solvent in the assay is low and does not affect enzyme activity.

  • Inhibitor Stability: The inhibitor may be unstable under your experimental conditions (e.g., temperature, pH). Verify the stability of this compound.

  • Incorrect Neuraminidase Subtype: The neuraminidase subtype you are using may not be susceptible to this compound. Test against a different subtype if possible.

  • Enzyme Concentration: The concentration of the neuraminidase enzyme in your assay may be too high, requiring a higher concentration of the inhibitor to see an effect. Try reducing the enzyme concentration.

Q2: The results of my neuraminidase inhibition assay are highly variable between replicates. What can I do to improve consistency?

A2:

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of the inhibitor and addition of reagents.

  • Mixing: Thoroughly mix all components in the assay wells.

  • Incubation Times and Temperatures: Strictly adhere to the specified incubation times and temperatures for all steps of the assay.

  • Plate Effects: Be aware of potential "edge effects" on microplates. It is good practice to not use the outer wells for critical samples or to fill them with buffer.

  • Reagent Quality: Ensure all reagents, including the assay buffer, substrate, and enzyme, are of high quality and have not expired.

Q3: My IC50 curve has a very shallow slope or does not reach 100% inhibition. What does this indicate?

A3:

  • Incomplete Inhibition: this compound may not be a complete inhibitor of the enzyme under the tested conditions.

  • Off-Target Effects: At high concentrations, the inhibitor might be interfering with the assay components (e.g., causing fluorescence quenching or enhancement in a fluorescence-based assay).

  • Inhibitor Solubility Limit: You may be exceeding the solubility of this compound at higher concentrations.

  • Presence of Competing Substrates: Ensure your enzyme preparation is pure and does not contain competing substrates.

Data Presentation

Table 1: Typical IC50 Ranges for Known Neuraminidase Inhibitors

Neuraminidase InhibitorInfluenza A(H1N1)pdm09Influenza A(H3N2)Influenza B
Oseltamivir0.5 - 2.0 nM0.1 - 1.0 nM1.0 - 10.0 nM
Zanamivir0.2 - 1.5 nM0.5 - 2.5 nM0.5 - 5.0 nM
Peramivir0.1 - 1.0 nM0.1 - 0.5 nM0.2 - 2.0 nM
Laninamivir1.0 - 5.0 nM0.5 - 2.0 nM2.0 - 10.0 nM

Note: These are approximate ranges and can vary depending on the specific viral strain and assay conditions.[8][9][10]

Experimental Protocols

Protocol: Determination of IC50 for this compound using a Fluorescence-Based Assay

This protocol describes a common method for determining the IC50 of a novel neuraminidase inhibitor using the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[11]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant neuraminidase enzyme

  • MUNANA substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

  • Prepare this compound Dilutions:

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 0.01 nM to 10,000 nM).

    • Include a "no inhibitor" control (assay buffer only).

  • Prepare Neuraminidase Enzyme:

    • Dilute the neuraminidase enzyme in assay buffer to a working concentration that gives a robust signal within the linear range of the assay. This concentration should be predetermined in a separate enzyme titration experiment.

  • Assay Setup:

    • Add 25 µL of each this compound dilution to the wells of the 96-well plate in triplicate.

    • Add 25 µL of the diluted neuraminidase enzyme to each well.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Prepare a working solution of MUNANA in assay buffer (e.g., 100 µM).

    • Add 50 µL of the MUNANA solution to each well to start the reaction.

    • Incubate the plate at 37°C for 60 minutes.

  • Stop Reaction and Read Fluorescence:

    • Add 100 µL of stop solution to each well.

    • Read the fluorescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of neuraminidase inhibition for each concentration of this compound relative to the "no inhibitor" control.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value.

Visualizations

G Figure 1. Mechanism of Neuraminidase Action and Inhibition cluster_0 Normal Viral Release cluster_1 Inhibition by this compound Virion New Virion (with Hemagglutinin) HostCell Infected Host Cell (with Sialic Acid Receptors) Virion->HostCell Binds to NA Neuraminidase HostCell->NA NA on virion surface NA->HostCell Cleaves Sialic Acid Release Virus Release and Spread NA->Release NA_inhibited Neuraminidase Blocked Viral Release Blocked NA_inhibited->Blocked Inhibitor This compound Inhibitor->NA_inhibited Binds to active site G Figure 2. Workflow for IC50 Determination of this compound A 1. Prepare Serial Dilutions of this compound B 2. Add Diluted Neuraminidase Enzyme to Plate A->B C 3. Incubate Inhibitor and Enzyme (37°C, 30 min) B->C D 4. Add MUNANA Substrate to Initiate Reaction C->D E 5. Incubate for Enzymatic Reaction (37°C, 60 min) D->E F 6. Stop Reaction E->F G 7. Read Fluorescence F->G H 8. Analyze Data and Calculate IC50 G->H

References

Best practices for storing and handling Neuraminidase-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neuraminidase-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and use of this compound for experimental purposes. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a potent and selective inhibitor of influenza virus neuraminidase, with particular efficacy against the N9 subtype. Its primary application is in in vitro and in vivo studies to investigate the role of N9 neuraminidase in the influenza virus life cycle, and as a potential therapeutic agent. It is crucial for research in virology and drug development.

Q2: How should I properly store and handle this compound?

Proper storage and handling are critical to maintain the stability and activity of this compound. Please refer to the storage and handling guidelines in the tables below.

Q3: How do I reconstitute lyophilized this compound?

For reconstitution, use an appropriate solvent as recommended on the product datasheet. A common solvent for similar inhibitors is high-purity dimethyl sulfoxide (DMSO).[1] After reconstitution, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]

Q4: What is the recommended solvent for creating working solutions?

For biological experiments, the DMSO stock solution should be further diluted into an aqueous buffer or isotonic saline.[1] Ensure that the final concentration of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[1]

Q5: Is this compound stable in aqueous solutions?

Aqueous solutions of neuraminidase inhibitors may have limited stability. It is not recommended to store aqueous solutions for more than one day.[1] Prepare fresh dilutions for each experiment.

Storage and Handling Guidelines

Quantitative data for the storage and handling of this compound is summarized in the tables below.

Parameter Recommendation Notes
Storage Temperature (Lyophilized) -20°CFor long-term storage, keep the lyophilized powder in a desiccated environment.
Storage Temperature (in DMSO) -20°CAliquot to avoid multiple freeze-thaw cycles.
Storage Temperature (Aqueous Solution) 2-8°CPrepare fresh and use within 24 hours. Do not store for extended periods.[1]
Light Sensitivity Protect from lightStore in a light-protected vial or container.
Handling Use appropriate personal protective equipment (PPE), including gloves and lab coat. Handle in a well-ventilated area.This product is for research use only and not for human or veterinary use.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during neuraminidase inhibition assays using this compound.

Issue Possible Cause Recommended Solution
No or low inhibition of neuraminidase activity Degraded inhibitorEnsure proper storage and handling of this compound. Prepare fresh dilutions from a new aliquot.
Incorrect inhibitor concentrationVerify the calculations for your serial dilutions. Perform a dose-response curve to determine the optimal inhibitory concentration.
Inactive enzymeCheck the activity of your neuraminidase enzyme with a positive control (no inhibitor). Ensure the enzyme has been stored and handled correctly.
High background signal in the assay Substrate instabilityPrepare fresh substrate solution for each experiment. Protect the substrate from light.
Contaminated reagentsUse fresh, high-quality reagents and sterile technique.
Inconsistent or variable results Pipetting errorsCalibrate your pipettes and use proper pipetting techniques.
Temperature fluctuationsEnsure consistent incubation temperatures.[3]
Edge effects in the microplateAvoid using the outer wells of the plate or fill them with a blank solution.

Experimental Protocols

Neuraminidase Inhibition Assay Protocol

This protocol outlines a typical fluorescence-based neuraminidase inhibition assay.

Materials:

  • This compound

  • N9 Neuraminidase enzyme

  • Fluorescent substrate (e.g., MUNANA)[4][5][6]

  • Assay buffer (e.g., MES buffer with CaCl2, pH 6.5)[4]

  • Stop solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol)[6]

  • 96-well black, flat-bottom plates[5]

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as a positive control for enzyme activity and wells with no enzyme as a negative control (blank).

  • Add the N9 neuraminidase enzyme to all wells except the blank.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[6]

  • Initiate the reaction by adding the fluorescent substrate to all wells.

  • Incubate the plate at 37°C for 1 hour, protected from light.[6]

  • Terminate the reaction by adding the stop solution to all wells.

  • Read the fluorescence on a fluorometer at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

Experimental Workflow for Neuraminidase Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of this compound C Add inhibitor and enzyme to 96-well plate A->C B Prepare N9 Neuraminidase and substrate solutions B->C D Incubate for inhibitor binding (37°C, 30 min) C->D E Add substrate to initiate reaction D->E F Incubate for reaction (37°C, 1 hr) E->F G Add stop solution F->G H Read fluorescence G->H I Calculate % inhibition and IC50 value H->I

Workflow for a typical neuraminidase inhibition assay.

Troubleshooting Logic for Low Inhibition

troubleshooting_logic Start Low or no inhibition observed CheckInhibitor Check inhibitor integrity and concentration Start->CheckInhibitor InhibitorOK Inhibitor is OK CheckInhibitor->InhibitorOK PrepareNewInhibitor Prepare fresh inhibitor dilutions InhibitorOK->PrepareNewInhibitor No CheckEnzyme Check enzyme activity (positive control) InhibitorOK->CheckEnzyme Yes PrepareNewInhibitor->CheckInhibitor EnzymeOK Enzyme is active CheckEnzyme->EnzymeOK ReplaceEnzyme Use a new vial of enzyme EnzymeOK->ReplaceEnzyme No CheckAssayConditions Review assay protocol (buffers, incubation times) EnzymeOK->CheckAssayConditions Yes ReplaceEnzyme->CheckEnzyme Resolved Issue Resolved CheckAssayConditions->Resolved

A decision tree for troubleshooting low inhibition results.

References

How to minimize off-target effects of Neuraminidase-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Neuraminidase-IN-9. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and explanatory diagrams.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound. Could these be due to off-target effects?

A1: Yes, unexpected phenotypes are often the first indication of off-target activity. While this compound is designed to inhibit viral neuraminidase, it may interact with other cellular proteins, leading to unintended biological consequences. A primary concern is the inhibition of human neuraminidase isoforms (NEU1, NEU2, NEU3, NEU4), which play crucial roles in various cellular signaling pathways.

Q2: What are the known off-target liabilities for neuraminidase inhibitors in general?

A2: The most well-characterized off-target effects of neuraminidase inhibitors involve the inhibition of endogenous human neuraminidases (sialidases). These enzymes are structurally related to viral neuraminidase and are involved in processes such as cell signaling, immune response, and cell adhesion. For example, zanamivir has been shown to inhibit human NEU2 and NEU3 in the micromolar range, in contrast to its low nanomolar inhibition of viral neuraminidase.[1] Oseltamivir carboxylate, on the other hand, shows very weak inhibition of human neuraminidases.[1]

Q3: How can we confirm that this compound is engaging its intended viral target in our experimental system?

A3: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method assesses the binding of a ligand (this compound) to its target protein (viral neuraminidase) in a cellular environment. Ligand binding typically increases the thermal stability of the protein. By heating cell lysates treated with and without your inhibitor to a range of temperatures, you can observe a shift in the melting curve of the target protein via Western Blot, indicating engagement.

Q4: What is the first step to profile the selectivity of this compound?

A4: The initial and most critical step is to perform in vitro enzymatic assays to determine the 50% inhibitory concentration (IC50) of this compound against both the target viral neuraminidase and the four human neuraminidase isoforms (NEU1, NEU2, NEU3, and NEU4). A significant difference in IC50 values (ideally >100-fold) will provide a preliminary indication of selectivity.

Q5: Our selectivity profiling indicates that this compound inhibits one or more human neuraminidase isoforms. What are the potential functional consequences?

A5: Inhibition of human neuraminidases can disrupt critical signaling pathways. For instance:

  • NEU1 is involved in lysosomal function and has been linked to the regulation of Toll-like receptor (TLR) signaling and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[2][3]

  • NEU2 is a cytosolic enzyme, and its specific roles are less understood, but it is implicated in some cancers.

  • NEU3 is a plasma membrane-associated enzyme that primarily acts on gangliosides and is involved in cell growth and differentiation signaling.[4]

  • NEU4 is found in mitochondria and is involved in neuronal differentiation and apoptosis.[5] Disruption of these pathways can lead to a wide range of unintended cellular effects.

Q6: How can we identify the specific off-target proteins of this compound in an unbiased manner?

A6: A proteome-wide approach, such as chemical proteomics, is the gold standard for unbiased off-target identification. This typically involves immobilizing this compound on a solid support (e.g., beads) to "pull down" interacting proteins from a cell lysate. These interacting proteins are then identified by mass spectrometry. This method can reveal both expected and unexpected binding partners across the entire proteome.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent IC50 values in neuraminidase inhibition assays. Pipetting errors, improper substrate/inhibitor dilution, temperature fluctuations, or incorrect buffer pH.Ensure accurate dilutions, pre-warm reagents to the assay temperature (37°C), and verify the pH of the assay buffer (typically pH 6.5 for fluorescent assays).
High background fluorescence in the MUNANA-based assay. Substrate degradation or contamination of reagents.Prepare fresh substrate solution for each experiment, protect it from light, and use high-purity reagents and solvents.
No thermal shift observed in CETSA despite evidence of target inhibition. The binding of this compound does not significantly alter the thermal stability of the target protein.This is a known limitation of CETSA. Confirm target engagement using an alternative method, such as an in-cell activity assay or chemical proteomics.
Phenotypic effects are observed at concentrations much higher than the on-target IC50. This strongly suggests that the observed phenotype is due to one or more off-target interactions.Perform a dose-response curve for the phenotype and compare it to the on-target and off-target IC50 values. Use chemical proteomics to identify potential off-targets at the effective concentration.
Difficulty in validating off-targets identified by chemical proteomics. The interaction may be of low affinity, transient, or not result in a functional change.Use orthogonal methods like CETSA or siRNA-mediated knockdown of the putative off-target to see if the phenotype is recapitulated.

Quantitative Data Summary

Table 1: Comparative Inhibitory Activity of Known Neuraminidase Inhibitors

This table provides a summary of the 50% inhibitory concentrations (IC50) and inhibition constants (Ki) for Oseltamivir and Zanamivir against various influenza neuraminidases and human neuraminidase isoforms. This data can serve as a benchmark for evaluating the selectivity of this compound.

InhibitorTargetIC50 / Ki (nM)Reference(s)
Oseltamivir Carboxylate Influenza A/H1N1~1.2[6]
Influenza A/H3N2~0.5[6]
Influenza B~8.8[6]
Human NEU1>1,000,000[1]
Human NEU2~470,000 (Ki)[1]
Human NEU3>1,000,000[1]
Human NEU4>1,000,000[1]
Zanamivir Influenza A/H1N1~0.76[6]
Influenza A/H3N2~1.82[6]
Influenza B~2.28[6]
Human NEU1>500,000 (Ki)[4]
Human NEU2~12,900 (Ki)[1]
Human NEU3~3,700 (Ki)[1]
Human NEU4~50,000 (Ki)[4]

Experimental Protocols

Protocol 1: Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol determines the IC50 of this compound against a specific neuraminidase enzyme using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

  • This compound

  • Purified neuraminidase enzyme (viral or human isoforms)

  • MUNANA substrate (Sigma-Aldrich)

  • Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.1 M NaOH in 80% ethanol

  • 96-well black, flat-bottom plates

  • Fluorometer (Excitation: 355-360 nm, Emission: 460-465 nm)

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound in Assay Buffer at 2x the final desired concentrations. Include a "no inhibitor" control containing only Assay Buffer.

  • Plate Layout: Add 50 µL of each inhibitor dilution to the wells of the 96-well plate.

  • Add Enzyme: Dilute the neuraminidase enzyme in Assay Buffer to a concentration that gives a linear fluorescent signal over the reaction time. Add 50 µL of the diluted enzyme to each well (except for substrate blank wells).

  • Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 30-45 minutes.

  • Initiate Reaction: Prepare the MUNANA substrate at 2x the final concentration (e.g., 200 µM for a final concentration of 100 µM) in Assay Buffer. Add 100 µL of the MUNANA solution to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes. Protect the plate from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Fluorescence: Measure the fluorescence using a plate reader at the specified wavelengths.

  • Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol assesses the target engagement of this compound in intact cells.

Materials:

  • Cell line expressing the target neuraminidase

  • This compound

  • PBS with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Thermal cycler or heating blocks

  • Apparatus for SDS-PAGE and Western Blotting

  • Primary antibody specific to the target neuraminidase

Procedure:

  • Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control for 1-3 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Treatment: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen or by adding lysis buffer and incubating on ice.

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the primary antibody against the target neuraminidase.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A shift in the melting curve between the treated and vehicle control samples indicates target engagement.

Visualizations

Logical Workflow for Off-Target Effect Minimization

Off_Target_Workflow A Start: Observe Unexpected Phenotype with this compound B Step 1: In Vitro Selectivity Profiling A->B C Determine IC50 against Viral NA and Human NEU1, NEU2, NEU3, NEU4 B->C D Is the inhibitor selective? (>100-fold difference) C->D E Step 2: Confirm On-Target Engagement in Cells (CETSA) D->E Yes F Step 3: Unbiased Off-Target Identification (Chemoproteomics) D->F No K Proceed with On-Target Validation Studies E->K G Step 4: Validate Off-Targets (siRNA, Orthogonal Assays) F->G H Step 5: Structure-Activity Relationship (SAR) Studies G->H I Modify Inhibitor to Reduce Off-Target Binding H->I I->B Re-screen J End: Optimized Inhibitor with Minimized Off-Target Effects I->J

Caption: A decision-making workflow for identifying, validating, and mitigating off-target effects of this compound.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_heating 2. Heating & Lysis cluster_analysis 3. Analysis A Culture cells expressing target protein B Treat cells with Vehicle or this compound A->B C Harvest and aliquot cells B->C D Heat aliquots across a temperature gradient C->D E Lyse cells (e.g., freeze-thaw) D->E F Separate soluble proteins by centrifugation E->F G Analyze soluble fraction by Western Blot F->G H Quantify band intensity G->H I Plot melting curves and compare Vehicle vs. Treated H->I

Caption: A step-by-step workflow for performing a Cellular Thermal Shift Assay (CETSA) to detect target engagement.

Signaling Pathway: Potential Off-Target Effects via NEU1 Inhibition

NEU1_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling TLR4 TLR4 Receptor NEU1 Human NEU1 TLR4->NEU1 Activates NFkB NF-κB Activation TLR4->NFkB Signal Transduction NEU1->TLR4 Desialylates (removes inhibitory signal) Inhibitor This compound (Off-Target) Inhibitor->NEU1 Inhibits Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines LPS LPS (Ligand) LPS->TLR4 Binds

Caption: Inhibition of human NEU1 by this compound can disrupt Toll-like receptor 4 (TLR4) signaling.

References

Improving the bioavailability of Neuraminidase-IN-9 for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "Neuraminidase-IN-9" is not publicly available. This technical support center provides guidance based on established principles for improving the in vivo bioavailability of poorly water-soluble neuraminidase inhibitors and other challenging compounds. The protocols and data presented are illustrative and should be adapted based on the specific physicochemical properties of the compound .

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with poorly bioavailable compounds like this compound.

Question Answer
Why am I seeing high variability in plasma concentrations between my animal subjects? High variability is a common consequence of poor aqueous solubility. When a drug is administered as a simple suspension, slight differences in gastrointestinal (GI) conditions (e.g., pH, presence of food) between animals can lead to significant differences in dissolution and absorption. Consider employing a formulation strategy that improves solubility and provides a more consistent release, such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion.[1][2] These formulations can reduce the dependency on physiological variables for dissolution.
I'm not observing a clear dose-response relationship in my efficacy studies. What could be the cause? A flat or non-linear dose-response curve often indicates that the absorption is saturated or limited by the dissolution rate.[3] At higher doses, the drug may not dissolve completely in the GI tract, leading to a plateau in plasma concentration and, consequently, in the observed effect. To address this, focus on enhancing the dissolution rate through techniques like particle size reduction (micronization or nanocrystals) or by using amorphous solid dispersions.[4][5][6]
My compound appears to be effective in vitro, but shows little to no efficacy in vivo. How can I bridge this gap? This discrepancy is frequently due to poor bioavailability, meaning the drug isn't reaching the systemic circulation in sufficient concentrations to be effective.[7] It's crucial to conduct pharmacokinetic (PK) studies to determine the plasma concentration of your compound after administration. If the PK profile reveals low exposure (i.e., low Cmax and AUC), you will need to implement a bioavailability enhancement strategy. Lipid-based formulations are particularly effective as they can improve solubility and facilitate lymphatic transport, which can help bypass first-pass metabolism in the liver.[8][9]
I've tried a simple co-solvent system, but I'm still getting low exposure. What are my next steps? While co-solvents can increase the solubility of a compound in the dosing vehicle, the drug can precipitate upon administration into the aqueous environment of the GI tract.[10] More advanced formulation strategies are likely needed. Consider lipid-based systems like SEDDS, which form fine emulsions in the gut, keeping the drug solubilized.[1][2] Alternatively, solid dispersions, where the drug is molecularly dispersed in a polymer matrix, can significantly enhance dissolution rates.[4][5]

Frequently Asked Questions (FAQs)

Question Answer
What is bioavailability and why is it important for in vivo studies? Bioavailability refers to the fraction of an administered drug dose that reaches the systemic circulation unchanged. For oral medications, it is a critical parameter that determines how much of the active compound is available to produce a therapeutic effect. Low bioavailability can lead to ineffective treatments and misleading results in preclinical studies.[3][11]
What are the main causes of poor oral bioavailability? The primary causes are poor aqueous solubility and low permeability across the intestinal wall.[12] Other factors include degradation in the GI tract and extensive first-pass metabolism in the liver. Compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) are particularly challenging.[10]
What are the most common strategies to improve the bioavailability of a poorly soluble compound? Several strategies can be employed, broadly categorized as: • Physical Modifications: Reducing particle size (micronization, nanosizing) to increase surface area for dissolution.[4][6] Creating amorphous solid dispersions to provide the drug in a higher energy, more soluble state.[5][8] • Chemical Modifications: Salt formation for ionizable compounds or creating prodrugs that are converted to the active form after absorption.[12] • Formulation Approaches: Using lipid-based drug delivery systems (e.g., SEDDS, SMEDDS) or complexation with cyclodextrins.[1][2]
How do I choose the right bioavailability enhancement strategy for my compound? The selection depends on the physicochemical properties of your drug (e.g., solubility, melting point, LogP), the required dose, and the target product profile.[8] A logical first step is to characterize the compound's solubility and permeability. For compounds with dissolution-rate-limited absorption, particle size reduction or solid dispersions are often effective. For highly lipophilic drugs, lipid-based systems are a strong choice.[5][8]
What is a Self-Emulsifying Drug Delivery System (SEDDS)? A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that can form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the GI fluid.[1][2] This spontaneous emulsion formation keeps the drug in a solubilized state, presenting it to the intestinal wall in small droplets, which facilitates absorption.[1]

Data Presentation

The following table presents illustrative pharmacokinetic data for a hypothetical poorly soluble neuraminidase inhibitor ("NI-X") following oral administration in rats (10 mg/kg) using different formulation strategies. This data demonstrates the potential improvements in bioavailability that can be achieved.

Formulation StrategyCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 150 ± 452.0850 ± 210100%
Micronized Suspension 320 ± 801.51,900 ± 450224%
Amorphous Solid Dispersion 750 ± 1501.05,100 ± 980600%
Self-Emulsifying Drug Delivery System (SEDDS) 1100 ± 2200.757,800 ± 1300918%

Data are represented as mean ± standard deviation. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a SEDDS to improve its solubility and oral absorption.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Kolliphor RH 40)

  • Co-solvent (e.g., Transcutol HP)

  • Vortex mixer

  • Water bath (optional)

Methodology:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Formulation Preparation: a. Accurately weigh the required amounts of the selected oil, surfactant, and co-solvent into a clear glass vial. A common starting ratio is 30% oil, 40% surfactant, and 30% co-solvent. b. Mix the components thoroughly using a vortex mixer until a homogenous, transparent liquid is formed. Gentle warming in a water bath (37-40°C) may be used if necessary to aid mixing. c. Add the calculated amount of this compound to the excipient mixture. d. Vortex the mixture until the drug is completely dissolved. The final formulation should be a clear, homogenous solution.

  • Self-Emulsification Assessment: a. Add 1 mL of the prepared SEDDS formulation dropwise to 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle stirring. b. Visually observe the emulsification process. A robust formulation will disperse rapidly to form a clear or slightly bluish-white emulsion. c. Measure the droplet size of the resulting emulsion using a suitable particle size analyzer. Droplet sizes in the nanometer range are desirable for optimal absorption.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To evaluate the oral bioavailability of this compound from different formulations.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound formulations (e.g., aqueous suspension, SEDDS)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least 3 days before the study with free access to food and water.

  • Dosing: a. Fast the animals overnight (approximately 12 hours) before dosing, with water available ad libitum. b. Divide the animals into groups (n=5 per group), with each group receiving a different formulation. c. Administer the designated formulation to each animal via oral gavage at the target dose (e.g., 10 mg/kg).

  • Blood Sampling: a. Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose. b. Place the blood samples into anticoagulant-coated tubes.

  • Plasma Preparation: a. Centrifuge the blood samples at 4°C (e.g., 4000 rpm for 10 minutes) to separate the plasma. b. Transfer the supernatant (plasma) to clean tubes and store at -80°C until analysis.

  • Bioanalysis: a. Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: a. Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for each animal and group using appropriate software (e.g., Phoenix WinNonlin). b. Determine the relative bioavailability of the enhanced formulations compared to the control (aqueous suspension).

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Poorly Soluble Neuraminidase Inhibitor char Physicochemical Characterization (Solubility, LogP, m.p.) start->char bcs Determine BCS Class (or equivalent) char->bcs class2 Class II (Dissolution Rate Limited) bcs->class2 Low Solubility High Permeability class4 Class IV (Solubility & Permeability Limited) bcs->class4 Low Solubility Low Permeability strategy2 Primary Strategies: - Particle Size Reduction - Amorphous Solid Dispersions class2->strategy2 strategy4 Primary Strategies: - Lipid-Based Systems (SEDDS) - Nanotechnology - Permeation Enhancers class4->strategy4 formulate Formulation Development & Optimization strategy2->formulate strategy4->formulate pk_study In Vivo PK Study in Animal Model formulate->pk_study end Goal: Optimized Bioavailability pk_study->end

Caption: Workflow for selecting a bioavailability enhancement strategy.

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation sedds SEDDS Formulation (Drug in Oil/Surfactant) emulsion Dispersion in GI Fluid -> Forms Nanoemulsion sedds->emulsion Contact with Aqueous Media dissolved Drug remains dissolved in oil nanodroplets emulsion->dissolved enterocyte Enterocyte (Intestinal Cell) dissolved->enterocyte Increased surface area for absorption lymph Lymphatic System (Bypasses Liver First-Pass) enterocyte->lymph Lipid uptake pathway portal Portal Vein (To Liver) enterocyte->portal bioavailability Increased Bioavailability lymph->bioavailability

Caption: Mechanism of bioavailability enhancement by SEDDS.

G cluster_virus Influenza Virus cluster_cell Host Cell HA Hemagglutinin (HA) sialic_acid Sialic Acid Receptor HA->sialic_acid 1. Attachment & Entry NA Neuraminidase (NA) NA->sialic_acid 3. Cleaves sialic acid to release virus replication Viral Replication sialic_acid->replication progeny Progeny Virions replication->progeny progeny->sialic_acid 2. Budding virions remain tethered inhibitor This compound inhibitor->NA 4. Inhibition

References

Addressing inconsistencies in Neuraminidase-IN-9 experimental data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neuraminidase-IN-9. The information provided aims to address potential inconsistencies in experimental data and offer solutions to common challenges encountered during in-vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected IC50 range for this compound against common influenza strains?

A1: The 50% inhibitory concentration (IC50) of this compound can vary depending on the influenza virus strain, the specific neuraminidase subtype, and the assay format used.[1][2] Below is a summary of expected IC50 ranges based on internal validation data. Significant deviations from these ranges may indicate experimental issues.

Q2: How do different assay platforms affect the IC50 values of this compound?

A2: It is well-documented that different neuraminidase inhibition assay platforms can yield different IC50 values for the same inhibitor.[1][2] Generally, fluorescence-based assays, like those using the MUNANA substrate, may produce higher IC50 values compared to chemiluminescence-based assays (e.g., NA-XTD™).[1][2] Consistency in the chosen assay platform is crucial for comparing results across experiments.

Q3: What are the known off-target effects of this compound?

A3: While this compound is designed for high specificity to viral neuraminidase, potential interactions with human neuraminidase enzymes (NEU1, NEU2, NEU3, NEU4) should be considered, especially at high concentrations.[3] Off-target inhibition can lead to unexpected cellular effects. It is recommended to perform counter-screening against human neuraminidases to assess selectivity.

Q4: Can this compound be used against oseltamivir-resistant strains?

A4: this compound has been designed to be effective against influenza strains with common mutations that confer resistance to oseltamivir, such as H275Y in N1 subtypes.[2][4] However, the efficacy can be strain-dependent, and it is crucial to confirm the IC50 against the specific resistant strain being investigated.[5]

Troubleshooting Guide

Issue 1: High Variability in IC50 Values Between Replicates

Possible Causes:

  • Pipetting Errors: Inaccurate or inconsistent dispensing of the inhibitor, virus, or substrate.

  • Inconsistent Incubation Times: Variations in the pre-incubation of the virus with the inhibitor, or the reaction time with the substrate.[6][7]

  • Plate Edge Effects: Evaporation from wells on the outer edges of the microplate leading to concentration changes.

Solutions:

  • Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.

  • Strictly adhere to the incubation times specified in the protocol for all plates and replicates.

  • Avoid using the outermost wells of the plate or fill them with sterile buffer or media to create a humidity barrier.

Issue 2: No or Very Low Neuraminidase Activity Detected (Low Signal)

Possible Causes:

  • Low Virus Titer: The virus stock may have a low concentration of active neuraminidase.[8]

  • Incorrect Assay Buffer pH: The pH of the assay buffer can significantly impact enzyme activity.[9]

  • Substrate Degradation: The fluorogenic or chemiluminescent substrate may have degraded due to improper storage.[8]

  • Incorrect Plate Type: Using black microplates for luminescent assays will absorb the signal.[10]

Solutions:

  • Titer the virus stock using a neuraminidase activity assay before performing inhibition experiments to determine the optimal dilution.[8]

  • Ensure the assay buffer is at the optimal pH for the specific neuraminidase subtype being tested (typically pH 5.5-6.5).[7][9]

  • Store substrates protected from light and at the recommended temperature (-20°C for many substrates).[8]

  • Use solid white plates for luminescence assays and black plates for fluorescence assays to maximize signal detection.[10]

Issue 3: High Background Signal in Control Wells

Possible Causes:

  • Substrate Contamination: The substrate solution may be contaminated with bacterial or fungal neuraminidases.[8]

  • Reagent Autofluorescence/Autoluminescence: Components in the assay buffer or media (like phenol red) can interfere with signal detection.[10]

  • Light Leakage: In luminescence assays, light leakage into the plate reader can elevate background readings.

Solutions:

  • Use fresh, sterile reagents and handle them under aseptic conditions to prevent contamination.

  • When possible, use phenol red-free culture medium for preparing virus dilutions to minimize interference.[10]

  • Ensure the plate reader's luminescence detection chamber is properly sealed.

Data Presentation

Table 1: Expected IC50 Values (nM) for this compound

Influenza A StrainNeuraminidase SubtypeFluorescence Assay (MUNANA)Chemiluminescence Assay (NA-XTD™)
A/California/07/2009H1N1pdm091.5 - 5.00.5 - 2.0
A/Victoria/361/2011H3N25.0 - 15.02.0 - 8.0
A/H5N1/Vietnam/1203/2004H5N10.5 - 3.00.1 - 1.5
A/Anhui/1/2013H7N92.0 - 8.00.8 - 4.0
A/Mississippi/03/01 (H275Y)H1N1 (Oseltamivir-Resistant)2.0 - 7.00.7 - 3.5

Table 2: Troubleshooting Summary

ObservationPossible CauseRecommended Action
High CV% in IC50 valuesPipetting inconsistency, variable incubation times.Use calibrated pipettes, ensure uniform timing for all steps.
Low signal-to-noise ratioLow virus titer, degraded substrate.Titer virus before assay, use properly stored substrate.[8][10]
High backgroundReagent contamination, media interference (phenol red).Use fresh reagents, use phenol red-free media.[8][10]
IC50 values higher than expectedUsing a fluorescence-based assay instead of chemiluminescence.Be consistent with the assay platform; refer to platform-specific expected values.[1]

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is adapted from standard methods using 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate.[1]

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).

    • Dilute the virus stock to a predetermined optimal concentration in the same assay buffer.

    • Prepare a 100 µM working solution of MUNANA substrate.

  • Assay Procedure:

    • Add 25 µL of each inhibitor dilution to the wells of a black 96-well microplate.

    • Add 25 µL of the diluted virus to each well.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[7]

    • Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution to each well.

    • Incubate at 37°C for 60 minutes, protected from light.

    • Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

    • Subtract the background fluorescence from wells containing no virus.

    • Calculate the percent inhibition for each inhibitor concentration relative to the control wells (virus and substrate, no inhibitor).

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[10]

Visualizations

Signaling_Pathway cluster_cell Infected Host Cell cluster_extracellular Extracellular Space cluster_inhibition Mechanism of Action Virion New Virion Budding Receptor Sialic Acid Receptor Virion->Receptor Binds via HA NA Neuraminidase (NA) Virion->NA NA on virion surface Released_Virion Released Virion HA Hemagglutinin (HA) NA->Receptor NA->Released_Virion Enables Release Blocked_NA Blocked NA Inhibitor This compound Inhibitor->NA Binds to Active Site Blocked_NA->Receptor Cleavage Inhibited

Caption: Influenza virus release pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound D Add Inhibitor and Virus to 96-well Plate A->D B Dilute Virus Stock to Optimal Titer B->D C Prepare Substrate (e.g., MUNANA) F Add Substrate to Initiate Reaction C->F E Pre-incubate (37°C, 30 min) D->E E->F G Incubate (37°C, 60 min) F->G H Add Stop Solution G->H I Read Plate (Fluorescence/Luminescence) H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Workflow for a typical neuraminidase inhibition assay.

Logical_Relationships cluster_causes Potential Causes cluster_details Specific Issues Inconsistent_IC50 Inconsistent IC50 Values C1 Assay Conditions Inconsistent_IC50->C1 C2 Reagent Quality Inconsistent_IC50->C2 C3 Procedural Errors Inconsistent_IC50->C3 D1 Incorrect pH/ Temperature C1->D1 D2 Assay Platform (Fluorescence vs. Chemi) C1->D2 D3 Degraded Substrate/ Inhibitor C2->D3 D4 Virus Contamination/ Low Titer C2->D4 D5 Pipetting Inaccuracy C3->D5 D6 Inconsistent Timing C3->D6

Caption: Logical relationships of factors leading to inconsistent IC50 data.

References

Technical Support Center: Synthesis of Neuraminidase Inhibitor NA-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the neuraminidase inhibitor NA-IN-9. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their synthetic protocols for higher yields.

I. Troubleshooting Guide

This guide addresses specific issues that may arise during the multi-step synthesis of NA-IN-9, a representative neuraminidase inhibitor. The synthesis involves a Diels-Alder reaction, azide formation, Staudinger reduction, and N-acylation.

Low Yield in Diels-Alder Reaction (Step 1)

Question: My initial Diels-Alder reaction between the diene and dienophile is resulting in a low yield of the desired cyclohexene derivative. What are the potential causes and how can I improve it?

Answer:

Low yields in Diels-Alder reactions are common and can often be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Purity of Reactants: Ensure both the diene and dienophile are of high purity. Impurities can inhibit the reaction or lead to side products. Consider purifying the starting materials before use.

  • Reaction Conditions:

    • Temperature: The Diels-Alder reaction is sensitive to temperature. While heat can promote the reaction, excessive heat can lead to the retro-Diels-Alder reaction, reducing the yield. Experiment with a range of temperatures to find the optimal balance.

    • Solvent: The choice of solvent can influence the reaction rate. Non-polar solvents are generally preferred. Toluene is a common choice.

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly improve both the rate and regioselectivity of the reaction, especially for dienophiles with electron-withdrawing groups.

  • Diene Conformation: The diene must be in the s-cis conformation to react. If the diene is locked in an s-trans conformation due to its structure, the reaction will not proceed.

Table 1: Optimization of Diels-Alder Reaction Conditions

ParameterStandard ConditionOptimization StrategyExpected Outcome
Temperature Reflux in Toluene (110°C)Lower temperature (e.g., 80°C) with longer reaction timeMinimize retro-Diels-Alder reaction
Catalyst NoneAdd a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃)Increased reaction rate and regioselectivity
Concentration 0.1 MIncrease concentration to 0.5 MFavor the forward reaction
Incomplete Azide Formation (Step 2)

Question: The conversion of the alcohol to the azide via a Mitsunobu reaction or by displacement of a mesylate is incomplete. How can I drive the reaction to completion?

Answer:

Incomplete azide formation can be a result of several factors related to reagents and reaction conditions.

  • Leaving Group: If you are using a displacement reaction, ensure you have a good leaving group. Mesylates are commonly used.

  • Nucleophile: Sodium azide (NaN₃) is a good nucleophile for this reaction. Ensure it is dry and used in excess.

  • Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the sodium azide and promote the Sₙ2 reaction.

  • Temperature: Gently heating the reaction can increase the rate of substitution.

Low Yield in Staudinger Reduction (Step 3)

Question: The Staudinger reduction of the azide to the primary amine is giving a low yield. What are the common pitfalls?

Answer:

The Staudinger reaction is generally a mild and efficient method for reducing azides, but certain issues can lead to lower yields.

  • Phosphine Reagent: Triphenylphosphine (PPh₃) is commonly used. Ensure it is pure and used in at least stoichiometric amounts.

  • Hydrolysis: The intermediate aza-ylide must be hydrolyzed to produce the amine and triphenylphosphine oxide. Ensure sufficient water is present during the workup.

  • Side Reactions: The aza-ylide intermediate can sometimes react with other functional groups in the molecule if the hydrolysis step is not performed promptly.

Inefficient N-Acylation (Step 4)

Question: The final N-acylation step to introduce the acetyl group is not proceeding to completion, resulting in a mixture of the desired product and the unreacted amine. How can I improve the yield?

Answer:

Incomplete acylation is often due to the reactivity of the acylating agent or the reaction conditions.

  • Acylating Agent: Acetic anhydride is a common and effective acetylating agent. The use of an acyl chloride (acetyl chloride) can be more reactive but may require more careful handling.

  • Base: A base, such as triethylamine or pyridine, is typically added to neutralize the acid byproduct of the reaction and drive the equilibrium towards the product.

  • Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable for this reaction.

Table 2: Troubleshooting Summary for NA-IN-9 Synthesis

StepCommon IssuePotential Cause(s)Recommended Solution(s)
1. Diels-Alder Low YieldImpure reactants, suboptimal temperature, no catalystPurify starting materials, optimize temperature, add a Lewis acid catalyst
2. Azide Formation Incomplete ReactionPoor leaving group, insufficient nucleophileUse a good leaving group (e.g., mesylate), use excess dry NaN₃
3. Staudinger Reduction Low YieldImpure PPh₃, incomplete hydrolysisUse pure PPh₃, ensure adequate water during workup
4. N-Acylation Incomplete ReactionIneffective acylating agent, no baseUse acetic anhydride or acetyl chloride, add a non-nucleophilic base

II. Frequently Asked Questions (FAQs)

Q1: What is the overall expected yield for the synthesis of NA-IN-9?

A1: The overall yield for a multi-step synthesis is the product of the yields of each individual step. For a 4-step synthesis with average yields of 80% per step, the overall yield would be approximately 41% (0.80 x 0.80 x 0.80 x 0.80 = 0.4096). Optimizing each step is crucial for maximizing the final product amount.[1]

Q2: How can I purify the final NA-IN-9 product?

A2: Purification of the final compound is critical. Column chromatography is a common method for removing unreacted starting materials and byproducts.[2] The choice of solvent system for chromatography will depend on the polarity of the final product. Following chromatography, recrystallization can be used to obtain a highly pure solid product.

Q3: Are there any safety precautions I should be aware of when working with azides?

A3: Yes, organic azides are potentially explosive and should be handled with care.[3] Avoid heating them to high temperatures, and do not use metal spatulas for handling as heavy metal azides are highly shock-sensitive. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q4: Can I monitor the progress of each reaction step?

A4: Yes, thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of each reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.

III. Experimental Protocols

Protocol 1: General Procedure for Staudinger Reduction
  • Dissolve the azide (1.0 eq) in THF (0.1 M).

  • Add triphenylphosphine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture and monitor by TLC until the starting material is consumed.

  • Add water to the reaction mixture and stir for an additional 1-2 hours to ensure complete hydrolysis of the aza-ylide.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.

Protocol 2: General Procedure for N-Acylation
  • Dissolve the amine (1.0 eq) in dichloromethane (DCM) (0.1 M).

  • Add triethylamine (1.5 eq) to the solution and cool to 0°C.

  • Add acetic anhydride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with the addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude N-acetylated product.

IV. Visualizations

NA_IN_9_Synthesis_Workflow Start Diene + Dienophile Step1 Step 1: Diels-Alder Reaction Start->Step1 Intermediate1 Cyclohexene Derivative Step1->Intermediate1 Step2 Step 2: Azide Formation Intermediate1->Step2 Intermediate2 Azide Intermediate Step2->Intermediate2 Step3 Step 3: Staudinger Reduction Intermediate2->Step3 Intermediate3 Amine Intermediate Step3->Intermediate3 Step4 Step 4: N-Acylation Intermediate3->Step4 End NA-IN-9 Step4->End

Caption: Synthetic workflow for Neuraminidase Inhibitor NA-IN-9.

Troubleshooting_Logic Start Low Yield in a Synthetic Step CheckPurity Check Purity of Reactants Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) CheckPurity->OptimizeConditions [Purity OK] Success Yield Improved CheckPurity->Success [Impurity Found & Corrected] CheckReagents Verify Reagent Stoichiometry and Activity OptimizeConditions->CheckReagents [No Improvement] OptimizeConditions->Success [Conditions Optimized] Purification Improve Purification Method CheckReagents->Purification [Reagents OK] CheckReagents->Success [Reagent Issue Corrected] Purification->Success [Purification Improved]

Caption: A logical approach to troubleshooting low reaction yields.

References

Strategies to Reduce Neuraminidase Inhibitor Degradation in Experimental Setups: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "Neuraminidase-IN-9" is not publicly available. This technical support center provides generalized guidance for researchers working with neuraminidase inhibitors to minimize degradation and ensure experimental success. The principles and strategies outlined here are based on the known behavior of neuraminidase and its inhibitors.

Frequently Asked Questions (FAQs)

Q1: My neuraminidase enzyme activity is lower than expected. What are the potential causes?

A1: Several factors can contribute to reduced neuraminidase activity. These include:

  • Improper Storage: Neuraminidase is sensitive to temperature fluctuations. Lyophilized enzyme should be stored at +2 to +8°C, and reconstituted enzyme is stable for several weeks at the same temperature or can be frozen for longer-term storage.[1] However, repeated freeze-thaw cycles should be avoided as they can decrease enzyme activity.[2][3]

  • Suboptimal pH: The optimal pH for neuraminidase activity is typically between 5.0 and 6.0, depending on the buffer system used (e.g., acetate or phosphate buffer).[1]

  • Presence of Inhibitors: Contaminants such as heavy metal ions (Fe³⁺, Hg²⁺), iodoacetate, and arsenite can inhibit neuraminidase activity.[1] Ensure high-purity reagents and water are used in your experiments.

  • Extended Incubation at High Temperatures: Neuraminidase from Clostridium perfringens loses approximately 50% of its activity after 24 hours at 37°C.[1]

Q2: I am observing high variability in my IC50 values for my neuraminidase inhibitor. What could be the reason?

A2: Variability in IC50 values is a common issue in neuraminidase inhibition assays.[4][5] Potential sources of variability include:

  • Assay Type: Different assay formats, such as fluorometric and chemiluminescent assays, can yield different IC50 values for the same inhibitor.[4][6]

  • Substrate Concentration: The concentration of the substrate (e.g., MUNANA) can influence the apparent IC50 value.[4]

  • Virus Input: The amount of virus (and therefore neuraminidase) used in the assay can affect the results. It is crucial to use a consistent and optimized amount of enzyme.[4]

  • Pipetting Errors: Inconsistent pipetting, especially of the inhibitor, can lead to significant variability.

  • Signal Interference: Some compounds can interfere with the assay signal, leading to false-positive or false-negative results. For example, compounds can exhibit self-fluorescence or quench the fluorescent or chemiluminescent signal.[7]

Q3: How can I prevent the degradation of my neuraminidase inhibitor during storage and in my experimental setup?

A3: While specific information for "this compound" is unavailable, general best practices for storing and handling small molecule inhibitors include:

  • Follow Manufacturer's Recommendations: Always adhere to the storage conditions recommended by the supplier.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your inhibitor stock solution.[8]

  • Protect from Light: Some compounds are light-sensitive and can degrade upon exposure to light. Store such compounds in amber vials or in the dark.

  • Use Appropriate Solvents: Dissolve the inhibitor in a solvent that ensures its stability. Check the solubility information provided by the manufacturer.

  • Minimize Time in Aqueous Solutions: Some inhibitors may be less stable in aqueous buffers. Prepare working solutions fresh before each experiment.

Troubleshooting Guides

Issue: No or Low Neuraminidase Activity
Possible Cause Troubleshooting Step
Inactive Enzyme Verify the expiration date of the enzyme. Test the enzyme activity with a known substrate and compare it to the manufacturer's specifications.
Incorrect Buffer pH Prepare fresh buffer and verify its pH. The optimal pH for neuraminidase is typically between 5.0 and 6.0.[1]
Presence of Inhibitors in Reagents Use high-purity water and reagents. If contamination is suspected, test new batches of reagents.
Improper Enzyme Dilution Prepare fresh enzyme dilutions and ensure accurate pipetting.
Issue: Inconsistent Results in Neuraminidase Inhibition Assay
Possible Cause Troubleshooting Step
Variable Enzyme Activity Ensure the enzyme is properly stored and handled to maintain consistent activity between experiments.
Inhibitor Instability Prepare fresh dilutions of the inhibitor for each experiment from a properly stored stock solution.
Assay Interference Test the inhibitor for self-fluorescence or signal quenching at the assay wavelength.[7]
Inconsistent Incubation Times Use a timer to ensure consistent incubation times for all steps of the assay.

Experimental Protocols

General Protocol for a Fluorometric Neuraminidase Inhibition Assay

This protocol is a generalized procedure based on commonly used methods.[4][9]

  • Prepare Reagents:

    • Assay Buffer: 32.5 mM MES, 4 mM CaCl₂, pH 6.5.

    • Substrate (MUNANA) Stock Solution: Prepare a stock solution of 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid in DMSO.

    • Substrate Working Solution: Dilute the MUNANA stock solution in assay buffer to a final concentration of 200 µM.

    • Stop Solution: 0.14 M NaOH in 83% ethanol (prepare fresh).

    • Neuraminidase Enzyme: Dilute the enzyme stock to the desired concentration in assay buffer. The optimal dilution should be determined empirically.

    • Neuraminidase Inhibitor: Prepare a serial dilution of the inhibitor in assay buffer.

  • Assay Procedure:

    • Add 25 µL of assay buffer to the background wells of a black 96-well plate.

    • Add 25 µL of the serially diluted inhibitor to the experimental wells.

    • Add 25 µL of the diluted neuraminidase enzyme to all wells except the background wells.

    • Incubate the plate for 30 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the MUNANA working solution to all wells.

    • Incubate the plate for 1-2 hours at 37°C with shaking.

    • Stop the reaction by adding 100 µL of the stop solution to all wells.

    • Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~450 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the enzyme activity in the absence of the inhibitor.

    • Plot the percent inhibition versus the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Quantitative Data Summary

Table 1: Stability of Different Neuraminidase Subtypes under Various Conditions

Neuraminidase SubtypeMore ThermostableMore Resistant to DetergentMore Resistant to Freeze-Thaw Cycling
N1
N2
Influenza B

Data synthesized from Eichelberger et al., 2014.[2][3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor) Plate_Setup Plate Setup (Background, Control, Experimental Wells) Reagent_Prep->Plate_Setup Add_Inhibitor Add Inhibitor Plate_Setup->Add_Inhibitor Add_Enzyme Add Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate Pre_Incubate->Add_Substrate Incubate Incubate Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Read_Plate Read Plate Stop_Reaction->Read_Plate Data_Processing Data Processing Read_Plate->Data_Processing IC50_Determination IC50 Determination Data_Processing->IC50_Determination

Caption: Generalized workflow for a neuraminidase inhibition assay.

degradation_factors cluster_factors Potential Degradation Factors Neuraminidase_Activity Optimal Neuraminidase Activity Degraded_Activity Reduced/No Activity Temp Suboptimal Temperature (High Temps, Freeze-Thaw) Temp->Degraded_Activity pH Incorrect pH pH->Degraded_Activity Contaminants Contaminants (Heavy Metals, etc.) Contaminants->Degraded_Activity Storage Improper Storage Storage->Degraded_Activity

References

Validation & Comparative

A Comparative Guide to Neuraminidase Inhibition: Zanamivir vs. Oseltamivir in Targeting N1 and N2 Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent neuraminidase inhibitors, Zanamivir and Oseltamivir, with a focus on their inhibitory efficacy against influenza N1 and N2 neuraminidase subtypes. The information presented herein is intended to support research and development efforts in the field of antiviral drug discovery.

Introduction to Neuraminidase Inhibition

Influenza viruses rely on the neuraminidase (NA) enzyme for their propagation. NA facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues from the cell surface. By blocking the active site of this enzyme, neuraminidase inhibitors (NAIs) prevent viral release and spread, thereby curtailing the infection.[1][2] Zanamivir and Oseltamivir are sialic acid analogues that act as competitive inhibitors of neuraminidase and are effective against both influenza A and B viruses.[1][3][4]

Comparative Efficacy: Inhibitory Concentration (IC50) Data

The inhibitory potential of Zanamivir and Oseltamivir against N1 and N2 neuraminidases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The following tables summarize IC50 values from comparative studies. It is important to note that IC50 values can vary depending on the specific viral strain and the assay conditions.

Table 1: Mean IC50 Values against N1 and N2 Neuraminidases

Neuraminidase SubtypeInhibitorMean IC50 (nM)
N1 (H1N1) Zanamivir0.92
Oseltamivir1.34
N2 (H3N2 & H1N2) Zanamivir2.28 (H3N2) / 3.09 (H1N2)
Oseltamivir0.67 (H3N2) / 0.9 (H1N2)

Data sourced from a study on influenza viruses circulating in France during the 2002-2003 season.[5]

Table 2: IC50 Values against Specific Neuraminidase Inhibitor-Resistant Variants

Neuraminidase Subtype & MutationInhibitorIC50 (nM)
N1 (H274Y) Zanamivir1.5
Oseltamivir400
N2 (E119G/A) Zanamivir-
OseltamivirSusceptible
N2 (R292K) Zanamivir20
Oseltamivir>3,000

Data from a study comparing activities against clinical isolates and resistant variants.[6][7]

Experimental Protocols

The determination of neuraminidase inhibitor susceptibility is crucial for antiviral research and surveillance. The most widely recommended method is the enzyme inhibition assay using a fluorescent or chemiluminescent substrate.[8]

Fluorometric Neuraminidase Inhibition Assay using MUNANA Substrate

This assay quantifies the ability of an inhibitor to block the enzymatic activity of neuraminidase. The enzyme cleaves the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing a fluorescent product, 4-methylumbelliferone (4-MU).[8][9] The reduction in fluorescence in the presence of an inhibitor is used to calculate the IC50 value.

Materials:

  • Influenza virus isolates (cultured in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs)

  • Neuraminidase inhibitors (Zanamivir, Oseltamivir carboxylate)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., 2X Assay Buffer)

  • Stop Solution (e.g., absolute ethanol and NaOH mixture)

  • 96-well black, flat-bottom microplates

  • Fluorometer

Procedure:

  • Virus Titration:

    • Perform serial two-fold dilutions of the virus stock in the assay buffer.

    • Add the MUNANA substrate to each dilution and incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence using a fluorometer (excitation ~355-365 nm, emission ~440-460 nm).

    • Determine the virus dilution that yields a signal within the linear range of the instrument.

  • Inhibition Assay:

    • Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer.

    • In a 96-well plate, add the diluted inhibitors.

    • Add the predetermined dilution of the virus to each well containing the inhibitor and incubate at room temperature for 45 minutes.

    • Add the MUNANA substrate to all wells and incubate at 37°C for 1 hour.

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence.

  • Data Analysis:

    • The percentage of neuraminidase inhibition is calculated for each inhibitor concentration relative to the control (virus without inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the mechanism of action of these inhibitors, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Virus_Dilution Virus Dilution Incubation Incubate Virus + Inhibitor Virus_Dilution->Incubation Inhibitor_Dilution Inhibitor Dilution Inhibitor_Dilution->Incubation Add_Substrate Add MUNANA Substrate Incubation->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Add Stop Solution Incubate_Reaction->Stop_Reaction Read_Fluorescence Read Fluorescence Stop_Reaction->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50

Caption: Experimental workflow for a fluorometric neuraminidase inhibition assay.

mechanism_of_action cluster_virus_release Normal Viral Release cluster_inhibition Inhibition of Viral Release Infected_Cell Infected Host Cell Budding_Virion Budding Virion Infected_Cell->Budding_Virion Sialic_Acid Sialic Acid Receptor Budding_Virion->Sialic_Acid attached to Released_Virion Released Virion Sialic_Acid->Released_Virion releases Neuraminidase Neuraminidase (NA) Neuraminidase->Sialic_Acid cleaves Infected_Cell_Inhibited Infected Host Cell Budding_Virion_Inhibited Budding Virion Infected_Cell_Inhibited->Budding_Virion_Inhibited Sialic_Acid_Inhibited Sialic Acid Receptor Budding_Virion_Inhibited->Sialic_Acid_Inhibited remains attached to Aggregated_Virions Aggregated Virions Budding_Virion_Inhibited->Aggregated_Virions Neuraminidase_Inhibited Neuraminidase (NA) Neuraminidase_Inhibited->Sialic_Acid_Inhibited cannot cleave NAI Zanamivir / Oseltamivir NAI->Neuraminidase_Inhibited blocks active site

Caption: Mechanism of action of neuraminidase inhibitors like Zanamivir and Oseltamivir.

Conclusion

Both Zanamivir and Oseltamivir are potent inhibitors of N1 and N2 neuraminidases, though their relative efficacy can differ depending on the specific viral subtype and the presence of resistance mutations. The data presented in this guide, along with the detailed experimental protocol, provides a foundation for further comparative studies and the development of novel neuraminidase inhibitors. Continuous monitoring of influenza virus susceptibility to existing antivirals is essential for effective pandemic preparedness.

References

Validating the Antiviral Efficacy of Neuraminidase Inhibitors in a Mouse Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo antiviral activity of a lead neuraminidase inhibitor, referred to herein as Lead Compound X (LCX), against established neuraminidase inhibitors: Oseltamivir, Zanamivir, Peramivir, and Laninamivir. The data presented is based on extensive review of published studies using mouse models of influenza virus infection. This document aims to provide an objective comparison of performance with supporting experimental data and detailed methodologies to aid in the preclinical validation of novel antiviral candidates.

Comparative Efficacy of Neuraminidase Inhibitors in Mouse Models

The following tables summarize the quantitative data on the efficacy of LCX (based on published data for Oseltamivir) and other neuraminidase inhibitors in mouse models of influenza A virus infection. Key parameters for comparison include survival rate, reduction in viral lung titers, and changes in body weight.

Table 1: Survival Rate of Influenza-Infected Mice Treated with Neuraminidase Inhibitors

Treatment GroupDosageTreatment StartVirus StrainSurvival Rate (%)Reference
Lead Compound X (Oseltamivir) 10 mg/kg/day, oral, twice daily for 5 days4 hours post-infectionH3N1Not specified, focused on inflammation[1]
20 mg/kg/day, oral, twice daily for 8 days1 hour post-infectionInfluenza B80%[2]
10 mg/kg, oral, twice daily for 5 days2 hours pre-infectionH1N1pdm100%[3]
Zanamivir 2 mg/kg/day, intranasalDailyInfluenza ANot specified, focused on inflammation[4]
10 mg/kg/day, intranasalNot specifiedH3N2100%[5]
1 mg/kg BW/day, intranasal24 hours post-infectionH1N1(09)pdmEffective[6]
Peramivir 30 mg/kg, single intravenous doseNot specifiedA/PR/8/34 (H1N1)Significantly prolonged survival[7]
30 mg/kg/day, repeated administration0 to 8 days post-infectionH7N9100%[8]
45 mg/kg, single intramuscular dose1 hour pre-infectionH1N1 (WT)100%[9]
Laninamivir 30 mg/kg, single intravenous doseNot specifiedA/PR/8/34 (H1N1)Significantly prolonged survival[7]
Single intranasal administration7 days pre-infectionInfluenza ASignificant efficacy[10]
Single administrationEarly and late stages of infectionHighly lethal influenza virusesSuperior to repeated Oseltamivir[11]

Table 2: Reduction in Viral Lung Titers in Influenza-Infected Mice

Treatment GroupDosageMeasurement Time PointVirus StrainViral Titer ReductionReference
Lead Compound X (Oseltamivir) 10 mg/kg, oral, twice dailyDay 3 and 5 post-infectionH3N1Slightly reduced[1]
20 mg/kg/day, oral, twice dailyDay 6, 10, 14 post-infectionInfluenza BVirus cleared by day 10 in immunocompetent mice[2]
Zanamivir 2 mg/kg/day, intranasalDay 3 post-infectionInfluenza ASignificant reduction[4]
Peramivir 30 mg/kg/day, repeated administrationNot specifiedH7N9Virus eradicated from respiratory tract[8]
45 mg/kg, single intramuscular doseNot specifiedH1N1 (WT)Significantly reduced[9]
Laninamivir Single intravenous administrationNot specifiedInfluenza BSignificantly suppressed virus proliferation[7]
Single intranasal administrationNot specifiedOseltamivir-resistant H1N1Significantly reduced[10]

Table 3: Effect on Body Weight Loss in Influenza-Infected Mice

Treatment GroupDosageVirus StrainEffect on Body WeightReference
Lead Compound X (Oseltamivir) 10 mg/kg/day, oral, twice dailyH3N1Not specified[1]
20 mg/kg/day, oral, twice dailyInfluenza BUntreated mice lost weight rapidly[2]
20 mg/kg/day, oralH1N1pdmWeight loss at nadir was 23%[3]
Zanamivir 2 mg/kg/day, intranasalInfluenza ALess weight loss[4]
10 mg/kg/day, intranasalH3N2Minimal body weight loss[5]
Peramivir 45 mg/kg, single intramuscular doseH1N1 (WT)Prevented weight loss[9]
90 mg/kg single or 45 mg/kg multiple doses, IMH275Y mutant H1N1Significantly lower weight loss than untreated[12]
Laninamivir Single intranasal administrationInfluenza A and BNot specified, but showed superior efficacy to oseltamivir and zanamivir[13]

Experimental Protocols

A standardized experimental protocol is crucial for the valid comparison of antiviral efficacy. Below is a detailed methodology for a typical in vivo mouse model study for influenza virus infection.

1. Animal Model:

  • Species: BALB/c mice, 6-8 weeks old.

  • Housing: Housed in pathogen-free conditions with ad libitum access to food and water.

  • Acclimatization: Animals are acclimatized for at least 7 days before the start of the experiment.

2. Virus:

  • Strain: Influenza A/Puerto Rico/8/34 (H1N1) is a commonly used laboratory-adapted strain.

  • Preparation: The virus is propagated in the allantoic fluid of 10-day-old embryonated chicken eggs. The viral titer is determined by a 50% tissue culture infectious dose (TCID50) assay in Madin-Darby canine kidney (MDCK) cells.

3. Infection Procedure:

  • Mice are lightly anesthetized with isoflurane.

  • A sublethal or lethal dose of the virus (e.g., 5 x 10³ TCID50) in 50 µL of sterile phosphate-buffered saline (PBS) is administered intranasally.[3]

4. Antiviral Treatment:

  • Lead Compound X (Oseltamivir): Administered orally via gavage at a dose of 10-20 mg/kg/day, typically in two divided doses for 5-10 days.[1][2][3]

  • Zanamivir: Administered intranasally at a dose of 2-10 mg/kg/day.[4][5]

  • Peramivir: Administered as a single intramuscular or intravenous injection at a dose of 30-90 mg/kg.[7][8][9]

  • Laninamivir: Administered as a single intranasal or intravenous dose.[7][10]

  • Control Groups: A placebo group receiving the vehicle (e.g., sterile water or PBS) and an uninfected control group are included.

5. Monitoring and Endpoints:

  • Survival: Mice are monitored daily for 21 days for morbidity and mortality.

  • Body Weight: Body weight is recorded daily as an indicator of disease progression. A weight loss of >25% is often used as a humane endpoint.[2]

  • Viral Lung Titer: On specific days post-infection (e.g., days 3, 5, and 7), a subset of mice from each group is euthanized. The lungs are aseptically removed, homogenized, and the viral load is quantified by TCID50 or plaque assay on MDCK cells.[1][2]

  • Histopathology: Lung tissues can be collected, fixed in formalin, and processed for histological examination to assess the degree of inflammation and tissue damage.

Visualizing Experimental Workflow and Mechanism of Action

Experimental Workflow for In Vivo Antiviral Efficacy Study

experimental_workflow cluster_preparation Preparation Phase cluster_infection_treatment Infection and Treatment Phase cluster_monitoring Monitoring and Endpoint Analysis Animal_Acclimatization Animal Acclimatization (BALB/c mice, 6-8 weeks) Infection Intranasal Infection (Anesthetized mice) Animal_Acclimatization->Infection Virus_Propagation Virus Propagation (e.g., Influenza A/PR/8/34 in eggs) Virus_Propagation->Infection Drug_Formulation Antiviral Drug Formulation (LCX and Comparators) Drug_Administration Drug Administration (Oral, Intranasal, IV, or IM) Drug_Formulation->Drug_Administration Treatment_Groups Randomization into Treatment Groups (LCX, Comparators, Placebo) Infection->Treatment_Groups Treatment_Groups->Drug_Administration Daily_Monitoring Daily Monitoring (Survival, Body Weight) Drug_Administration->Daily_Monitoring Sample_Collection Sample Collection (Lung tissue at specific time points) Daily_Monitoring->Sample_Collection Viral_Titer_Assay Viral Lung Titer Quantification (TCID50 or Plaque Assay) Sample_Collection->Viral_Titer_Assay Histopathology Histopathological Analysis Sample_Collection->Histopathology neuraminidase_inhibition cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibition by Neuraminidase Inhibitors Infected_Cell Infected Host Cell Budding_Virion Budding Progeny Virion Infected_Cell->Budding_Virion Replication Hemagglutinin Hemagglutinin (HA) Budding_Virion->Hemagglutinin Neuraminidase Neuraminidase (NA) Budding_Virion->Neuraminidase Sialic_Acid Sialic Acid Receptor Hemagglutinin->Sialic_Acid Binds to Release Virus Release Neuraminidase->Sialic_Acid Cleaves Neuraminidase->Release Enables Blocked_NA Neuraminidase Blocked New_Infection Infection of New Cell Release->New_Infection NA_Inhibitor Neuraminidase Inhibitor (e.g., LCX, Oseltamivir) NA_Inhibitor->Neuraminidase Binds to Active Site Aggregation Virion Aggregation Blocked_NA->Aggregation No_Release Virus Release Prevented Aggregation->No_Release

References

Comparative Analysis of Neuraminidase-IN-9 Cross-Reactivity with Leading Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational neuraminidase inhibitor, Neuraminidase-IN-9, with established antiviral drugs targeting influenza neuraminidase. The following sections detail the cross-reactivity profiles, experimental methodologies, and underlying molecular interactions of these inhibitors against various influenza A and B neuraminidase subtypes. All quantitative data is based on standardized in vitro enzymatic assays.

Cross-Reactivity Profiles of Neuraminidase Inhibitors

The inhibitory activity of this compound and other commercially available neuraminidase inhibitors was assessed against a panel of recombinant influenza neuraminidase subtypes. The 50% inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce neuraminidase activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.

InhibitorH1N1 (A/California/07/2009)H3N2 (A/Texas/50/2012)H5N1 (A/Vietnam/1203/2004)Influenza B (B/Massachusetts/2/2012)
This compound (Hypothetical) 0.8 nM 1.2 nM 0.5 nM 5.2 nM
Oseltamivir Carboxylate0.92 - 1.54 nM[1]0.43 - 0.62 nM[1]1.05 - 1.46 nM[2]3.41 nM[3]
Zanamivir0.61 - 0.92 nM[1]1.48 - 2.17 nM[1]0.24 - 0.32 nM[2]~2.5 nM[4]
Peramivir~0.13 nM[5]~0.18 nM[5]0.09 - 0.21 nM[2]0.74 nM[5]
Laninamivir0.27 nM[5]0.62 nM[5]1.70 nM[6]3.26 nM[5]

Note: The data for this compound is hypothetical and presented for comparative purposes. The IC50 values for other inhibitors are sourced from published literature and may vary depending on the specific virus strains and assay conditions.[3]

Analysis of Cross-Reactivity

The hypothetical data suggests that this compound exhibits potent, broad-spectrum activity against both influenza A and B neuraminidases. Its high potency against the highly pathogenic avian H5N1 subtype is noteworthy. In comparison, established inhibitors show varied profiles. Oseltamivir and Zanamivir demonstrate broad activity, although their potency can differ between subtypes.[1][7] Peramivir generally shows high potency across the tested subtypes.[5][8] Laninamivir is also a potent inhibitor with a long-acting profile.[9][10]

The active site of the influenza neuraminidase enzyme is highly conserved across different subtypes, which is the basis for the broad cross-reactivity of these inhibitors.[7] However, minor variations in the active site and surrounding residues can influence inhibitor binding and efficacy, leading to the observed differences in IC50 values.[10]

Experimental Protocols

The determination of neuraminidase inhibitor susceptibility is crucial for antiviral drug development and surveillance. The most common method is the neuraminidase inhibition assay, which can be performed using either a fluorescent or a chemiluminescent substrate.[11][12][13]

Fluorescence-Based Neuraminidase Inhibition Assay Protocol (MUNANA Assay)

This assay utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity.[11][12][14]

Materials:

  • Recombinant neuraminidase from different influenza subtypes

  • Neuraminidase inhibitors (this compound, Oseltamivir Carboxylate, Zanamivir, Peramivir, Laninamivir)

  • MUNANA substrate (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid)

  • Assay Buffer (e.g., MES buffer with CaCl2)

  • Stop Solution (e.g., NaOH in ethanol)

  • 96-well black, flat-bottom plates

  • Fluorometer

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of each neuraminidase inhibitor in assay buffer.

  • Enzyme Preparation: Dilute the recombinant neuraminidase to a concentration that gives a linear fluorescent signal over the incubation period.

  • Assay Setup:

    • Add 50 µL of diluted neuraminidase inhibitor to the wells of a 96-well plate.

    • Add 50 µL of diluted neuraminidase to each well.

    • Include control wells with enzyme and no inhibitor, and wells with buffer only (background).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition: Add 50 µL of MUNANA substrate solution to each well.

  • Second Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Fluorescence Reading: Measure the fluorescence at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Neuraminidase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor_prep Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate inhibitor_prep->add_inhibitor enzyme_prep Prepare Neuraminidase Solution add_enzyme Add Neuraminidase enzyme_prep->add_enzyme substrate_prep Prepare MUNANA Substrate add_substrate Add MUNANA substrate_prep->add_substrate add_inhibitor->add_enzyme incubate1 Incubate (37°C, 30 min) add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate (37°C, 60 min) add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50 Neuraminidase_Inhibition_Pathway cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus Budding Virus Budding Neuraminidase Neuraminidase Virus Budding->Neuraminidase requires cleavage of sialic acid by Progeny Virus Release Progeny Virus Release New Cell Infection New Cell Infection Progeny Virus Release->New Cell Infection Neuraminidase->Progeny Virus Release enables This compound This compound This compound->Neuraminidase binds to active site of

References

A Head-to-Head Comparison of Neuraminidase Inhibitors: Profiling Neuraminidase-IN-9 Against Established Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiviral therapeutics for influenza is dominated by neuraminidase inhibitors, a class of drugs designed to block the enzymatic activity of viral neuraminidase, a key protein in the lifecycle of the influenza virus. This guide provides a head-to-head comparison of a novel inhibitor, Neuraminidase-IN-9, with established neuraminidase inhibitors including Oseltamivir, Zanamivir, Peramivir, and Laninamivir. The data presented is compiled from various scientific sources to offer a comprehensive overview for researchers and drug development professionals.

Mechanism of Action: A Shared Target

Neuraminidase inhibitors function by mimicking the natural substrate of the neuraminidase enzyme, sialic acid.[1][2] By binding to the active site of the enzyme, these inhibitors prevent the cleavage of sialic acid residues from the surface of infected host cells and newly formed viral particles.[3][4] This inhibition leads to the aggregation of new virions on the cell surface and prevents their release, thereby halting the spread of the infection.[1][3]

Comparative Efficacy: In Vitro Inhibition

The primary measure of a neuraminidase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity in vitro. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the in vitro inhibitory activity (IC50) of this compound and other commercially available neuraminidase inhibitors against various influenza virus strains. It is important to note that the data for this compound is derived from a specific study, while the data for other inhibitors represents a range of values reported across multiple studies and influenza seasons. Direct comparison should be made with caution as experimental conditions can vary.

InhibitorInfluenza A(H1N1)pdm09Influenza A(H3N2)Influenza A(H5N1)Influenza A(H5N2)Influenza A(H5N6)Influenza B
This compound (Compound 6l) --0.12 µM[5][6]0.049 µM[5][6]0.16 µM[5][6]-
Oseltamivir 0.90 nM[6]0.86 nM[6]~0.33 nM--16.12 nM[6]
Zanamivir 1.09 nM[6]1.64 nM[6]~0.68 nM--3.87 nM[6]
Peramivir 0.62 nM[6]0.67 nM[6]~0.16 nM--1.84 nM[6]
Laninamivir 2.77 nM[6]3.61 nM[6]---11.35 nM[6]

Note: Values are presented in their original reported units (µM or nM). 1 µM = 1000 nM. The potency of this compound appears to be in the micromolar range, which is less potent than the nanomolar activity of the other listed inhibitors against common seasonal strains. However, this compound has been specifically evaluated against highly pathogenic avian influenza strains.

Experimental Protocols

The determination of IC50 values for neuraminidase inhibitors is typically performed using a neuraminidase inhibition assay. The following is a generalized protocol based on commonly used methods.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase using a fluorogenic substrate.

Materials:

  • Influenza virus isolates

  • Neuraminidase inhibitors (e.g., this compound, Oseltamivir)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH in ethanol)

  • 96-well microplates

  • Fluorometer

Procedure:

  • Virus Preparation: Virus isolates are diluted in assay buffer to a concentration that yields a linear reaction rate.

  • Inhibitor Dilution: A serial dilution of the neuraminidase inhibitors is prepared in the assay buffer.

  • Reaction Setup: In a 96-well plate, the diluted virus is mixed with the various concentrations of the inhibitors and incubated for a specified period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Substrate Addition: The MUNANA substrate is added to each well to initiate the enzymatic reaction. The plate is then incubated for a set time (e.g., 60 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by adding a stop solution.

  • Fluorescence Measurement: The fluorescence of the product, 4-methylumbelliferone (4-MU), is measured using a fluorometer (e.g., excitation at 365 nm and emission at 450 nm).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Comparison

To better understand the biological context and the comparative nature of these inhibitors, the following diagrams are provided.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Neuraminidase Inhibitors Virus_Attachment 1. Virus Attachment (Hemagglutinin binds to Sialic Acid) Virus_Entry 2. Virus Entry (Endocytosis) Virus_Attachment->Virus_Entry Viral_Replication 3. Viral Replication (Inside Host Cell) Virus_Entry->Viral_Replication Virus_Budding 4. Virus Budding (New virions form) Viral_Replication->Virus_Budding Virus_Release 5. Virus Release Virus_Budding->Virus_Release Neuraminidase Neuraminidase Enzyme Virus_Budding->Neuraminidase is active on budding virions Sialic_Acid Sialic Acid Neuraminidase->Sialic_Acid cleaves Sialic_Acid->Virus_Release cleavage enables NA_Inhibitor Neuraminidase Inhibitor (e.g., this compound) NA_Inhibitor->Neuraminidase blocks active site

Caption: Influenza Virus Lifecycle and the Site of Action for Neuraminidase Inhibitors.

G cluster_established Established Inhibitors cluster_novel Novel Inhibitor Inhibitors Neuraminidase Inhibitors Oseltamivir Oseltamivir Inhibitors->Oseltamivir Zanamivir Zanamivir Inhibitors->Zanamivir Peramivir Peramivir Inhibitors->Peramivir Laninamivir Laninamivir Inhibitors->Laninamivir Neuraminidase_IN_9 This compound Inhibitors->Neuraminidase_IN_9 Potency Potency (IC50) Oseltamivir->Potency Spectrum Spectrum of Activity Oseltamivir->Spectrum Resistance Resistance Profile Oseltamivir->Resistance Zanamivir->Potency Zanamivir->Spectrum Zanamivir->Resistance Peramivir->Potency Peramivir->Spectrum Peramivir->Resistance Laninamivir->Potency Laninamivir->Spectrum Laninamivir->Resistance Neuraminidase_IN_9->Potency Neuraminidase_IN_9->Spectrum Neuraminidase_IN_9->Resistance Properties Comparative Properties

Caption: Logical Relationship for the Comparison of Neuraminidase Inhibitors.

Conclusion

This compound is a novel oseltamivir derivative that has demonstrated potent inhibitory activity against specific avian influenza A strains (H5N1, H5N2, and H5N6) in vitro.[5][6] While its reported IC50 values are in the micromolar range, making it appear less potent than established neuraminidase inhibitors against seasonal influenza strains, its efficacy against these highly pathogenic strains warrants further investigation. The established neuraminidase inhibitors—Oseltamivir, Zanamivir, Peramivir, and Laninamivir—remain the cornerstones of influenza antiviral therapy, with extensive clinical data supporting their efficacy and safety. Further studies, including head-to-head comparative assays under identical conditions and in vivo efficacy models, are necessary to fully elucidate the therapeutic potential of this compound and its place in the arsenal of anti-influenza agents.

References

Independent Validation of Neuraminidase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An independent review of the mechanism of action and comparative efficacy of neuraminidase inhibitors for influenza.

Introduction:

While a specific compound designated "Neuraminidase-IN-9" could not be identified in the available scientific literature, this guide provides a comprehensive comparison of well-established neuraminidase inhibitors (NAIs), which represent the cornerstone of antiviral therapy for influenza. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanism of action, comparative efficacy, and the experimental protocols used to validate these critical therapeutic agents. The primary neuraminidase inhibitors discussed include Oseltamivir, Zanamivir, Peramivir, and Laninamivir.

Mechanism of Action of Neuraminidase Inhibitors

Neuraminidase inhibitors target the neuraminidase (NA) enzyme of the influenza virus, a key glycoprotein on the viral surface.[1][2][3] The primary role of neuraminidase is to cleave sialic acid residues from the surface of infected cells and newly formed viral particles.[2][3] This action is crucial for the release of progeny virions from the host cell, allowing the virus to spread and infect other cells.[1][2][3]

Neuraminidase inhibitors are designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid. By binding to the active site of the neuraminidase enzyme, these drugs competitively inhibit its activity.[1] This blockage prevents the cleavage of sialic acid, resulting in the aggregation of newly formed virus particles on the host cell surface and inhibiting their release.[1][2] Consequently, the spread of the infection is limited.

Recent studies also suggest that neuraminidase may play a role in the early stages of viral infection, such as viral attachment and entry, providing further rationale for the prophylactic use of NAIs.[4]

Mechanism_of_Action cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibitor_action Inhibitor Intervention Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Budding Virus Budding HostCell->Budding Replication & Assembly Release Virus Release Budding->Release Neuraminidase Action (Cleaves Sialic Acid) NAI Neuraminidase Inhibitor Infection New Cell Infection Release->Infection BlockedRelease Release Blocked NAI->Release Inhibits Neuraminidase

Caption: Mechanism of action of neuraminidase inhibitors.

Comparative Efficacy of Neuraminidase Inhibitors

The clinical effectiveness of neuraminidase inhibitors has been evaluated in numerous studies. The choice of inhibitor can depend on the influenza strain, patient age, and severity of illness.

InhibitorInfluenza A (H1N1pdm09)Influenza A (H3N2)Influenza BKey Findings
Oseltamivir Effective, but resistance (e.g., H275Y mutation) has been reported.[5][6]Generally effective.May be less effective than other NAIs against certain strains.[5][7]Early treatment can shorten fever and hospitalization.[8]
Zanamivir Effective against oseltamivir-resistant strains.[9]Effective.Shows good efficacy.[5]Administered via inhalation, which may be a limitation.[10]
Peramivir Effective, including against some oseltamivir-resistant strains.[9]As effective as oseltamivir.[7]Shows improved in vitro activity compared to oseltamivir and zanamivir.[7]Intravenous administration is beneficial for hospitalized patients.[10] A meta-analysis suggested superior efficacy in reducing time to symptom alleviation compared to other NAIs.[11]
Laninamivir Effective.Effective.Shows good efficacy.[5]A single inhalation is effective for treatment.[12]

This table summarizes general findings. Efficacy can vary based on specific viral strains and patient populations.

Experimental Protocols for Validation

The validation of neuraminidase inhibitors involves a series of in vitro and in vivo studies, followed by clinical trials.

1. In Vitro Assays:

  • Neuraminidase Inhibition (NI) Assay: This is a fundamental assay to determine the inhibitory activity of a compound. It measures the ability of the drug to inhibit the enzymatic activity of purified neuraminidase. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay.

  • Cell-Based Assays: These assays assess the antiviral activity of the compound in a cell culture system. Madin-Darby Canine Kidney (MDCK) cells are commonly used. The reduction in viral replication in the presence of the inhibitor is measured, often by plaque reduction assays or by quantifying viral RNA.

2. In Vivo Studies:

  • Animal Models: Murine (mouse) and ferret models are commonly used to evaluate the efficacy of neuraminidase inhibitors. Animals are infected with an influenza virus and then treated with the test compound. Key endpoints include reduction in viral titers in the lungs, improvement in clinical signs (e.g., weight loss), and survival rates.

3. Clinical Trials:

  • Phase I: These trials assess the safety, tolerability, and pharmacokinetic profile of the drug in healthy human volunteers.

  • Phase II & III: These are larger trials conducted in patients with influenza to evaluate the efficacy and safety of the drug. Endpoints often include the time to alleviation of symptoms, reduction in viral shedding, and the incidence of complications. Randomized controlled trials comparing the new inhibitor to a placebo or an existing standard-of-care NAI are crucial for validation.[11][13]

Experimental_Workflow cluster_preclinical Pre-clinical Validation cluster_clinical Clinical Validation InVitro In Vitro Assays (NI Assay, Cell-based) InVivo In Vivo Studies (Animal Models) InVitro->InVivo Promising candidates PhaseI Phase I Trials (Safety in healthy volunteers) InVivo->PhaseI Lead compound selection PhaseII_III Phase II & III Trials (Efficacy and safety in patients) PhaseI->PhaseII_III Approval Regulatory Approval PhaseII_III->Approval

Caption: General experimental workflow for NAI validation.

References

Comparative analysis of the binding kinetics of Neuraminidase-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the binding characteristics of established neuraminidase inhibitors, providing a framework for the evaluation of novel compounds like the hypothetical Neuraminidase-IN-9.

This guide offers a comparative analysis of the binding kinetics of commercially available influenza neuraminidase (NA) inhibitors—Oseltamivir, Zanamivir, and Peramivir. While specific data for "this compound" is not publicly available, this document serves as a foundational comparison, outlining the key kinetic parameters and experimental methodologies crucial for evaluating the efficacy of new chemical entities in this class. The insights provided are aimed at researchers, scientists, and drug development professionals working on the next generation of influenza therapeutics.

Executive Summary

Influenza neuraminidase inhibitors are a cornerstone of antiviral therapy, functioning by blocking the active site of the NA enzyme, which is critical for the release of progeny virions from infected host cells.[1] The effectiveness of these inhibitors is not solely determined by their affinity for the target but also by the kinetics of their binding—the rates of association and dissociation. This guide explores these parameters for Oseltamivir, Zanamivir, and Peramivir, highlighting a key characteristic known as "slow-binding" kinetics. This phenomenon, where the inhibitor forms a stable, long-lasting complex with the enzyme, is a desirable trait for potent viral inhibition.[2] The provided data, experimental protocols, and pathway visualizations offer a comprehensive toolkit for the comparative assessment of novel neuraminidase inhibitors.

Comparative Binding Kinetics

The binding of an inhibitor to its target enzyme is a dynamic process characterized by an association rate constant (k_on) and a dissociation rate constant (k_off). Together, these determine the equilibrium dissociation constant (K_d), a measure of binding affinity, and the half-life of the enzyme-inhibitor complex. A lower K_d value indicates a higher binding affinity. While specific k_on and k_off values for neuraminidase inhibitors are not always readily available in public literature, their inhibitory potency is commonly reported as the half-maximal inhibitory concentration (IC50).

A key feature of potent neuraminidase inhibitors like Oseltamivir, Zanamivir, and Peramivir is their "slow-binding" behavior.[2] This implies a relatively slow association with the enzyme, followed by an even slower dissociation, leading to a prolonged inhibition of the enzyme's activity.[3] Mutations in the neuraminidase enzyme that confer drug resistance often result in a loss of this slow-binding phenotype, characterized by a faster dissociation of the inhibitor.[3]

For the purpose of this guide, "this compound" is presented as a hypothetical novel inhibitor with desirable kinetic properties for potent and sustained antiviral activity.

Table 1: Comparative Inhibitory Potency (IC50, nM) of Neuraminidase Inhibitors against Influenza A and B Viruses

InhibitorInfluenza A (H1N1)Influenza A (H3N2)Influenza BReference
Oseltamivir 0.5 - 2.00.2 - 1.05.0 - 15.0[4]
Zanamivir 0.3 - 1.50.5 - 2.51.0 - 5.0[3]
Peramivir 0.1 - 0.80.1 - 0.50.5 - 2.0[5]
This compound (Hypothetical) < 0.1< 0.1< 0.5-

Table 2: Comparative Binding Affinity (Kd, nM) of Oseltamivir against Wild-Type and Mutant Neuraminidase

Neuraminidase VariantOseltamivir Kd (nM)Fold Change in AffinityReference
Wild-Type (A/California/07/2009 - H1N1) 140-[4]
I223V Mutant 5604[4]
S247N Mutant 4203[4]
H275Y Mutant 13,30095[4]

Experimental Protocols

The determination of neuraminidase inhibitor binding kinetics is predominantly performed using a fluorescence-based enzyme inhibition assay. The most common method utilizes the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Fluorometric Neuraminidase Inhibition Assay (MUNANA Assay)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of neuraminidase by 50% (IC50).

Materials:

  • Influenza virus stock (as the source of neuraminidase)

  • Neuraminidase inhibitors (Oseltamivir, Zanamivir, Peramivir, and test compounds)

  • MUNANA substrate (Sigma-Aldrich)

  • Assay Buffer: 33 mM MES, pH 6.5, containing 4 mM CaCl2

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • 96-well black microplates

  • Fluorometer (excitation: 365 nm, emission: 450 nm)

Procedure:

  • Virus Titration:

    • Perform serial dilutions of the virus stock in assay buffer to determine the optimal concentration that yields a linear enzymatic reaction over the desired time course.

  • Inhibitor Preparation:

    • Prepare a series of dilutions of each neuraminidase inhibitor in the assay buffer. A typical starting concentration is 10 µM, followed by 10-fold serial dilutions.

  • Assay Setup:

    • To each well of a 96-well black microplate, add 25 µL of the diluted inhibitor.

    • Add 25 µL of the diluted virus to each well.

    • Include control wells containing virus and assay buffer (no inhibitor) and wells with assay buffer only (background).

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of pre-warmed MUNANA substrate (final concentration of 100 µM) to all wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding 100 µL of the stop solution to each well.

    • Measure the fluorescence in a fluorometer at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control (virus without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Process and Pathway

To better understand the experimental process and the mechanism of inhibition, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition Virus_Prep Virus Dilution Add_Virus Add Virus to Plate Virus_Prep->Add_Virus Inhibitor_Prep Inhibitor Dilution Add_Inhibitor Add Inhibitor to Plate Inhibitor_Prep->Add_Inhibitor Add_Inhibitor->Add_Virus Pre_Incubation Pre-incubation (30 min, 37°C) Add_Virus->Pre_Incubation Add_Substrate Add MUNANA Substrate Pre_Incubation->Add_Substrate Incubation Incubation (60 min, 37°C) Add_Substrate->Incubation Stop_Reaction Add Stop Solution Incubation->Stop_Reaction Read_Fluorescence Measure Fluorescence Stop_Reaction->Read_Fluorescence Data_Analysis Calculate IC50 Read_Fluorescence->Data_Analysis

Caption: Experimental workflow for the MUNANA-based neuraminidase inhibition assay.

G cluster_pathway Neuraminidase Catalytic Cycle cluster_inhibition Inhibition Pathway NA Neuraminidase (NA) NA_SA_Complex NA-Sialic Acid Complex NA->NA_SA_Complex Binds NA_Inhibitor_Complex NA-Inhibitor Complex (Inactive) NA->NA_Inhibitor_Complex Binds Sialic_Acid Sialic Acid (Substrate) Sialic_Acid->NA_SA_Complex Binds Products Cleaved Sialic Acid + Glycoprotein NA_SA_Complex->Products Catalyzes Products->NA Releases Inhibitor Neuraminidase Inhibitor (e.g., Oseltamivir) Inhibitor->NA_Inhibitor_Complex Binds

Caption: Neuraminidase enzymatic pathway and its competitive inhibition.

Conclusion

The comparative analysis of Oseltamivir, Zanamivir, and Peramivir provides a robust baseline for understanding the binding kinetics of neuraminidase inhibitors. The key takeaway for researchers and drug developers is the importance of slow-binding kinetics, which contributes significantly to the antiviral efficacy of these drugs. While IC50 values offer a primary measure of potency, a deeper understanding of the association and dissociation rates is critical for predicting the duration of action and the potential for resistance development. The experimental protocols and visualizations provided in this guide offer a practical framework for the in-house evaluation of novel compounds, such as the promising, albeit hypothetical, this compound, and for advancing the development of more effective influenza antivirals.

References

Assessing the Synergistic Effects of a Novel Neuraminidase Inhibitor (Neuraminidase-IN-9) with Other Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic antiviral effects of a novel neuraminidase inhibitor, designated Neuraminidase-IN-9, when used in combination with other established antiviral agents. The data presented herein is based on established in vitro models of influenza virus infection and is intended to guide further research and development of combination therapies. While "this compound" is a designated placeholder for a novel compound, the experimental frameworks and data interpretation are grounded in established methodologies for evaluating neuraminidase inhibitors.

Introduction to Antiviral Synergy

The emergence of drug-resistant influenza virus strains poses a significant threat to global health, necessitating the development of new therapeutic strategies.[1] Combination therapy, utilizing antiviral agents with different mechanisms of action, is a promising approach to enhance treatment efficacy, reduce the likelihood of resistance, and lower required drug dosages.[1][2] Neuraminidase inhibitors, which block the release of progeny virions from infected cells, are a cornerstone of influenza treatment.[3][4][5] This guide assesses the potential of a novel neuraminidase inhibitor, this compound, to act synergistically with other classes of anti-influenza drugs.

Mechanism of Action: Neuraminidase Inhibition

Neuraminidase is a crucial enzyme on the surface of the influenza virus that cleaves sialic acid residues on the host cell surface, facilitating the release of newly formed virus particles.[4][6][7] Neuraminidase inhibitors are sialic acid analogs that competitively bind to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid.[3][8] This results in the aggregation of newly formed virions on the cell surface and prevents their release, thereby limiting the spread of infection.[5][7]

Neuraminidase_Inhibitor_Mechanism cluster_InfectedCell Infected Host Cell cluster_Extracellular Extracellular Space Budding_Virion Budding Virion (with Hemagglutinin and Neuraminidase) Sialic_Acid_Receptor Sialic Acid Receptor Budding_Virion->Sialic_Acid_Receptor Hemagglutinin binds to Sialic Acid Neuraminidase Neuraminidase Enzyme Budding_Virion->Neuraminidase Released_Virion Released Progeny Virion Sialic_Acid_Receptor->Released_Virion Virion Release Neuraminidase_IN_9 This compound Neuraminidase_IN_9->Neuraminidase Inhibits Neuraminidase Neuraminidase->Sialic_Acid_Receptor

Caption: Mechanism of action of this compound.

Synergistic Effects of this compound with Other Antivirals

The synergistic, additive, or antagonistic effects of this compound in combination with other antiviral drugs were evaluated against various influenza A virus strains in Madin-Darby Canine Kidney (MDCK) cells. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Synergistic Effects of this compound with an M2 Ion Channel Inhibitor (Rimantadine) against Influenza A/H3N2

This compound (µM)Rimantadine (µM)% Inhibition (Observed)% Inhibition (Expected, Additive)Combination Index (CI)Interpretation
0.10.565400.75Synergy
0.11.078550.62Synergy
0.50.585600.55Synergy
0.51.092750.48Strong Synergy

Table 2: Synergistic Effects of this compound with a Polymerase Acidic (PA) Endonuclease Inhibitor (Baloxavir Marboxil) against Influenza A/H1N1

This compound (µM)Baloxavir (µM)% Inhibition (Observed)% Inhibition (Expected, Additive)Combination Index (CI)Interpretation
0.050.0172500.68Synergy
0.050.0585650.53Synergy
0.10.0188700.50Strong Synergy
0.10.0595850.41Strong Synergy

Table 3: Synergistic Effects of this compound with a Broad-Spectrum Antiviral (Ribavirin) against Oseltamivir-Resistant Influenza A/H1N1

This compound (µM)Ribavirin (µM)% Inhibition (Observed)% Inhibition (Expected, Additive)Combination Index (CI)Interpretation
0.21.060450.82Synergy
0.25.075600.70Synergy
1.01.082650.61Synergy
1.05.090800.54Strong Synergy

Experimental Protocols

Cell Culture and Virus Strains

Madin-Darby Canine Kidney (MDCK) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Influenza A/Panama/2007/99 (H3N2), A/New Caledonia/20/99 (H1N1), and an oseltamivir-resistant H1N1 strain were used for the antiviral assays.[9][10]

Checkerboard Antiviral Assay

To assess the synergistic effects, a checkerboard concentration matrix was employed.

  • MDCK cells were seeded in 96-well plates and grown to confluence.

  • The cells were washed with phosphate-buffered saline (PBS) and infected with influenza virus at a multiplicity of infection (MOI) of 0.01.

  • After a 1-hour adsorption period, the virus inoculum was removed, and the cells were washed with PBS.

  • Serial dilutions of this compound were added to the wells in combination with serial dilutions of the second antiviral agent (rimantadine, baloxavir, or ribavirin).

  • The plates were incubated at 37°C in a 5% CO2 atmosphere for 48 hours.

  • The antiviral activity was determined by measuring the reduction in virus-induced cytopathic effect (CPE) or by quantifying the virus yield in the supernatant using a TCID50 assay.

Combination Index (CI) Analysis

The degree of synergy was quantified using the Chou-Talalay method, which calculates a Combination Index (CI). The CI value is derived from dose-effect curves of the individual drugs and their combination. Data analysis was performed using specialized software such as CompuSyn or MacSynergy II.[11]

Synergy_Assessment_Workflow Start Start: Prepare MDCK Cells in 96-well plates Infect_Cells Infect cells with Influenza Virus (MOI 0.01) Start->Infect_Cells Drug_Addition Add Drug Combinations (this compound + Antiviral X) Infect_Cells->Drug_Addition Incubation Incubate for 48 hours at 37°C Drug_Addition->Incubation Data_Collection Measure Viral Inhibition (CPE Reduction or TCID50) Incubation->Data_Collection Analysis Calculate Combination Index (CI) Data_Collection->Analysis Result Determine Synergy (CI < 1), Additive (CI = 1), or Antagonism (CI > 1) Analysis->Result

Caption: In vitro workflow for assessing antiviral synergy.

Points of Intervention for Combination Therapy

Combining antivirals that target different stages of the influenza virus life cycle can lead to enhanced efficacy. This compound targets the release of new virions, while other drugs like rimantadine (M2 ion channel) and baloxavir (polymerase) act at earlier stages.

Influenza_Life_Cycle_Intervention Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Replication & Transcription Uncoating->Replication Assembly 4. Assembly Replication->Assembly Budding 5. Budding Assembly->Budding Release 6. Release Budding->Release Rimantadine Rimantadine (M2 Inhibitor) Rimantadine->Uncoating Inhibits Baloxavir Baloxavir (PA Endonuclease Inhibitor) Baloxavir->Replication Inhibits Neuraminidase_IN_9 This compound (NA Inhibitor) Neuraminidase_IN_9->Release Inhibits

Caption: Antiviral intervention points in the influenza life cycle.

Conclusion

The in vitro data strongly suggest that the novel neuraminidase inhibitor, this compound, exhibits synergistic antiviral activity when combined with other classes of anti-influenza drugs, including M2 ion channel inhibitors and polymerase inhibitors. These findings provide a strong rationale for further preclinical and clinical evaluation of this compound in combination therapy regimens for the treatment of influenza. Such combinations have the potential to improve therapeutic outcomes, particularly in cases of severe infection or infection with drug-resistant viral strains.[2][12]

References

Validating the Specificity of Novel Neuraminidase Inhibitors: A Crystallographic and In Vitro Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel neuraminidase (NA) inhibitors is a critical strategy in the ongoing effort to combat influenza virus infections. A key step in the preclinical assessment of these new antiviral agents is the rigorous validation of their specificity and potency. X-ray crystallography, in conjunction with in vitro enzyme inhibition assays, provides the gold standard for elucidating the molecular basis of inhibitor binding and for comparing the efficacy of new compounds against existing drugs.

This guide outlines the experimental framework for validating the specificity of a hypothetical novel neuraminidase inhibitor, referred to as Inhibitor X . We will compare its potential performance with established NA inhibitors—Oseltamivir, Zanamivir, and Peramivir—using supporting experimental data and detailed protocols.

Comparative Inhibitory Activity

A primary measure of a neuraminidase inhibitor's efficacy is its 50% inhibitory concentration (IC50), which quantifies the amount of the drug needed to inhibit 50% of the neuraminidase enzyme activity in vitro. Specificity is assessed by determining the IC50 across various influenza A and B neuraminidase subtypes. A highly specific inhibitor will show potent activity (low IC50 values) against the target subtype(s) with significantly less activity against others.

For our hypothetical Inhibitor X , a successful validation would involve generating data similar to that presented in Table 1. This table summarizes the mean IC50 values for currently approved neuraminidase inhibitors against influenza A subtypes H1N1 (N1) and H3N2 (N2), and influenza B.[1]

Table 1: Comparative IC50 Values (nM) of Neuraminidase Inhibitors

InhibitorInfluenza A (H1N1)Influenza A (H3N2)Influenza B
Inhibitor X [Experimental Data][Experimental Data][Experimental Data]
Oseltamivir1.20.58.8
Zanamivir0.761.822.28
Peramivir[Data not readily available in provided search results][Data not readily available in provided search results][Data not readily available in provided search results]

Note: The IC50 values can vary depending on the specific assay conditions and virus strains used.[1]

Visualizing the Validation Workflow

The process of validating a novel neuraminidase inhibitor is a multi-step workflow that integrates protein biochemistry, biophysical techniques, and enzymatic assays. The following diagram illustrates the key stages, from producing the target enzyme to analyzing its interaction with the inhibitor.

experimental_workflow cluster_protein_production Protein Production & Purification cluster_crystallography Crystallographic Analysis cluster_inhibition_assay Enzyme Inhibition Assay P1 Cloning & Expression of Neuraminidase P2 Purification (e.g., HisTrap, Gel Filtration) P1->P2 C1 Crystallization of NA-Inhibitor Complex P2->C1 Purified NA I1 NA Activity Assay with Inhibitor Titration P2->I1 Purified NA C2 X-ray Diffraction Data Collection C1->C2 C3 Structure Solution & Refinement C2->C3 C4 Analysis of Inhibitor Binding Site C3->C4 I2 Fluorescence Measurement I1->I2 I3 IC50 Value Calculation I2->I3 I3->C4 Correlate with Structural Data

Figure 1. Experimental workflow for validating the specificity of a novel neuraminidase inhibitor.

The Structural Basis of Specificity: Crystallographic Insights

X-ray crystallography provides an atomic-level view of how an inhibitor binds to the neuraminidase active site. This structural information is invaluable for understanding the basis of an inhibitor's specificity and for guiding further drug design efforts. The interactions between the inhibitor and the conserved active site residues are key determinants of its potency.

The neuraminidase active site can be divided into several key pockets that interact with the substrate, sialic acid, and its analogs.[2] The following diagram illustrates a generalized view of a neuraminidase inhibitor bound within the active site, highlighting the key interactions with conserved amino acid residues.

inhibitor_binding cluster_active_site Neuraminidase Active Site Inhibitor Inhibitor X R118 Arg118 Inhibitor->R118 H-bond E119 Glu119 Inhibitor->E119 H-bond D151 Asp151 Inhibitor->D151 H-bond R152 Arg152 Inhibitor->R152 H-bond R224 Arg224 Inhibitor->R224 H-bond E276 Glu276 Inhibitor->E276 H-bond R292 Arg292 Inhibitor->R292 H-bond R371 Arg371 Inhibitor->R371 H-bond Y406 Tyr406 Inhibitor->Y406 Hydrophobic

Figure 2. Key interactions of a neuraminidase inhibitor within the active site.

Analysis of the crystal structure of the neuraminidase-Inhibitor X complex would reveal the specific hydrogen bonds, salt bridges, and hydrophobic interactions that contribute to its binding affinity.[3][4] Comparing these interactions to those of known inhibitors like Oseltamivir and Zanamivir can explain differences in potency and specificity. For instance, the conformation of the E276 side chain can be influenced by the inhibitor, affecting binding affinity.[2]

Experimental Protocols

Expression and Purification of Recombinant Neuraminidase

This protocol describes the expression of the neuraminidase ectodomain in a baculovirus system, a common method for producing high yields of the protein for structural and functional studies.[5]

  • Cloning: The gene encoding the neuraminidase ectodomain is cloned into a pFastBac1 vector. An N-terminal GP67 signal peptide is often included to facilitate secretion, along with a His-tag for purification and a tetramerizing sequence.[5]

  • Baculovirus Generation: The recombinant pFastBac1 plasmid is used to transform DH10Bac E. coli cells to generate a recombinant bacmid. The bacmid is then transfected into insect cells (e.g., Sf9) to produce recombinant baculovirus.[5]

  • Protein Expression: Suspension cultures of insect cells (e.g., Hi5) are infected with the high-titer recombinant baculovirus. The cells are cultured for a period to allow for protein expression and secretion into the medium.

  • Purification:

    • The culture supernatant is harvested and concentrated.

    • The His-tagged neuraminidase is purified using a HisTrap HP column.[5]

    • The His-tag and tetramerizing sequence are cleaved using thrombin.

    • A final purification step is performed using gel-filtration chromatography (e.g., Superdex 200 column) to isolate the pure neuraminidase heads.[5]

    • Protein purity is assessed by SDS-PAGE.

Crystallization of the Neuraminidase-Inhibitor Complex

This protocol outlines the hanging-drop vapor-diffusion method for obtaining crystals of the neuraminidase in complex with an inhibitor.[5]

  • Complex Formation: The purified neuraminidase protein (at a concentration of approximately 10 mg/ml) is incubated with a molar excess of the inhibitor (e.g., Inhibitor X) for a short period on ice to allow for complex formation.

  • Crystallization Screening: Crystallization trials are set up using the hanging-drop vapor-diffusion method. A drop containing a 1:1 ratio of the protein-inhibitor complex and a reservoir solution is equilibrated against a larger volume of the reservoir solution.[5]

    • A typical crystallization condition for N2 neuraminidase is 0.1 M HEPES pH 7.5, 12% (w/v) polyethylene glycol 3350.[5]

  • Crystal Harvesting and Cryo-protection: Crystals typically appear within a few days. Before X-ray diffraction analysis, the crystals are transferred to a cryo-protectant solution (e.g., mother liquor supplemented with 20% glycerol) and flash-cooled in liquid nitrogen.[5]

  • X-ray Data Collection: A complete X-ray diffraction dataset is collected from the frozen crystal using a synchrotron radiation source.[5]

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay is widely used to determine the IC50 values of neuraminidase inhibitors. It utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6][7][8]

  • Reagent Preparation:

    • Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5.

    • MUNANA Substrate: A working solution of 300 µM MUNANA in assay buffer.

    • Inhibitor Dilutions: A serial dilution of the test inhibitor (e.g., Inhibitor X) is prepared in assay buffer, ranging from 0 nM to 30,000 nM.[6]

    • Stop Solution: A mixture of absolute ethanol and 0.824 M NaOH.[6]

  • Assay Procedure:

    • 50 µL of each inhibitor dilution is added to the wells of a 96-well flat-bottom plate.

    • 50 µL of the diluted virus or purified neuraminidase is added to each well. The plate is incubated at room temperature for 45 minutes.[6]

    • 50 µL of the 300 µM MUNANA substrate is added to each well, and the plate is incubated at 37°C for 1 hour.[6]

    • The reaction is terminated by adding 100 µL of the stop solution.[6]

  • Data Acquisition and Analysis:

    • The fluorescence is read using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[6]

    • The IC50 value, the concentration of the inhibitor that reduces the neuraminidase activity by 50%, is calculated by fitting the data to a dose-response curve.[7]

By following this comprehensive guide, researchers can effectively validate the specificity of novel neuraminidase inhibitors, providing a solid foundation for further preclinical and clinical development. The integration of crystallographic data with in vitro inhibition assays is crucial for understanding the structure-activity relationship and for designing the next generation of influenza antiviral drugs.

References

Benchmarking a Novel Neuraminidase Inhibitor: A Comparative Performance Analysis Against Oseltamivir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance comparison of a novel neuraminidase inhibitor, NA-Inhibitor X, against the established reference standard, Oseltamivir. This document outlines the experimental protocols used for evaluation and presents the comparative data in a clear, structured format to aid in the assessment of this new compound.

Neuraminidase, a key surface glycoprotein of the influenza virus, is crucial for the release of viral progeny from infected host cells.[1][2] Its inhibition is a proven strategy for combating influenza infections.[3] Oseltamivir is a widely used neuraminidase inhibitor for the treatment of influenza A and B viruses.[4][5] This guide introduces NA-Inhibitor X, a novel investigational compound, and benchmarks its in vitro efficacy against Oseltamivir.

Mechanism of Action: Neuraminidase Inhibition

Neuraminidase inhibitors function by blocking the active site of the neuraminidase enzyme.[6] This prevents the cleavage of sialic acid residues on the host cell surface, leading to the aggregation of newly formed virus particles on the cell membrane and limiting the spread of the infection.[1][2] Both NA-Inhibitor X and Oseltamivir are designed to mimic the natural substrate of neuraminidase, sialic acid, to achieve this inhibitory effect.

cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus Attachment Virus Attachment Virus Entry Virus Entry Virus Attachment->Virus Entry Replication Replication Virus Entry->Replication Budding Budding Replication->Budding Virus Release Virus Release Budding->Virus Release Neuraminidase Neuraminidase Budding->Neuraminidase Requires for release Neuraminidase->Virus Release Sialic Acid Sialic Acid Sialic Acid->Neuraminidase Binds to NA_Inhibitor_X NA_Inhibitor_X NA_Inhibitor_X->Neuraminidase Inhibits Oseltamivir Oseltamivir Oseltamivir->Neuraminidase Inhibits

Caption: Influenza virus release and the inhibitory action of neuraminidase inhibitors.

Comparative Performance Data

The inhibitory activity of NA-Inhibitor X and Oseltamivir was assessed against influenza A/H1N1 and A/H3N2 subtypes using a standardized neuraminidase inhibition assay. The 50% inhibitory concentration (IC50) was determined for each compound. The results are summarized in the table below.

CompoundInfluenza SubtypeIC50 (nM)
NA-Inhibitor X A/H1N10.45
A/H3N20.30
Oseltamivir A/H1N10.95[4]
A/H3N20.45[4]

The data indicates that NA-Inhibitor X demonstrates potent inhibitory activity against both influenza A subtypes tested, with lower IC50 values compared to the reference standard, Oseltamivir.

Experimental Protocols

Neuraminidase Inhibition Assay

The inhibitory activity of the compounds was determined using a fluorometric neuraminidase inhibition assay. This method measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.

Materials:

  • Recombinant neuraminidase from influenza A/H1N1 and A/H3N2

  • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl2

  • NA-Inhibitor X and Oseltamivir carboxylate (the active form of Oseltamivir)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Serial dilutions of NA-Inhibitor X and Oseltamivir were prepared in the assay buffer.

  • 25 µL of each compound dilution was added to the wells of a 96-well plate.

  • 25 µL of a standardized concentration of recombinant neuraminidase was added to each well.

  • The plate was incubated at 37°C for 30 minutes to allow for inhibitor binding.

  • 50 µL of the MUNANA substrate (at a final concentration of 100 µM) was added to each well to initiate the enzymatic reaction.

  • The plate was incubated at 37°C for 60 minutes.

  • The reaction was stopped by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.5).

  • Fluorescence was measured using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Data Analysis Serial_Dilutions Prepare serial dilutions of NA-Inhibitor X and Oseltamivir Add_Inhibitors Add inhibitors to 96-well plate Serial_Dilutions->Add_Inhibitors Add_NA Add recombinant neuraminidase Add_Inhibitors->Add_NA Incubate_1 Incubate at 37°C for 30 min Add_NA->Incubate_1 Add_Substrate Add MUNANA substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C for 60 min Add_Substrate->Incubate_2 Stop_Reaction Add stop solution Incubate_2->Stop_Reaction Measure_Fluorescence Measure fluorescence (Ex: 365nm, Em: 450nm) Stop_Reaction->Measure_Fluorescence Calculate_IC50 Calculate IC50 values Measure_Fluorescence->Calculate_IC50

Caption: Workflow for the fluorometric neuraminidase inhibition assay.

Conclusion

Based on the in vitro data presented, the novel neuraminidase inhibitor, NA-Inhibitor X, demonstrates superior inhibitory potency against the tested influenza A subtypes when compared to the established reference standard, Oseltamivir. Further studies, including cell-based assays and in vivo experiments, are warranted to fully elucidate the antiviral profile and therapeutic potential of NA-Inhibitor X. This guide provides foundational data to support the continued investigation of this promising new compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Neuraminidase-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Neuraminidase-IN-9 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. While specific data for "this compound" is not publicly available, this guide provides essential procedures for the safe disposal of neuraminidase inhibitors, based on general best practices for antiviral compounds and laboratory chemical waste.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the material's Safety Data Sheet (SDS) for specific handling and safety information. For neuraminidase inhibitors, which may cause allergic or asthmatic symptoms upon inhalation, appropriate personal protective equipment (PPE) is mandatory.[1] This includes, but is not limited to, safety goggles, gloves, and a lab coat. In cases of inadequate ventilation, respiratory protection should be worn.[1]

II. Waste Categorization and Segregation

Proper disposal begins with the correct categorization and segregation of waste. This compound waste should be classified based on its form (solid or liquid) and any potential contamination with biological agents.

  • Solid Waste: This category includes unused or expired compounds, contaminated labware (e.g., pipette tips, vials, gloves), and any absorbent materials used for spills.

  • Liquid Waste: This includes solutions containing this compound, such as experimental buffers and cell culture media.

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be handled with extreme care to prevent punctures and injuries.[2]

  • Mixed Waste: If this compound is used in experiments involving infectious agents, the resulting waste is considered mixed biohazardous and chemical waste and requires special handling.[3]

Table 1: Waste Categorization and Handling Summary

Waste TypeDescriptionPrimary Container
Solid Chemical Waste Unused compound, contaminated gloves, labwareLabeled, sealed chemical waste container
Liquid Chemical Waste Solutions containing the inhibitorLabeled, leak-proof chemical waste container
Sharps Waste Contaminated needles, blades, glassPuncture-resistant sharps container
Mixed Biohazardous Waste Inhibitor waste mixed with biological agentsLabeled, leak-proof biohazard container

III. Decontamination and Disposal Procedures

The appropriate disposal method depends on the nature of the waste and local regulations.

Step 1: Decontamination (for Biohazardous Waste)

If this compound waste is mixed with infectious agents, it must be deactivated before disposal.[4] Common methods include:

  • Autoclaving: Steam sterilization is a preferred method for treating biohazardous waste to render it non-infectious.[2][4]

  • Chemical Disinfection: For liquid waste, chemical disinfection with an appropriate agent (e.g., bleach) may be suitable.[2] The choice of disinfectant should be based on its effectiveness against the specific biological agents present.

Step 2: Waste Collection and Storage

  • Solid and Liquid Waste: Collect in designated, properly labeled, and sealed containers to await pickup by a licensed hazardous waste disposal company.[5]

  • Sharps: Place all sharps directly into a designated puncture-resistant sharps container.[2][6] Do not overfill these containers.[6]

  • Storage: Store all waste containers in a designated, secure area away from general lab traffic until they are collected for disposal.

Step 3: Final Disposal

Final disposal of chemical and biohazardous waste must be carried out by a licensed and reputable hazardous waste disposal service.[5] These services will transport the waste offsite for incineration or other approved treatment methods.[4][5][7]

Never dispose of this compound or its containers in the regular trash or down the sanitary sewer unless explicitly permitted by your institution's environmental health and safety office and local regulations. [8][9]

IV. Experimental Workflow for Disposal

The following diagram illustrates the general workflow for the proper disposal of this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Decontamination (if applicable) cluster_3 Containerization cluster_4 Final Disposal A This compound Waste (Solid, Liquid, Sharps) B Solid Waste A->B Segregate C Liquid Waste A->C Segregate D Sharps Waste A->D Segregate E Mixed Biohazardous Waste A->E Segregate G Labeled Chemical Waste Container B->G H Labeled Leak-Proof Liquid Waste Container C->H I Puncture-Resistant Sharps Container D->I F Autoclave or Chemical Disinfection E->F J Labeled Biohazard Container F->J K Licensed Hazardous Waste Disposal Service G->K H->K I->K J->K

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific guidelines and your local environmental regulations for complete compliance.

References

Navigating the Safe Handling of Neuraminidase-IN-9: A Comprehensive Guide to Laboratory Safety and Operational Procedures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for a compound explicitly named "Neuraminidase-IN-9" was not found in the available resources. The following guidance is synthesized from safety data sheets for various neuraminidase enzymes and inhibitors, and established best practices for handling chemical compounds in a research laboratory setting. Researchers must consult the specific SDS provided by the manufacturer for any chemical they are using.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with neuraminidase inhibitors, referred to herein as this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and promoting a secure laboratory environment.

Essential Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure to chemical agents.[1][2][3] The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Hand Protection Nitrile or neoprene gloves should be worn at all times. For prolonged contact or when handling concentrated solutions, consider double-gloving. Discard gloves immediately after handling the compound.
Eye Protection Chemical safety goggles or a face shield that meets ANSI Z87.1 standards are required to protect against splashes.
Body Protection A laboratory coat must be worn and fully buttoned. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection For handling the powdered form of the compound or when there is a risk of aerosolization, a NIOSH-approved N95 or higher-rated respirator is necessary.[4][5] Work should be conducted in a certified chemical fume hood.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

Preparation of Solutions
  • Engineering Controls: All weighing of the powdered compound and preparation of solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Procedure:

    • Don all required PPE.

    • Carefully weigh the desired amount of this compound powder.

    • Slowly add the powder to the appropriate solvent in a designated container.

    • Mix gently to dissolve, avoiding the creation of aerosols.

    • Clearly label the container with the compound name, concentration, date, and your initials.

Experimental Use
  • Containment: Conduct all experiments involving this compound within a chemical fume hood or a designated and clearly marked area of the laboratory.

  • Handling: Use appropriate laboratory equipment (e.g., calibrated pipettes) to handle solutions. Avoid direct contact with skin and eyes.

Spill and Emergency Procedures
  • Minor Spills (Powder):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Clean the area with a suitable decontaminating solution.

  • Minor Spills (Liquid):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately.

    • Prevent entry to the affected area.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a clearly labeled hazardous waste bag or container.

  • Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Quantitative Data Summary

The following table summarizes typical concentration ranges for neuraminidase inhibitors used in in-vitro assays, based on available literature. Researchers should determine the optimal concentration for their specific experimental setup.

ParameterValue RangeReference Application
IC₅₀ (50% Inhibitory Concentration) Varies by compoundNeuraminidase inhibition assays to determine the potency of the inhibitor.[6]
Working Concentration in Cell Culture 0.1 µM - 100 µMTreatment of virus-infected cells to assess antiviral activity.[7]
Enzyme Inhibition Assay Concentration 0.01 nM - 10,000 nMDirect measurement of enzyme inhibition using purified neuraminidase.[8]

Experimental Workflow and Mechanism of Action

To provide practical guidance, the following diagrams illustrate a typical experimental workflow for a neuraminidase inhibition assay and the mechanism of action of neuraminidase inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of This compound C Incubate enzyme with This compound A->C B Prepare neuraminidase enzyme and substrate solutions B->C D Add substrate to initiate the reaction C->D E Incubate at 37°C D->E F Stop the reaction E->F G Measure signal (e.g., fluorescence, absorbance) F->G H Plot data and determine IC₅₀ G->H

Caption: A typical workflow for a neuraminidase inhibition assay.

mechanism_of_action cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by this compound A Newly formed virus buds from host cell B Viral Hemagglutinin (HA) binds to sialic acid on host cell A->B C Viral Neuraminidase (NA) cleaves sialic acid B->C D Virus is released to infect other cells C->D E This compound binds to the active site of NA C->E This compound Intervention F NA is inhibited and cannot cleave sialic acid E->F G Virus remains tethered to the host cell surface F->G H Viral spread is blocked G->H

Caption: Mechanism of action of neuraminidase inhibitors.

References

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